2-(BENZYLMERCAPTO)-4-HYDROXY-6-AMINOPYRIMIDINE
Description
Properties
IUPAC Name |
4-amino-2-benzylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c12-9-6-10(15)14-11(13-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCKGDQJCBTIGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352021 | |
| Record name | 6-Amino-2-(benzylsulfanyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37660-23-4 | |
| Record name | 6-Amino-2-[(phenylmethyl)thio]-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37660-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-2-(benzylsulfanyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine (CAS: 37660-23-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including essential components of nucleic acids.[1][2] Its inherent ability to engage in diverse biological interactions has made it a "privileged scaffold" in drug discovery, leading to the development of therapeutics across a wide range of disease areas, including oncology, virology, and inflammation.[1][3][4] This guide focuses on a specific, yet promising, derivative: 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine. While this compound is not as extensively characterized as some of its more famous relatives, its structural motifs—a hydrogen-bonding-capable aminohydroxypyrimidine core and a lipophilic benzylmercapto group—suggest a significant, largely untapped, therapeutic potential.
This document serves as a comprehensive technical resource, consolidating the available information on this compound and providing a scientifically grounded framework for its synthesis, characterization, and biological evaluation. As Senior Application Scientists, our goal is not merely to present data but to provide a causal narrative, guiding researchers through the logical and strategic considerations inherent in exploring the therapeutic promise of this molecule.
I. Physicochemical Properties and Structural Considerations
This compound is a solid, with a molecular formula of C₁₁H₁₁N₃OS and a molecular weight of approximately 233.29 g/mol .[5][6] A critical aspect of its structure is the potential for tautomerism, a common feature of hydroxypyrimidines. The 4-hydroxy group can exist in equilibrium with its keto tautomer, 6-amino-2-(benzylthio)pyrimidin-4(1H)-one. This equilibrium can be influenced by the solvent, pH, and solid-state packing, which in turn can affect its spectroscopic properties and biological activity.
| Property | Value | Source(s) |
| CAS Number | 37660-23-4 | [5] |
| Molecular Formula | C₁₁H₁₁N₃OS | [5][6] |
| Molecular Weight | 233.29 g/mol | [5] |
| Synonyms | 6-Amino-2-(benzylthio)-4-pyrimidinol | [5] |
II. Synthesis and Purification: A Plausible Route
Step 1: Thiolation of 6-Amino-2-thiouracil
The initial step involves the S-alkylation of 6-amino-2-thiouracil with benzyl chloride. The sulfur atom in the thiouracil ring is a soft nucleophile and will selectively attack the benzylic carbon, which is an excellent electrophile. The use of a base, such as sodium hydroxide, is crucial to deprotonate the thiol group, forming the more nucleophilic thiolate anion.
Step 2: Conversion to the Target Compound
The second step involves the conversion of the 4-oxo group to a 4-hydroxy group. This transformation can be achieved through various methods, including tautomerization under specific pH conditions. However, a more direct approach might involve the careful selection of reaction conditions in the initial step to favor the desired tautomer.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 6-amino-2-thiouracil (1.0 eq) in a suitable solvent such as methanol, add sodium hydroxide (1.1 eq) and stir until fully dissolved.
-
Addition of Benzyl Chloride: Slowly add benzyl chloride (1.05 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., acetic acid) and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
III. Structural Elucidation and Predicted Spectroscopic Analysis
As experimental spectroscopic data for this compound is not publicly available, the following analysis is based on predictions from spectral databases and comparison with structurally similar compounds. This predicted data provides a valuable reference for researchers in confirming the identity and purity of the synthesized compound.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | br s | 1H | OH (hydroxyl proton, exchangeable) |
| ~7.2-7.4 | m | 5H | Ar-H (phenyl protons) |
| ~6.5 | br s | 2H | NH₂ (amino protons, exchangeable) |
| ~5.5 | s | 1H | Pyrimidine C5-H |
| ~4.3 | s | 2H | S-CH₂ (benzyl methylene protons) |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C4 (C-OH) |
| ~165 | C2 (C-S) |
| ~160 | C6 (C-NH₂) |
| ~138 | C (quaternary, phenyl) |
| ~129 | CH (phenyl) |
| ~128 | CH (phenyl) |
| ~127 | CH (phenyl) |
| ~90 | C5 (pyrimidine) |
| ~35 | S-CH₂ |
Predicted FT-IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H and N-H stretching |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Weak | Aliphatic C-H stretching (CH₂) |
| ~1640 | Strong | C=N stretching (pyrimidine ring) |
| ~1600 | Strong | N-H bending (scissoring) |
| 1580-1450 | Medium-Strong | C=C stretching (aromatic and pyrimidine rings) |
| ~1250 | Medium | C-O stretching |
| ~700 | Strong | C-S stretching |
Predicted Mass Spectrum (Electron Ionization, EI)
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 233. Key fragmentation patterns would likely involve the loss of the benzyl group (C₇H₇, m/z 91) to give a fragment at m/z 142, and cleavage of the thioether bond.
IV. Potential Biological Activities and Therapeutic Applications
The therapeutic potential of pyrimidine derivatives is vast and well-documented.[1][2][3] Based on the activities of structurally related 2-(benzylthio)pyrimidines, the title compound is a promising candidate for investigation in several key therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 2-aminopyrimidine derivatives.[8] These compounds can exert their effects through various mechanisms, including the inhibition of kinases and other enzymes crucial for cancer cell proliferation and survival. The combination of the pyrimidine core, known to interact with ATP-binding sites of kinases, and the benzylthio group, which can engage in hydrophobic interactions, makes this compound a compelling candidate for screening against a panel of cancer cell lines.
Anti-inflammatory Activity
Pyrimidine derivatives have also been shown to possess significant anti-inflammatory properties.[9][10] The mechanism often involves the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or the modulation of inflammatory signaling pathways. The structural features of this compound suggest it could be a valuable lead for the development of novel anti-inflammatory agents.
Antimicrobial Activity
The search for new antimicrobial agents is a global health priority. Pyrimidine-based compounds have a long history of use as antimicrobial agents, and 2-(benzylthio)pyrimidine derivatives have shown promising activity against various bacterial and fungal strains.[10] The lipophilic benzylthio moiety may facilitate the compound's ability to penetrate microbial cell membranes.
V. Investigational Pathways: A Potential Mechanism of Action
Recent research has identified 2-(benzylthio)pyrimidine-based compounds as potent and selective inhibitors of the DCN1-UBC12 protein-protein interaction.[6] DCN1 is a crucial component of the cullin-RING ligase (CRL) machinery, which plays a vital role in protein ubiquitination and degradation. The inhibition of DCN1-UBC12 can disrupt the neddylation of cullins, leading to the inactivation of CRLs and subsequent cellular effects, including anti-fibrotic activity in cardiac fibroblasts.[6] Given the structural similarity, it is highly plausible that this compound could also target this interaction. Investigating this potential mechanism of action would be a logical and promising direction for future research.
VI. Experimental Protocols for Biological Evaluation
To facilitate the investigation of this compound, the following are detailed, adaptable protocols for key biological assays.
A. Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to assess the metabolic activity of cells and, by inference, their viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
B. Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Read the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
C. Antimicrobial Assay (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well plate containing the broth.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
VII. Conclusion
This compound represents a molecule of significant interest at the intersection of established medicinal chemistry principles and unexplored therapeutic potential. Its straightforward synthesis, coupled with the promising biological activities of related compounds, makes it an attractive candidate for further investigation in academic and industrial drug discovery programs. This guide provides a foundational framework for such endeavors, from its synthesis and characterization to the exploration of its potential mechanisms of action. It is our hope that this comprehensive overview will catalyze new research into this and related pyrimidine derivatives, ultimately contributing to the development of novel and effective therapeutics.
References
-
General structure of 6-aminopyrimidin-4-one derivatives. ResearchGate. Available at: [Link]
- Discovery of Potent and Selective 2-(Benzylthio)pyrimidine-based DCN1-UBC12 Inhibitors for Anticardiac Fibrotic Effects. Journal of Medicinal Chemistry. 2022;65(1):163-190.
- Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry. 2007;15(22):7045-7052.
- SYNTHESIS OF S-BENZYL DERIVATIVE OF 4,6- DIAMINOPYRIMIDINE-2-THIOL.
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie. 2021;354(10):e2100142.
- Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules. 2021;26(3):771.
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. 2011;16(8):6846-6858.
-
This compound. Anichem. Available at: [Link]
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. 2019;24(18):3278.
- A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics. 2020;10(5):224-230.
- Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Pharmaceutical and Biomedical Research. 2016;2(2):39-47.
-
(PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Available at: [Link]
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules. 2023;28(14):5487.
- One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Organic & Biomolecular Chemistry. 2022;20(33):6621-6625.
- Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. RSC Medicinal Chemistry. 2025;16.
- One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. The Journal of Organic Chemistry. 2015;80(19):9848-9854.
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 6-amino-2-(methylthio)pyrimidin-4(3H)-one, 1074-41-5 | BroadPharm [broadpharm.com]
- 4. rsc.org [rsc.org]
- 5. Page loading... [wap.guidechem.com]
- 6. mdpi.com [mdpi.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum [chemicalbook.com]
- 9. Amino pyrimidine, 6 | C8H8N4S | CID 2744836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound - Anichem [anichemllc.com]
An In-depth Technical Guide to 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine: Properties, Synthesis, and Therapeutic Potential
This technical guide provides a comprehensive overview of 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine, a pyrimidine derivative of significant interest to researchers, scientists, and drug development professionals. This document delves into the core chemical properties, synthesis, and potential therapeutic applications of this compound, drawing upon data from structurally related molecules to provide a thorough understanding of its profile.
Introduction and Molecular Overview
This compound (CAS No: 37660-23-4) is a heterocyclic compound featuring a pyrimidine core substituted with amino, hydroxyl, and benzylmercapto groups.[1][2][3] The pyrimidine scaffold is a ubiquitous motif in biologically active molecules, including nucleic acids and numerous pharmaceuticals, making its derivatives a fertile ground for drug discovery.[4] The presence of multiple functional groups on this particular derivative suggests a rich chemical reactivity and the potential for diverse biological interactions.
Chemical Structure and Tautomerism
The structure of this compound is presented below. A critical aspect of its chemistry is the potential for tautomerism in the 4-hydroxy-6-aminopyrimidine core. The hydroxyl group can exist in equilibrium with its keto tautomer, 2-(benzylmercapto)-6-amino-1H-pyrimidin-4(3H)-one. This equilibrium can be influenced by the solvent, pH, and solid-state packing, which in turn can affect its chemical and biological properties.[5][6]
Caption: Tautomeric equilibrium of this compound.
Physicochemical Properties
While specific experimental data for this compound is not extensively reported, its core properties can be inferred from available data and the properties of its precursors and analogs.
| Property | Value | Source |
| CAS Number | 37660-23-4 | [1][2][3] |
| Molecular Formula | C11H11N3OS | [1][2][3] |
| Molecular Weight | 233.29 g/mol | [1] |
| Appearance | Likely an off-white to pale yellow solid. | Inferred from related compounds |
| Melting Point | >300 °C (for the precursor 4-amino-6-hydroxy-2-mercaptopyrimidine) | [7] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol, with limited solubility in water.[8][9] | Inferred from related compounds |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis and Characterization
The primary synthetic route to this compound involves the S-alkylation of the precursor, 4-amino-6-hydroxy-2-mercaptopyrimidine, with a suitable benzylating agent such as benzyl chloride or benzyl bromide. This selective alkylation at the sulfur atom is favored due to the higher nucleophilicity of the thiol group compared to the amino and hydroxyl groups under basic conditions.[10][11][12]
Synthesis of the Precursor: 4-amino-6-hydroxy-2-mercaptopyrimidine
The precursor can be synthesized via the condensation of ethyl cyanoacetate and thiourea in the presence of a base.
Caption: Synthetic scheme for 4-amino-6-hydroxy-2-mercaptopyrimidine.
Synthesis of this compound
Protocol:
-
Dissolution of Precursor: Dissolve 4-amino-6-hydroxy-2-mercaptopyrimidine in a suitable solvent such as methanol or ethanol.
-
Base Addition: Add a base, such as sodium hydroxide or potassium carbonate, to the solution to deprotonate the thiol group, forming a thiolate anion.
-
Addition of Benzylating Agent: Slowly add an equimolar amount of benzyl chloride or benzyl bromide to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, neutralize the reaction mixture and precipitate the product by adding water.
-
Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Spectroscopic Characterization
The structure of the synthesized compound should be confirmed using standard spectroscopic techniques.
-
¹H NMR: Expected signals would include peaks for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the pyrimidine ring proton, a broad singlet for the amino protons, and a singlet for the methylene protons of the benzyl group.
-
¹³C NMR: The spectrum would show characteristic peaks for the carbons of the pyrimidine ring, the benzyl group, and the methylene bridge.
-
IR Spectroscopy: Key absorption bands would be expected for N-H stretching (amino group), O-H stretching (hydroxyl group), C=N and C=C stretching of the pyrimidine ring, and C-S stretching.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (233.29 g/mol ), along with characteristic fragmentation patterns.[13][14][15][16]
Potential Biological Activities and Therapeutic Applications
While specific biological data for this compound is limited, the pyrimidine scaffold is a key pharmacophore in numerous clinically approved drugs and investigational compounds.[4] The biological activities of structurally related pyrimidine derivatives provide strong indications of the potential therapeutic applications of this compound.
Anticancer Activity
Numerous pyrimidine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, which are often dysregulated in cancer.[4] The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors.
Potential Targets and Mechanisms:
-
BRD4/PLK1 Inhibition: Dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) have shown synergistic effects in cancer treatment by inducing apoptosis and cell cycle arrest.[17][18][19][20][21]
-
STAT6 Inhibition: Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the IL-4 signaling pathway, which is implicated in certain cancers and inflammatory diseases. Pyrimidine derivatives have been identified as potent STAT6 inhibitors.[22][23][24]
Caption: Potential anticancer signaling pathways targeted by pyrimidine derivatives.
A3 Adenosine Receptor Antagonism
Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine have been identified as potent and selective antagonists of the A3 adenosine receptor (A3AR).[25][26] A3AR antagonists are being investigated for the treatment of various conditions, including inflammatory diseases, glaucoma, and cancer.[27][28][29]
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of this compound, a series of in vitro assays can be employed.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cell viability and proliferation, providing an initial screen for cytotoxic effects.[7][30][31][32][33]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This compound is a promising heterocyclic compound with a versatile chemical structure. While direct experimental data is currently limited, the known biological activities of related pyrimidine derivatives suggest its potential as a therapeutic agent, particularly in the fields of oncology and inflammatory diseases. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and comprehensively evaluate its biological activity and mechanism of action. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to undertake such investigations.
References
- Baraldi, P. G., et al. (2011). Pyrimidine derivatives as potent and selective A3 adenosine receptor antagonists. Journal of Medicinal Chemistry, 54(2), 457-471.
- Baraldi, P. G., et al. (2010). Novel N2-substituted pyrazolo[3,4-d]pyrimidine Adenosine A3 Receptor Antagonists: Inhibition of A3-mediated Human Glioblastoma Cell Proliferation. Journal of Medicinal Chemistry, 53(10), 4008-4020.
- Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6926-6936.
- Cosimelli, B., et al. (2011). Pyrimidine derivatives as potent and selective A3 adenosine receptor antagonists. Journal of Medicinal Chemistry, 54(2), 457-471.
- Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6926-6936.
- Baraldi, P. G., et al. (2010).
- Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576.
- Jacobson, K. A., & Merighi, S. (2018). A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy. ACS Medicinal Chemistry Letters, 9(6), 476-489.
- Ghoneim, K. M., et al. (2021). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 26(11), 3183.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576.
- Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- Ember, S. W., et al. (2015). BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. ACS Medicinal Chemistry Letters, 6(6), 667-671.
- Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
- Roche. (n.d.).
- Ember, S. W., et al. (2015). BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536.
- Wikipedia. (n.d.). Pyrimidine. Wikipedia.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- Baluja, S., & Kachhadia, N. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(7-8), 737-743.
- Guidechem. (n.d.). This compound 37660-23-4 wiki. Guidechem.
- Gacias, M., et al. (2018). Structure-guided design and development of potent and selective dual BRD4/PLK1 inhibitors. PubMed Central.
- ResearchGate. (n.d.). Some reported inhibitors targeting BRD4 and PLK1.
- BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- D'Angelo, L., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
- Asadi, A., et al. (2023). Investigating the anticancer properties of six benzothiazolopyrimidine derivatives on colon carcinoma cells, in vitro and in vivo. Journal of Biochemical and Molecular Toxicology, 37(10), e23779.
- Dunkley, M. (2014). Cell Sensitivity Assays: The MTT Assay. In Cancer Cell Culture.
- Broo, A., & Larsson, U. (2008). Role of tautomerism in RNA biochemistry. RNA, 14(5), 807-818.
- Solubility of Things. (n.d.). Pyrimidine. Solubility of Things.
- Polak, M., & Paluch, P. (2005). [Role of tautomerism in the molecular mechanisms of mutagenesis]. Postepy biochemii, 51(2), 151-161.
- Ghasemi, Z., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(23), 8345.
- Zovko, M., et al. (2021).
- Salieva, G., et al. (2021). 2-(Heptylthio)pyrimidine-4,6-diamine. Molbank, 2021(2), M1229.
- Business Wire. (2024).
- Al-Ostoot, F. H., et al. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Organic Chemistry, 27(12), 1018-1036.
- Benchchem. (n.d.). 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol. Benchchem.
- Sigma-Aldrich. (n.d.). 6-Amino-2-(methylthio)pyrimidin-4-ol. Sigma-Aldrich.
- Ramidus Store. (n.d.). RAM3448... This compound. Ramidus Store.
- Anichem. (n.d.). This compound. Anichem.
- Parchem. (n.d.). This compound (Cas 37660-23-4). Parchem.
- ResearchGate. (n.d.). N-Alkylation reaction of 4-amino-2,6-bis(alkyl(aryl)thio)pyrimidines (4a-e).
- Patsnap Synapse. (2024). What are STAT6 inhibitors and how do they work?.
- ResearchGate. (n.d.). S-Heptylation of 4,6-diamino-2-mercaptopyrimidine.
- Wiley. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. SpectraBase.
- ChemicalBook. (n.d.). 2-(benzylthio)-6-methyl-5-propylpyrimidin-4-ol. ChemicalBook.
- Cheméo. (n.d.). Formamide, n-[4-amino-6-(benzylthio)pyrimidin-5-yl]- (CAS 91560-22-4). Cheméo.
- Sigma-Aldrich. (n.d.). 4-AMINO-2-HYDROXY-6-MERCAPTOPYRIMIDINE. Sigma-Aldrich.
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound - Anichem [anichemllc.com]
- 3. parchem.com [parchem.com]
- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. article.sapub.org [article.sapub.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Structure-guided design and development of potent and selective dual BRD4/PLK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Pyrimidine derivatives as potent and selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Novel N2-substituted pyrazolo[3,4-d]pyrimidine adenosine A3 receptor antagonists: inhibition of A3-mediated human glioblastoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 31. broadpharm.com [broadpharm.com]
- 32. Investigating the anticancer properties of six benzothiazolopyrimidine derivatives on colon carcinoma cells, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine
Foreword: Charting a Course for Mechanistic Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including essential components of DNA and RNA.[1] This has driven the synthesis and investigation of a vast array of pyrimidine derivatives, revealing a wide spectrum of pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific, yet under-investigated molecule: 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine. While its precise mechanism of action is not yet fully elucidated in publicly available literature, its structural features, when compared to analogous compounds, allow us to postulate several compelling hypotheses and, more importantly, to lay out a rigorous, multi-faceted research plan to uncover its biological function.
This document is structured not as a static review, but as a dynamic roadmap for researchers, scientists, and drug development professionals. We will begin by characterizing the molecule, then delve into its most probable mechanisms of action based on structure-activity relationships with known pyrimidine derivatives. The core of this guide will be a detailed, step-by-step experimental workflow designed to systematically investigate and validate these hypotheses. Our approach is grounded in the principles of scientific integrity, providing not just the 'what' but the 'why' behind each experimental choice, ensuring a self-validating and robust investigation.
Molecular Profile of this compound
A thorough understanding of a compound's physicochemical properties is the foundation of any mechanistic study.
| Property | Value | Source |
| CAS Number | 37660-23-4 | [3][4] |
| Molecular Formula | C11H11N3OS | [3][4] |
| Molecular Weight | 233.29 g/mol | [3] |
| Synonyms | 6-AMINO-2-(BENZYLTHIO)-4-PYRIMIDINOL | [3] |
The structure, featuring a central pyrimidine ring with benzylmercapto, hydroxyl, and amino substitutions, suggests multiple points of potential interaction with biological macromolecules. The presence of hydrogen bond donors and acceptors, as well as a rotatable benzyl group, provides the chemical diversity often associated with specific binding to protein targets.[3]
Postulated Mechanisms of Action: An Evidence-Based Approach
Based on extensive research into structurally related pyrimidine derivatives, we can propose several high-probability mechanisms of action for this compound.
Adenosine Receptor Antagonism
A compelling line of inquiry stems from research on derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine, which have been identified as potent and selective A3 adenosine receptor (A3AR) antagonists.[5] The parent scaffold of our target compound is identical to these reported antagonists. A derivative with a K_i of 3.5 nM for the A3AR was identified, highlighting the potential of this chemical class.[5] Adenosine receptors, particularly the A3 subtype, are implicated in inflammatory processes and cancer, making them a valuable therapeutic target.
Enzyme Inhibition: A Common Theme for Pyrimidines
The pyrimidine core is a frequent motif in the active sites of various enzymes, making competitive inhibition a common mechanism of action for its derivatives.
-
Kinase Inhibition: Numerous pyrimidine derivatives have been developed as kinase inhibitors.[6][7] For instance, pyrido[2,3-d]pyrimidine derivatives have shown potent inhibition of PIM-1 kinase, a key regulator of cell survival and proliferation in cancer.[7]
-
Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) Inhibition: These enzymes are crucial for nucleotide biosynthesis and are validated targets for cancer chemotherapy. Pyrrolo[3,2-d]pyrimidines have been designed as dual inhibitors of both human TS and DHFR.[8]
Anticancer Activity via Cytotoxicity
A significant body of literature demonstrates the cytotoxic effects of pyrimidine derivatives against various cancer cell lines.[1][6][9] The mechanisms often involve the induction of apoptosis and cell cycle arrest.[9] The broad anticancer potential of this class of compounds strongly suggests that this compound should be evaluated for cytotoxic activity.
A Proposed Research Plan for Mechanistic Elucidation
The following experimental workflow is designed to systematically test the aforementioned hypotheses and to identify the primary mechanism of action of this compound.
Caption: Postulated signaling pathway of kinase inhibition.
If the compound demonstrates cytotoxicity, it is important to determine the mechanism of cell death.
-
Cell Cycle Analysis: Cells are treated with the compound, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in a particular phase suggests cell cycle arrest.
-
Apoptosis Assays: Apoptosis, or programmed cell death, can be detected using methods like Annexin V/PI staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.
In Silico Studies: Molecular Docking
To complement the experimental data, molecular docking can provide insights into the potential binding mode of this compound to its target protein. This computational technique can predict the conformation of the ligand within the binding site and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.
Conclusion and Future Directions
This guide provides a comprehensive framework for elucidating the mechanism of action of this compound. By systematically progressing from broad phenotypic screening to specific target validation and cellular mechanism studies, researchers can build a robust and well-supported understanding of this compound's biological activity. The proposed workflow, integrating in vitro biochemical assays, cell-based functional assays, and in silico modeling, represents a best-practice approach in modern drug discovery.
Future studies would logically progress to in vivo validation in animal models of diseases relevant to the identified mechanism, such as cancer or inflammatory conditions. The journey from a compound of interest to a well-characterized therapeutic lead is a challenging one, but with a systematic and hypothesis-driven approach, the secrets of this compound's mechanism of action can be unlocked.
References
- The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide - Benchchem.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed.
- This compound 37660-23-4 wiki - Guidechem.
- (PDF) Synthesis and biological evaluation of some novel 2-mercapto pyrimidines.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evalu
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing.
- Reaction mechanism of the synthesized pyrimidine derivatives.
- This compound - Anichem.
- Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists - PubMed.
- (PDF)
- Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofol
- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. This compound - Anichem [anichemllc.com]
- 5. Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking [mdpi.com]
- 7. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 8. Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine, a pyrimidine derivative of significant interest in medicinal chemistry. While direct research on this specific molecule is limited, this document synthesizes available information on its synthesis, chemical properties, and predicted biological activities based on extensive studies of structurally related compounds. Pyrimidine scaffolds are foundational in numerous therapeutic agents, and the unique combination of the benzylthio, hydroxyl, and amino functional groups suggests a rich potential for this compound in drug discovery, particularly in the realms of antimicrobial and antiviral therapies. This guide offers detailed, inferred protocols, discusses the causal nexus behind experimental designs, and provides a framework for future research into this promising molecule.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of a vast array of biologically active compounds, including nucleobases essential for life.[1] Its versatile structure allows for functionalization at multiple positions, leading to compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3] The subject of this guide, this compound (also known as 6-amino-2-(benzylthio)pyrimidin-4(3H)-one), emerges from a class of 2-thiopyrimidine derivatives that have garnered considerable attention for their therapeutic potential.
The presence of a sulfur linkage, specifically a benzylthio group at the 2-position, is a key structural feature. This moiety is known to contribute to the biological activity of various heterocyclic compounds. For instance, derivatives of 2-(benzylthio)pyrimidines have been investigated as inhibitors of HIV-1 reverse transcriptase, highlighting the potential of this scaffold in antiviral drug development.[4] Furthermore, the 4-hydroxy and 6-amino substituents are crucial for establishing specific interactions with biological targets through hydrogen bonding. This guide will delve into the synthetic pathways to access this molecule, its physicochemical properties, and its putative biological activities, drawing on data from closely related analogues to build a comprehensive profile.
Synthesis and Characterization
The synthesis of this compound typically proceeds via a two-step synthetic sequence, starting from readily available precursors. The general strategy involves the initial formation of the pyrimidine ring system followed by S-alkylation.
Synthesis of the Precursor: 6-Amino-2-thiouracil
The key precursor for the target molecule is 6-amino-2-thiouracil (also known as 4-amino-6-hydroxy-2-mercaptopyrimidine). A common and efficient method for its synthesis is the condensation of ethyl cyanoacetate with thiourea in the presence of a base.[5][6]
Experimental Protocol: Synthesis of 6-Amino-2-thiouracil [5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl cyanoacetate (1 equivalent), thiourea (1 equivalent), and sodium ethoxide (or another suitable base) in absolute ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Neutralize the mixture with a dilute acid (e.g., acetic acid or hydrochloric acid) to precipitate the crude product.
-
Purification: The crude 6-amino-2-thiouracil can be purified by recrystallization from hot water or an appropriate solvent to yield the final product.
S-Benzylation to Yield this compound
The final step in the synthesis is the S-alkylation of 6-amino-2-thiouracil with a benzyl halide, such as benzyl bromide or benzyl chloride. This nucleophilic substitution reaction selectively occurs on the sulfur atom due to its higher nucleophilicity compared to the nitrogen and oxygen atoms in the pyrimidine ring under basic conditions.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve 6-amino-2-thiouracil (1 equivalent) in an aqueous solution of a base, such as sodium hydroxide or potassium carbonate, to form the corresponding thiolate salt in situ.
-
Addition of Benzyl Halide: To the stirred solution, add benzyl bromide or benzyl chloride (1 equivalent) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for 2-4 hours, monitoring the reaction by TLC.
-
Precipitation and Isolation: Upon completion, cool the reaction mixture and neutralize it with a dilute acid to precipitate the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure product.
Physicochemical Properties and Characterization
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 37660-23-4 | [7][8][9] |
| Molecular Formula | C₁₁H₁₁N₃OS | [7] |
| Molecular Weight | 233.29 g/mol | [3][7] |
| Appearance | White to off-white solid (predicted) | - |
| Purity | >95% (commercially available) | [3][8] |
Characterization Data (Predicted)
-
¹H NMR: Aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm), a singlet for the methylene protons of the benzyl group (~4.0-4.3 ppm), a singlet for the pyrimidine C5-H proton, and broad singlets for the amino and hydroxyl/amide protons.
-
¹³C NMR: Resonances corresponding to the aromatic carbons of the benzyl group, the methylene carbon, and the carbons of the pyrimidine ring.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ at m/z 234.07.
Biological Activities and Therapeutic Potential (Inferred)
Due to the lack of direct biological studies on this compound, its potential therapeutic applications are inferred from the well-documented activities of structurally analogous compounds.
Antiviral Activity
A compelling area of potential for this compound is in antiviral therapy, particularly against HIV. The structurally related compound, 4-amino-2-(benzylthio)-6-chloropyrimidine, is a known potent and specific inhibitor of HIV-1 reverse transcriptase (RT).[4] It acts as a mixed inhibitor with respect to the template-primer and dNTP binding sites.[4] This suggests that the 2-(benzylthio)pyrimidine scaffold is a promising pharmacophore for targeting this critical viral enzyme. The 4-hydroxy group in our target compound, analogous to the 6-chloro substituent, could also play a significant role in binding to the enzyme's active site.
Proposed Mechanism of Action (Inferred)
The proposed mechanism of action for this compound as an anti-HIV agent would be the inhibition of reverse transcriptase. This would prevent the conversion of the viral RNA genome into DNA, a crucial step in the viral replication cycle.
Caption: Inferred mechanism of HIV-1 Reverse Transcriptase inhibition.
Antimicrobial Activity
The pyrimidine nucleus is a common feature in many antimicrobial agents.[2][3] Studies on various 2-(benzylthio)pyrimidine derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including multi-resistant strains of Escherichia coli and Staphylococcus aureus.[10] The lipophilic benzyl group can enhance membrane permeability, while the pyrimidine core can interfere with essential cellular processes such as nucleic acid or protein synthesis.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Bacterial Inoculum: Culture the bacterial strains (e.g., S. aureus, E. coli) in appropriate broth overnight. Dilute the culture to a standardized concentration (e.g., 10⁵ CFU/mL).
-
Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of this compound in a suitable solvent (e.g., DMSO) and then in broth.
-
Inoculation: In a 96-well microtiter plate, add the bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination.
Structure-Activity Relationships (SAR)
Based on the literature for related compounds, several structural features of this compound are critical for its predicted biological activity:
-
The 2-Benzylthio Group: The thioether linkage and the benzyl group are likely crucial for activity. Modifications to the phenyl ring of the benzyl group (e.g., introduction of electron-withdrawing or electron-donating substituents) could modulate potency and selectivity.
-
The 4-Hydroxy and 6-Amino Groups: These groups are important hydrogen bond donors and acceptors, which can facilitate strong interactions with the active sites of target enzymes or receptors.
-
The Pyrimidine Core: This heterocyclic system serves as a rigid scaffold to orient the functional groups in a precise three-dimensional arrangement for optimal target binding.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. While this guide has synthesized the available information on its synthesis and inferred its biological potential from closely related analogues, further direct experimental investigation is warranted.
Key areas for future research include:
-
Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol and full spectral characterization are needed to provide a solid foundation for future studies.
-
Biological Screening: The compound should be screened against a panel of viruses (including HIV), bacteria, and fungi to determine its antimicrobial and antiviral spectrum and potency.
-
Mechanism of Action Studies: If activity is confirmed, detailed mechanistic studies should be undertaken to identify the specific molecular targets.
-
Analogue Synthesis and SAR Studies: A library of analogues with modifications at the benzyl and pyrimidine rings should be synthesized to establish clear structure-activity relationships and optimize for potency and selectivity.
References
-
ResearchGate. (2008). Dihydro-alkylthio-benzyl-oxopyrimidines as Inhibitors of Reverse Transcriptase: Synthesis and Rationalization of the Biological Data on Both Wild-Type Enzyme and Relevant Clinical Mutants. Retrieved from [Link]
-
Ramidus Store. (n.d.). RAM3448… this compound. Retrieved from [Link]
-
Anichem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Retrieved from [Link]
-
PubMed. (2021). Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine. Retrieved from [Link]
-
Arkivoc. (2006). Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[3][11]thieno[2,3-d]pyrimidin-4-ones as analgesic and anti-inflammatory agents. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis and antidiabetic activity of some new 4-amino (or 6-oxo)-2-methyl/benzylthio (or substituted amino) pyrimidine derivatives. Retrieved from [Link]
-
PMC. (2018). Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides. Retrieved from [Link]
-
MDPI. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Retrieved from [Link]
-
Research and Reviews. (n.d.). Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Retrieved from [Link]
-
PubMed. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and antioxidant activity of 2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides. Retrieved from [Link]
Sources
- 1. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ramidus.se [ramidus.se]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound - Anichem [anichemllc.com]
- 9. parchem.com [parchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide on the Safe Handling of 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine (CAS No. 37660-23-4). As a novel compound with significant potential in medicinal chemistry and drug development, a thorough understanding of its safety profile is paramount for all personnel involved in its research and development. This guide synthesizes available data on the compound and its structural analogs to establish best practices for laboratory safety. It is intended to supplement, not replace, institutional safety protocols and regulatory guidelines.
Introduction: Understanding the Compound
This compound is a substituted pyrimidine with a molecular formula of C₁₁H₁₁N₃OS and a molecular weight of 233.29 g/mol .[1] Its structure, featuring a pyrimidine core, an amino group, a hydroxyl group, and a benzylthioether moiety, suggests a range of potential biological activities being explored in drug discovery. The pyrimidine scaffold is a well-established pharmacophore found in numerous therapeutic agents, and the addition of the benzylmercapto group can significantly influence its biological profile and reactivity. Given the limited availability of specific safety data for this compound, a cautious approach to handling, based on the known hazards of its constituent chemical classes—aminopyrimidines and thioethers—is essential.
Hazard Identification and Risk Assessment
Currently, there is no specific Globally Harmonized System (GHS) classification available for this compound.[1] Therefore, a risk assessment must be conducted based on the potential hazards of structurally related compounds.
Key Potential Hazards:
-
Skin and Eye Irritation: Many pyrimidine derivatives and sulfur-containing compounds are known to cause skin and eye irritation.[2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4]
-
Harmful if Swallowed: Related aminopyrimidine compounds are classified as harmful if swallowed.[3][5]
-
Sensitization: Repeated exposure to some chemical agents can lead to allergic reactions.
-
Unknown Long-Term Effects: As a research chemical, the chronic toxicological properties have not been fully investigated.
Table 1: Physicochemical Properties[1]
| Property | Value |
| CAS Number | 37660-23-4 |
| Molecular Formula | C₁₁H₁₁N₃OS |
| Molecular Weight | 233.29 g/mol |
| Appearance | Likely a solid (based on related compounds) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure.[6][7]
Engineering Controls
-
Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[8][9]
Personal Protective Equipment (PPE)
The following PPE should be considered the minimum requirement:
-
Eye and Face Protection: Chemical safety goggles are required at all times.[10][11] When there is a risk of splashing, a face shield should be worn in addition to goggles.[7][12]
-
Hand Protection: Double-gloving with nitrile gloves is recommended.[7] Check for any signs of degradation or breakthrough.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.[7] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[7]
-
Respiratory Protection: If engineering controls are not sufficient or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[12][13][14]
Caption: Recommended PPE for handling this compound.
Safe Handling and Storage Procedures
Handling
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[10][15]
-
Use Non-Sparking Tools: As a precaution, especially when handling larger quantities, use non-sparking tools to prevent ignition sources.[8][16]
-
Grounding: For bulk transfers, ensure containers and receiving equipment are properly grounded to prevent static discharge.[9][16]
-
Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[4][17] Remove contaminated clothing promptly.[10]
Storage
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and bases.[16]
-
Controlled Access: Store in a locked cabinet or a designated, controlled-access area.[17]
First Aid Measures
In the event of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.[17]
-
Skin Contact: Remove all contaminated clothing.[16] Flush skin with plenty of soap and water for at least 15 minutes.[10] If irritation persists, seek medical attention.
-
Inhalation: Move the victim to fresh air immediately.[10] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[17]
-
Ingestion: Do NOT induce vomiting.[10] If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk.[10] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[17]
Accidental Release Measures
-
Small Spills:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE as described in Section 3.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a designated, labeled hazardous waste container.[9]
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
-
Large Spills:
Disposal Considerations
-
Waste Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[8][15]
-
Containers: Do not reuse empty containers. Handle uncleaned containers as you would the product itself.[15]
Synthesis and Experimental Protocols
General Workflow for Handling in an Experimental Setting
Caption: A generalized workflow for the safe handling of this compound in a laboratory setting.
Biological Activity and Mechanism of Action Considerations
The biological activities of this compound are still under investigation. However, related aminopyrimidine derivatives have shown a wide range of biological effects, including anticancer, antiviral, and enzyme inhibitory activities.[18][21] For instance, some aminopyrimidine derivatives act as kinase inhibitors or interfere with nucleotide biosynthesis.[21][22][23] The potential for potent biological activity underscores the need for stringent safety precautions to avoid accidental exposure.
Conclusion
The safe handling of this compound requires a proactive and informed approach to safety. In the absence of a specific Safety Data Sheet, a conservative strategy based on the known hazards of its chemical class is essential. Adherence to the guidelines outlined in this document, in conjunction with institutional safety protocols, will help to ensure the well-being of all laboratory personnel working with this promising research compound.
References
-
Guidechem. This compound 37660-23-4 wiki.
-
ChemicalBook. Pyrimidine - Safety Data Sheet.
-
CHEMM. Personal Protective Equipment (PPE).
-
Chemos GmbH & Co.KG. Safety Data Sheet: Pyrimidine 98%.
-
MilliporeSigma. SAFETY DATA SHEET.
-
Fisher Scientific. SAFETY DATA SHEET.
-
Fisher Scientific. SAFETY DATA SHEET.
-
Anichem. This compound.
-
ChemicalBook. 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate(65802-56-4).
-
Thermo Fisher Scientific. SAFETY DATA SHEET.
-
Fisher Scientific. SAFETY DATA SHEET.
-
SCIENCE & INNOVATION. SYNTHESIS OF S-BENZYL DERIVATIVE OF 4,6-DIAMINOPYRIMIDINE-2-THIOL.
-
Alberta College of Pharmacy. Personal protective equipment in your pharmacy.
-
Benchchem. Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
-
TCI Chemicals. SAFETY DATA SHEET.
-
PrepChem.com. Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine.
-
Parchem. This compound (Cas 37660-23-4).
-
ChemicalBook. 2-AMINO-4-HYDROXY-6-HYDRAZINOPYRIMIDINE - Safety Data Sheet.
-
PubChem. 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine.
-
PubChem. 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate.
-
chemBlink. SDS of 2-Mercapto-4-hydroxy-5,6-diaminopyrimidine, Safety Data Sheets, CAS 1004-76-8.
-
PrepChem.com. Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine.
-
Impactfactor. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi.
-
Sigma-Aldrich. 4-Amino-6-hydroxy-2-mercaptopyrimidine 98 65802-56-4.
-
PubMed. Presynaptic mechanism of action of 4-aminopyridine: changes in intracellular free Ca2+ concentration and its relationship to B-50 (GAP-43) phosphorylation.
-
PMC - NIH. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.
-
Benchchem. Comparative Biological Activities of 2-Amino-6-isopropylpyrimidin-4-ol Derivatives: A Guide for Researchers.
-
PubMed. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists.
-
PMC - PubMed Central. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase.
-
Sigma-Aldrich. 2-Amino-4-hydroxy-6-methylpyrimidine 98 3977-29-5.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine | C4H4N4O2S | CID 2724406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate | C4H7N3O2S | CID 2723599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chemos.de [chemos.de]
- 10. 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate(65802-56-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. hsa.ie [hsa.ie]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. scientists.uz [scientists.uz]
- 19. prepchem.com [prepchem.com]
- 20. prepchem.com [prepchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and reliable two-step protocol for the synthesis of 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. The synthesis involves an initial condensation reaction to form the pyrimidine core, followed by a selective S-alkylation. This document provides not only a step-by-step methodology but also delves into the underlying chemical principles that govern the reaction, ensuring a thorough understanding for successful and reproducible outcomes.
Introduction: The Significance of Substituted Pyrimidines
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antiviral, antimicrobial, and anticancer properties.[1] The specific target of this protocol, this compound, possesses a versatile scaffold with multiple functional groups that can be further modified, making it a valuable intermediate in the synthesis of more complex molecules for drug discovery pipelines. The strategic placement of the amino, hydroxyl, and benzylthio groups offers distinct points for chemical elaboration.
The synthesis strategy presented herein is a classic approach that first builds the 4-amino-6-hydroxy-2-mercaptopyrimidine ring system, followed by the introduction of the benzyl group onto the sulfur atom. This method is advantageous due to the ready availability of starting materials and the generally high yields and selectivity of the reactions.
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved in two primary stages, as depicted in the workflow diagram below.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine (Intermediate)
This initial step involves a condensation reaction between thiourea and ethyl cyanoacetate to construct the pyrimidine ring.[2][3]
Reaction Mechanism Overview:
Caption: Simplified reaction mechanism for pyrimidine ring formation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Thiourea | 76.12 | 3.81 g | 50 |
| Ethyl Cyanoacetate | 113.12 | 5.66 g | 50 |
| Sodium Metal | 22.99 | 1.15 g | 50 |
| Absolute Ethanol | 46.07 | 50 mL | - |
| Acetic Acid | 60.05 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Protocol:
-
Preparation of Sodium Ethoxide: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 1.15 g of sodium metal in small pieces to 50 mL of absolute ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and perform this step in a fume hood. Stir until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, add 3.81 g of thiourea and 5.66 g of ethyl cyanoacetate.
-
Reaction: Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated reaction mixture into 100 mL of cold deionized water. Stir and then carefully neutralize the solution by adding glacial acetic acid dropwise until the pH is approximately 6-7. A precipitate will form.
-
Filtration and Drying: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water, followed by a small amount of cold ethanol. Dry the product in a vacuum oven at 60°C to a constant weight. The expected product is 4-amino-6-hydroxy-2-mercaptopyrimidine as a white to off-white solid.
Part 2: Synthesis of this compound (Final Product)
This step involves the selective S-alkylation of the thiol group of the intermediate with benzyl chloride.[1]
Causality of S-Alkylation Selectivity: The sulfur atom of the 2-mercapto group is a soft nucleophile. According to the Hard and Soft Acids and Bases (HSAB) principle, it will preferentially react with a soft electrophile, which is the benzylic carbon of benzyl chloride. This high selectivity prevents significant alkylation at the nitrogen or oxygen atoms of the pyrimidine ring under these conditions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-amino-6-hydroxy-2-mercaptopyrimidine | 143.16 | 1.43 g | 10 |
| Benzyl Chloride | 126.58 | 1.27 g (1.15 mL) | 10 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.40 g | 10 |
| Ethanol | 46.07 | 30 mL | - |
| Deionized Water | 18.02 | 20 mL | - |
Protocol:
-
Dissolution of Intermediate: In a 100 mL round-bottom flask, dissolve 1.43 g of 4-amino-6-hydroxy-2-mercaptopyrimidine and 0.40 g of sodium hydroxide in a mixture of 30 mL of ethanol and 20 mL of deionized water. Stir at room temperature until a clear solution is obtained.
-
Addition of Benzyl Chloride: Add 1.27 g (1.15 mL) of benzyl chloride dropwise to the reaction mixture with vigorous stirring. A precipitate may begin to form upon addition.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Isolation: After the reaction is complete, collect the solid precipitate by vacuum filtration.
-
Washing and Purification: Wash the filter cake thoroughly with deionized water to remove any inorganic salts, and then with a small amount of cold ethanol to remove any unreacted benzyl chloride.
-
Drying: Dry the purified product, this compound, in a vacuum oven at 60-70°C.
Safety and Handling
-
Sodium Metal: Highly reactive with water and alcohols. Handle with care under anhydrous conditions and in a fume hood.
-
Benzyl Chloride: A lachrymator and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.
-
Solvents: Ethanol is flammable. Avoid open flames.
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: To compare with literature values.
-
Spectroscopy (FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry): To confirm the chemical structure of the intermediate and final product.
References
- Vertex AI Search. (2024).
- El-Gazzar, A. B. A., et al. (2019). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
- Abdel-Gawad, S. M., et al. (2012). Synthesis of novel pyrimidines thiazolopyrimidines, triazolopyrimidines and pyrimidotriazines as potent antimicrobial agent. Der Pharma Chemica.
- Al-Amiery, A. A., et al. (2021).
- Abu-Hashem, A. A., & Badria, F. A. (2015). Design, Synthesis of Novel Thiourea and Pyrimidine Derivatives as Potential Antitumor Agents. Journal of the Chinese Chemical Society.
- PrepChem. (2023). Synthesis of 2-amino-4-hydroxy-6-methoxy-pyrimidine.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-Amino-4-hydroxy-6-methylpyrimidine.
- Fathalla, O. A. (2025). Synthesis of new 2-thiouracil-5-sulphonamide derivatives with antibacterial and antifungal activity.
- Fathalla, O. A. (2002).
- SCIENCE & INNOVATION. (2025).
- Abdel-Maksoud, M. S., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. PMC - NIH.
- PrepChem. (2023). Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine.
- Christelle Mélissa, A.-L. N., et al. (2024). Synthetic design of novel uracil and thiouracil derivatives.
- Al-Masoudi, W. A., et al. (2019). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor.
- Abdel-Maksoud, M. S., et al. (2021). Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. MDPI.
- ChemicalBook. (2023). 2-Amino-4,6-dihydroxypyrimidine synthesis.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine.
- Fathalla, O. A., et al. (2018). Pharmacophore SYNTHESIS, ANTICANCER ACTIVITY AND MOLECULAR DOCKING STUDY OF SOME NOVEL 2-THIOURACIL SULFONAMIDE DERIVATIVES.
- Guidechem. (2024). This compound 37660-23-4 wiki.
- BenchChem. (2025).
- Nikolova, S., et al. (2022).
- Google Patents. (2013). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
- Ghorab, M. M., et al. (2025). Design, synthesis and antidiabetic activity of some new 4-amino (or 6-oxo)-2-methyl/benzylthio (or substituted amino) pyrimidine derivatives.
- Al-Amiery, A. A., et al. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity.
- PrepChem. (2023). Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine.
- BenchChem. (2025). Application Notes and Protocols: 4-Amino-2-(benzylthio)-6-chloropyrimidine in the Synthesis of Antidiabetic Compounds.
- Parchem. (2024). This compound (Cas 37660-23-4).
- European Patent Office. (2013).
- Google Patents. (1973). US3718649A - Process for thiouracil production.
- Google Patents. (2021). WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine.
- Gangjee, A., et al. (2009).
Sources
Application Note: A Comprehensive Guide to the Analytical Characterization of 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine
Abstract
This document provides a detailed technical guide for the comprehensive analytical characterization of 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine (CAS: 37660-23-4), a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development.[1][2][3] Given the prevalence of pyrimidine scaffolds in pharmaceuticals, establishing robust analytical protocols is critical for ensuring compound identity, purity, and quality.[4] This guide presents an integrated, multi-technique approach, explaining the causality behind experimental choices and providing detailed, field-proven protocols for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, employing orthogonal techniques to build a complete and trustworthy analytical profile of the target molecule.
Structural and Physicochemical Overview
This compound is a heterocyclic compound featuring a pyrimidine core, which is a key structural motif in many biologically active molecules.[5] The molecule's characterization strategy is dictated by its key functional groups: an aromatic benzyl ring, a thioether linkage, and the ionizable amino and hydroxyl groups on the pyrimidine ring. These features provide active sites for spectroscopic analysis and chromatographic separation.
| Property | Value | Source |
| IUPAC Name | 6-Amino-2-(benzylthio)pyrimidin-4-ol | [6] |
| CAS Number | 37660-23-4 | [6][7][8] |
| Molecular Formula | C₁₁H₁₁N₃OS | [6] |
| Molecular Weight | 233.29 g/mol | [6] |
| Monoisotopic Mass | 233.062283 g/mol | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 4 | [6] |
Synthetic Pathway and Potential Process-Related Impurities
A thorough understanding of the synthetic route is paramount for developing analytical methods capable of detecting and quantifying potential impurities. A common synthetic approach is the selective S-alkylation of 4-amino-6-hydroxy-2-mercaptopyrimidine with benzyl chloride or a similar benzylating agent.[9][10] The higher nucleophilicity of the sulfur atom compared to the ring or exocyclic nitrogens drives the selectivity of this reaction.[9]
Sources
- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. | Semantic Scholar [semanticscholar.org]
- 2. benthamscience.com [benthamscience.com]
- 3. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. heteroletters.org [heteroletters.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound - Anichem [anichemllc.com]
- 8. parchem.com [parchem.com]
- 9. scientists.uz [scientists.uz]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Study of 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine and Related Analogs as A3 Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the A3 Adenosine Receptor
The A3 adenosine receptor (A3AR), a member of the G protein-coupled receptor (GPCR) superfamily, has emerged as a significant therapeutic target for a spectrum of pathologies, including inflammatory diseases, cancer, and glaucoma.[1] Unlike other adenosine receptor subtypes, the A3AR is often overexpressed in inflammatory and tumor cells, making it a promising candidate for targeted drug development with potentially fewer side effects. The A3AR primarily couples to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade modulates various cellular processes, including cell proliferation, apoptosis, and immune responses. The development of selective antagonists for the A3AR is a key area of research aimed at counteracting pathological processes driven by excessive adenosine signaling.
Pyrimidine derivatives have shown considerable promise as potent and selective A3AR antagonists.[4][5] This application note focuses on the evaluation of 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine and its analogs as A3AR antagonists, providing a comprehensive guide to their synthesis, characterization, and application in key pharmacological assays.
The Promise of 4-Amino-6-hydroxy-2-mercaptopyrimidine Derivatives
Research into non-adenosine-like antagonists for the A3AR has led to the identification of several promising scaffolds. Among these, derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine have demonstrated high potency and selectivity for the human A3AR. These compounds were developed as open-chain analogs of a triazolopyrimidinone derivative that was initially identified through a 3D database search.
A key study by Cosimelli et al. (2008) explored the structure-activity relationship (SAR) of this class of compounds, revealing that the hydrophobic nature of the A3AR binding site could be exploited to achieve high affinity and selectivity. Their work provides a foundational dataset for understanding how substitutions on the pyrimidine core influence binding to the A3AR.
While specific binding data for this compound is not extensively published, the SAR data from closely related analogs, where the benzyl group is attached to the exocyclic amino group, suggests that the benzylmercapto moiety at the 2-position is a viable strategy for achieving potent A3AR antagonism. The synthesis of 2-(benzylthio)pyrimidine derivatives is a well-established chemical transformation, allowing for the generation of a diverse library of compounds for screening.[6][7][8]
A3 Adenosine Receptor Signaling Pathway
The A3AR, upon activation by an agonist such as adenosine, initiates a signaling cascade that is primarily mediated by the Gi protein. This leads to the inhibition of adenylyl cyclase, resulting in reduced intracellular cAMP levels. Antagonists, such as this compound, block this activation, thereby preventing the downstream effects of A3AR signaling.
Caption: A3AR Signaling Pathway and Point of Antagonist Intervention.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from readily available starting materials. A general synthetic route is outlined below, adapted from established procedures for related pyrimidine derivatives.[6][9][10]
Step 1: Synthesis of 2-thiobarbituric acid This can be achieved by the condensation of diethyl malonate with thiourea in the presence of a strong base like sodium ethoxide.
Step 2: S-benzylation of 2-thiobarbituric acid 2-thiobarbituric acid is reacted with benzyl chloride in a basic medium to yield 2-(benzylthio)barbituric acid.[6]
Step 3: Chlorination The resulting 2-(benzylthio)barbituric acid is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to produce 2-(benzylthio)-4,6-dichloropyrimidine.[6]
Step 4: Amination and Hydrolysis Finally, selective reaction with an amine source followed by controlled hydrolysis can yield the target compound, this compound. The precise conditions for this step would require optimization to achieve the desired regioselectivity.
Radioligand Binding Assay for A3AR
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human A3AR.[11][12][13]
Materials:
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human A3AR.
-
Radioligand: [¹²⁵I]I-AB-MECA (N⁶-(4-amino-3-iodobenzyl)-5'-N-methylcarboxamidoadenosine).[2][14]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound dissolved in DMSO.
-
Non-specific Binding Control: A high concentration of a known A3AR ligand (e.g., 10 µM NECA).
-
96-well plates, glass fiber filters (GF/B), and a cell harvester.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 20-40 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of various concentrations of the test compound.
-
50 µL of [¹²⁵I]I-AB-MECA (final concentration ~0.5 nM).
-
50 µL of the cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Workflow for a Radioligand Binding Assay.
cAMP Functional Assay
This protocol measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production in cells expressing the A3AR.[11][12][15][16][17]
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human A3AR.
-
Cell Culture Medium: Appropriate medium for the cell line.
-
Stimulation Buffer: HBSS containing 5 mM HEPES, pH 7.4, and 0.1% BSA.
-
Test Compound: this compound dissolved in DMSO.
-
Agonist: A selective A3AR agonist (e.g., Cl-IB-MECA).
-
Forskolin: An adenylyl cyclase activator.
-
IBMX: A phosphodiesterase inhibitor.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well cell culture plates.
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 10,000-20,000 cells/well and incubate overnight.
-
Pre-incubation with Antagonist:
-
Aspirate the culture medium.
-
Add 50 µL of stimulation buffer containing various concentrations of the test compound and 500 µM IBMX.
-
Incubate for 20 minutes at room temperature.
-
-
Agonist Stimulation:
-
Add 50 µL of stimulation buffer containing a fixed concentration of forskolin (e.g., 1 µM) and a fixed concentration of the A3AR agonist (e.g., the EC₈₀ concentration of Cl-IB-MECA).
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value of the antagonist.
-
The data can be used to calculate the pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist's concentration-response curve.
-
Data Presentation: A Case Study of Related Analogs
The following table summarizes the binding affinities of a selection of 4-amino-6-hydroxy-2-mercaptopyrimidine derivatives for human adenosine receptors, as reported by Cosimelli et al. (2008). This data highlights the potent and selective nature of this class of compounds for the A3AR.
| Compound | R (at S-2) | R' (at N-4) | R'' (at N-4) | hA3 Ki (nM) | hA1 Ki (nM) | hA2A Ki (nM) |
| 5a | n-C₃H₇ | H | H | 1560 | >10000 | >10000 |
| 5g | n-C₃H₇ | CH₂C₆H₅ | CH₃ | 128 | >10000 | >10000 |
| 5m | n-C₃H₇ | CH₂(4-ClC₆H₄) | CH₃ | 3.5 | >10000 | >10000 |
| 5o | n-C₃H₇ | CH₂(4-CH₃OC₆H₄) | CH₃ | 1.8 | >10000 | >10000 |
| 5p | n-C₃H₇ | CH₂CH₂C₆H₅ | CH₃ | 1.4 | >10000 | >10000 |
Data sourced from Cosimelli et al., J. Med. Chem. 2008, 51, 6, 1764–1770.
Conclusion
The 4-amino-6-hydroxy-2-mercaptopyrimidine scaffold represents a promising starting point for the development of potent and selective A3 adenosine receptor antagonists. The detailed protocols provided in this application note offer a robust framework for the synthesis and pharmacological evaluation of novel compounds within this class, such as this compound. By employing these methodologies, researchers can effectively characterize the binding affinity and functional activity of new A3AR antagonists, paving the way for the development of novel therapeutics for a range of diseases.
References
-
Yaziji, V., et al. (2011). Pyrimidine derivatives as potent and selective A3 adenosine receptor antagonists. Journal of Medicinal Chemistry, 54(2), 457-471. [Link]
-
Bar-Yehuda, S., et al. (2017). A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy. Journal of Medicinal Chemistry, 60(1), 1-20. [Link]
-
Achi, P-A., et al. (2021). A facile route for the synthesis of novel 2-benzylthio-4,6-disubstituted pyrimidine analogues. Arkivoc, 2021(5), 123-134. [Link]
-
Sotelo, E., et al. (2011). Pyrimidine derivatives as potent and selective A3 adenosine receptor antagonists. Semantic Scholar. [Link]
-
Ciancetta, A., et al. (2019). Conjugable A3 adenosine receptor antagonists for the development of functionalized ligands and their use in fluorescent probes. Molecules, 24(11), 2139. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
-
Achi, P-A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11(3), 27-39. [Link]
-
Tosh, D. K., et al. (2022). Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. ACS Medicinal Chemistry Letters, 13(6), 963-970. [Link]
-
Kim, H. S., et al. (2014). Structure-Activity Relationships of Truncated Adenosine Derivatives as Highly Potent and Selective Human A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 57(15), 6533-6545. [Link]
-
van Galen, P. J., et al. (1995). A SELECTIVE AGONIST AFFINITY LABEL FOR A3 ADENOSINE RECEPTORS. Molecular Pharmacology, 47(5), 968-974. [Link]
-
Achi, P-A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. ResearchGate. [Link]
-
Tosh, D. K., et al. (2020). A3 adenosine receptor agonists containing dopamine moieties for enhanced interspecies affinity. Journal of Medicinal Chemistry, 63(15), 8296-8313. [Link]
-
Kim, H. S., et al. (2012). Exploring distal regions of the A3 adenosine receptor binding site: sterically constrained N6-(2-phenylethyl)adenosine derivatives as potent ligands. Journal of Medicinal Chemistry, 55(15), 6935-6947. [Link]
-
Varano, F., et al. (2020). A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity. Molecules, 25(18), 4238. [Link]
-
Gao, Z. G., et al. (2018). Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species. ACS Medicinal Chemistry Letters, 9(11), 1126-1131. [Link]
-
El-Gaby, M. S. A. (2001). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Afiniad, 59(493), 23-30. [Link]
-
Kumar, A., et al. (2018). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 8(4), 541-555. [Link]
-
van der Wenden, E. M., et al. (2023). Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral. ACS Pharmacology & Translational Science, 6(9), 1373-1385. [Link]
-
Lee, J., et al. (2022). GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor. Journal of Medicinal Chemistry, 65(21), 14493-14503. [Link]
-
Innoprot. (n.d.). Adenosine A3 Receptor Assay. [Link]
Sources
- 1. Conjugable A3 adenosine receptor antagonists for the development of functionalized ligands and their use in fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. innoprot.com [innoprot.com]
- 4. Pyrimidine derivatives as potent and selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scirp.org [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. bu.edu.eg [bu.edu.eg]
- 10. heteroletters.org [heteroletters.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Biological Assays of 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrimidine Derivative
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] This application note provides a comprehensive guide to the experimental design of biological assays for a specific pyrimidine derivative, 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine. Given the novelty of this compound, its precise mechanism of action is likely uncharacterized. Therefore, a systematic and tiered approach to its biological evaluation is essential.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring that the described methodologies form a self-validating system for robust and reproducible data generation.[3][4] We will begin with foundational cell-based phenotypic assays to determine the compound's general effect on cell viability and proliferation. Subsequently, we will delve into more specific mechanistic assays, exploring potential enzyme inhibition and effects on key signaling pathways, activities commonly associated with pyrimidine derivatives.[5][6][7][8]
Tier 1: Foundational Phenotypic Screening
The initial step in characterizing a novel compound is to assess its impact on cell viability and proliferation. This provides a broad understanding of its cytotoxic or cytostatic potential and informs the concentration range for subsequent, more targeted assays.[3][9]
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][10] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the tetrazolium dye MTT to its insoluble formazan, resulting in a purple color that can be quantified.[1][10]
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HT-29 - colon)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a buffered solution)
-
96-well plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.[1]
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
Data Presentation: Expected Outcomes of Phenotypic Screening
The results from the MTT assay can be summarized in a table to clearly present the cytotoxic potential of the compound across different cell lines and incubation times.
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| A549 (Lung) | 24 | TBD |
| 48 | TBD | |
| 72 | TBD | |
| MCF-7 (Breast) | 24 | TBD |
| 48 | TBD | |
| 72 | TBD | |
| HT-29 (Colon) | 24 | TBD |
| 48 | TBD | |
| 72 | TBD |
TBD: To be determined experimentally.
Visualization: Phenotypic Screening Workflow
The following diagram illustrates the general workflow for the initial phenotypic screening of this compound.
Caption: Workflow for determining cell viability using the MTT assay.
Tier 2: Mechanistic Exploration - Enzyme Inhibition Assays
Many pyrimidine derivatives exert their biological effects by inhibiting specific enzymes.[1][11] Based on the known activities of similar compounds, cyclooxygenase (COX) and protein kinases are plausible targets.[6][8]
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.[1][8]
Materials:
-
This compound
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric detection kit
-
Microplate reader
Step-by-Step Methodology:
-
Compound Pre-incubation: Pre-incubate various concentrations of the test compound with the COX-1 or COX-2 enzyme in a reaction buffer in a 96-well plate.[1]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.[1]
-
Reaction Progression: Allow the reaction to proceed for a specific time at a controlled temperature.
-
Detection: Stop the reaction and measure the product formation using a colorimetric or fluorometric probe as per the kit instructions.
-
Data Analysis: Calculate the percentage of enzyme inhibition relative to a vehicle control and determine the IC50 value for both COX-1 and COX-2.
Protocol 3: General Protein Kinase Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of the compound against a representative protein kinase. The specific kinase and substrate will depend on the hypothesis being tested.
Materials:
-
This compound
-
Recombinant protein kinase (e.g., a member of the Src or MAPK family)
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay kit (e.g., ADP-Glo™ or similar)
-
Microplate reader
Step-by-Step Methodology:
-
Assay Setup: In a 96-well plate, add the kinase, peptide substrate, and various concentrations of the test compound.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period.
-
Signal Detection: Stop the reaction and detect the amount of ADP produced (indicating kinase activity) using the assay kit reagents.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Visualization: Enzyme Inhibition Assay Workflow
The following diagram outlines the general procedure for an in vitro enzyme inhibition assay.
Caption: General workflow for an in vitro enzyme inhibition assay.
Tier 3: Delving Deeper - Cell-Based Mechanistic Assays
Should the compound exhibit significant cytotoxicity or enzyme inhibitory activity, further investigation into its effects on cellular signaling pathways is warranted.
Protocol 4: Western Blot Analysis of Signaling Pathways
Western blotting can be used to assess changes in the protein expression or phosphorylation status of key signaling molecules in response to compound treatment.
Materials:
-
This compound
-
Relevant cell line
-
Lysis buffer
-
Primary antibodies (e.g., against phosphorylated and total forms of kinases like Akt, ERK)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the compound at concentrations around its IC50 value for various time points.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine changes in protein levels or phosphorylation.
Visualization: Hypothetical Signaling Pathway
The following diagram depicts a hypothetical signaling pathway that could be investigated, showing potential points of inhibition.
Caption: A hypothetical signaling pathway potentially targeted by the compound.
Conclusion and Future Directions
This application note provides a structured and logical framework for the initial biological characterization of this compound. By employing a tiered approach, from broad phenotypic screening to specific mechanistic studies, researchers can efficiently and robustly elucidate the compound's biological activity. The data generated from these assays will be crucial for guiding further drug development efforts, including lead optimization and in vivo studies. The principles of robust experimental design, including appropriate controls and thorough data analysis, are paramount for generating reliable and translatable results.[3][4]
References
-
Zhang, X., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(4), 549-560. Retrieved from [Link]
-
White, J. R., et al. (2019). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. BioTechniques, 67(3), 126-137. Retrieved from [Link]
-
Lee, J. Y., et al. (2021). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Cells, 10(11), 3076. Retrieved from [Link]
-
Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]
-
White, J. R., et al. (2019). Best practices in bioassay development to support registration of biopharmaceuticals. PubMed. Retrieved from [Link]
-
Scott, C. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International. Retrieved from [Link]
-
BioTechniques. (2019). Best practice in bioassay development. Retrieved from [Link]
-
News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link]
-
KCAS Bio. (2025). Model Selection and Experimental Design for Screening Experiments. Retrieved from [Link]
-
Liu, Y., et al. (2021). Quality by Design for Preclinical In Vitro Assay Development. Statistical Journal of the IAOS, 37(4), 1321-1331. Retrieved from [Link]
-
White, J. R., et al. (2019). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. ResearchGate. Retrieved from [Link]
-
Pontiki, E., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(11), 3326. Retrieved from [Link]
-
Singh, P., et al. (2017). Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV. Chemical Biology & Drug Design, 89(4), 517-526. Retrieved from [Link]
-
Radi, S., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(16), 4930. Retrieved from [Link]
-
Sharma, A., & Kumar, V. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Retrieved from [Link]
-
Moreton, H. (2017). A Quick Introduction to Graphviz. Hackernoon. Retrieved from [Link]
-
Chou, T.-C. (2020). Experimental Design for Drug Combinations. Retrieved from [Link]
-
Modwiggler. (2023). Graphviz workflow 1. Retrieved from [Link]
-
Wang, Y., et al. (2024). Complex in vitro model: A transformative model in drug development and precision medicine. Journal of Cellular and Molecular Medicine, 28(3), e17904. Retrieved from [Link]
-
Wikipedia. (n.d.). Drug design. Retrieved from [Link]
-
Graphviz. (n.d.). Graphviz. Retrieved from [Link]
-
The Art of Code. (2021). Graphviz tutorial. Retrieved from [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
-
Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Advances in Biotechnology & Microbiology. Retrieved from [Link]
-
Edmondson, D. E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(11), 2056. Retrieved from [Link]
-
Evtuguin, D. V., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Environmental Research and Public Health, 18(11), 5670. Retrieved from [Link]
-
Gąsiorowska, J., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. Retrieved from [Link]
-
Anichem. (n.d.). This compound. Retrieved from [Link]
-
Al-Masoudi, W. A., & Al-Amiery, A. A. (2019). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor. Retrieved from [Link]
-
El-Naggar, M., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals, 16(5), 738. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. Retrieved from [Link]
-
Saunders, J., et al. (1995). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Journal of Medicinal Chemistry, 38(24), 4747-4756. Retrieved from [Link]
-
Ramidus Store. (n.d.). RAM3448... This compound. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine. Retrieved from [Link]
-
Suzuki, E., et al. (1968). 2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidine, its preparation and reaction. Chemical & Pharmaceutical Bulletin, 16(5), 933-938. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Model Selection and Experimental Design in Screening | KCAS Bio [kcasbio.com]
- 4. Quality by Design for Preclinical In Vitro Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the In Vitro Evaluation of 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the utilization of 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine in cell culture-based assays. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4] This guide, intended for researchers in drug discovery and cell biology, outlines the potential applications of this compound, details its physicochemical properties, and provides comprehensive, step-by-step protocols for its preparation and use in experimental settings. While specific biological data for this compound is not extensively documented in publicly available literature, this guide extrapolates from the known activities of structurally related pyrimidine and thiopyrimidine derivatives to propose potential experimental avenues. The provided protocols are intended as a foundational framework for the investigation of its biological effects.
Introduction to this compound
This compound is a pyrimidine derivative with the chemical formula C₁₁H₁₁N₃OS.[5][6] The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and various bioactive molecules, making its derivatives a cornerstone in the development of therapeutic agents.[2][7] Compounds with the pyrimidine core have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4][8]
The structure of this compound, featuring a benzylmercapto group, a hydroxyl group, and an amino group on the pyrimidine ring, suggests its potential for diverse biological interactions. The presence of both hydrogen bond donors and acceptors may influence its binding to various biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 37660-23-4 | [5][6] |
| Molecular Formula | C₁₁H₁₁N₃OS | [5][6] |
| Molecular Weight | 233.29 g/mol | [5] |
| Purity | >95% (typical) | [6] |
| Appearance | Crystalline solid (typical) | N/A |
| Solubility | Insoluble in water (predicted); Soluble in organic solvents like DMSO and ethanol (predicted) | [9] |
Postulated Mechanism of Action
While the precise mechanism of action for this compound is yet to be elucidated, the broad activities of pyrimidine derivatives allow for the formulation of several hypotheses.[1][2][4] Many pyrimidine-based compounds are known to interfere with nucleic acid synthesis, either by acting as analogs of endogenous nucleobases or by inhibiting key enzymes involved in nucleotide metabolism.[7] Others have been shown to modulate the activity of protein kinases, which are crucial for cellular signaling pathways.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a pyrimidine derivative, leading to an anti-cancer effect.
Caption: Hypothetical mechanism of action for this compound.
Experimental Protocols
The following protocols are designed as a starting point for investigating the biological activity of this compound. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and experimental setup.
Reagent Preparation
Stock Solution Preparation (10 mM):
-
Aseptically weigh out 2.33 mg of this compound.
-
Dissolve the compound in 1 mL of sterile, cell culture grade Dimethyl Sulfoxide (DMSO).
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected microcentrifuge tube.
-
Aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in sterile, serum-free cell culture medium to achieve the desired final concentrations for your experiment.
-
It is recommended to prepare fresh working solutions for each experiment. The final concentration of DMSO in the cell culture should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic or cytostatic effects of the compound on a cancer cell line (e.g., HeLa, A549, or MCF-7).
Materials:
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Caption: Workflow for the cell viability (MTT) assay.
Troubleshooting
-
Compound Precipitation: If the compound precipitates in the culture medium, try preparing the working solutions in a serum-free medium or reducing the final concentration. Sonication of the stock solution before dilution may also help.
-
High Background in Assays: Ensure complete removal of the MTT-containing medium before adding DMSO to avoid high background absorbance.
-
Inconsistent Results: Maintain consistent cell seeding densities and incubation times. Ensure that the DMSO concentration is uniform across all wells.
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
References
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. [Link]
-
Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. [Link]
-
Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. [Link]
-
SYNTHESIS OF S-BENZYL DERIVATIVE OF 4,6-DIAMINOPYRIMIDINE-2-THIOL. Science & Innovation. [Link]
-
This compound. Anichem. [Link]
-
SYNTHESIS OF S-BENZYL DERIVATIVE OF 4,6-DIAMINOPYRIMIDINE-2-THIOL. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. guidechem.com [guidechem.com]
- 6. This compound - Anichem [anichemllc.com]
- 7. nbinno.com [nbinno.com]
- 8. scientists.uz [scientists.uz]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Framework for the In Vitro Evaluation of 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine and Related Novel Aminopyrimidine Derivatives
Disclaimer & Data Integrity Note: As of the latest literature review, specific in vitro dosage and mechanistic data for 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine (CAS No. 37660-23-4) are not extensively published. This document, therefore, serves as an expert guide and logical framework for researchers to systematically determine the appropriate in vitro dosage and explore the potential biological activities of this compound and other novel aminopyrimidine derivatives. The protocols provided are foundational and should be adapted and optimized for specific experimental contexts.
Introduction: The Aminopyrimidine Scaffold in Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for nucleobases essential to life.[1] Consequently, synthetic pyrimidine derivatives have been a fertile ground for the development of therapeutics that interfere with cellular processes like DNA synthesis, cell division, and signaling, leading to their investigation as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The subject of this guide, this compound, belongs to this broad class. While its specific biological profile is yet to be fully elucidated, the presence of the aminopyrimidine core, along with a benzylmercapto group, suggests potential interactions with various biological targets.
This guide provides a comprehensive workflow for the initial in vitro characterization of such a novel compound, from foundational physicochemical assessments to robust biological assays for determining effective dosage ranges.
Part 1: Foundational Characterization - The Prerequisites for Biological Testing
Before any biological effect can be reliably measured, a compound's behavior in aqueous solutions must be understood. Neglecting this step is a common source of experimental irreproducibility.
Application Note: The Criticality of Solubility
The solubility of a test compound in cell culture media is paramount. Poor solubility can lead to compound precipitation, resulting in an unknown and inconsistent actual concentration delivered to the cells, rendering dose-response data meaningless. Kinetic solubility is often assessed in early-stage discovery, where the compound is first dissolved in an organic solvent like DMSO and then diluted into an aqueous buffer.[4][5]
Protocol 1: Kinetic Solubility Assessment (Nephelometry)
This protocol provides a high-throughput method to estimate the kinetic solubility of a test compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom plates
-
Nephelometer (or plate reader capable of measuring light scattering)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Aqueous Dilution: Transfer a small volume (e.g., 2 µL) of each DMSO dilution into a new 96-well plate containing a larger volume (e.g., 98 µL) of PBS (pH 7.4). This creates a range of final compound concentrations with a consistent final DMSO concentration (e.g., 2%).
-
Equilibration: Incubate the plate at room temperature for 1-2 hours, with gentle shaking.[5]
-
Measurement: Measure the turbidity of each well using a nephelometer. An increase in light scattering compared to the vehicle control (DMSO in PBS) indicates precipitation.
-
Analysis: The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility under these conditions.
Part 2: General Biological Activity - Cytotoxicity Screening
The initial step in understanding a compound's biological effect is to determine its impact on cell viability and proliferation. This provides a working concentration range and identifies potential cytotoxic activity. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of cells, which is often proportional to the number of viable cells.[6]
Logical Workflow for In Vitro Compound Characterization
The following diagram outlines the systematic approach for characterizing a novel compound like this compound.
Caption: Experimental workflow for novel compound evaluation.
Protocol 2: MTT Cytotoxicity Assay
Materials:
-
Selected cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous control cell line (e.g., WI-38 fibroblasts).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be consistent across all wells and typically ≤0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
Part 3: Mechanistic Exploration and Dosage Refinement
The IC₅₀ value from cytotoxicity screens provides a crucial data point. The next logical step is to investigate the potential mechanism of action. Literature on structurally similar aminopyrimidine derivatives points towards several possible targets, including protein kinases that are critical for cell cycle progression and signal transduction.
Application Note: Targeting Protein Kinases
Many aminopyrimidine derivatives function as ATP-competitive inhibitors of protein kinases.[8] For instance, related compounds have shown inhibitory activity against BRD4 (Bromodomain-containing protein 4) and PLK1 (Polo-like kinase 1), both of which are key regulators of gene expression and mitosis and are validated targets in oncology.[9] Another common target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8]
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a simplified, hypothetical pathway where an aminopyrimidine derivative could inhibit a kinase, leading to the blockage of downstream signaling required for cell proliferation and survival.
Caption: Potential mechanism of kinase inhibition.
Protocol 3: General Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to assess the inhibitory activity of a compound against a purified kinase, such as PLK1 or EGFR, using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).[9][10]
Materials:
-
Purified recombinant kinase (e.g., PLK1, BRD4, EGFR).[1][11]
-
Specific kinase substrate (peptide or protein).
-
Kinase assay buffer.
-
ATP solution.
-
ADP-Glo™ Kinase Assay Kit (or similar).
-
White, opaque 96- or 384-well plates.
-
Luminometer.
Procedure:
-
Reaction Setup: In a white plate, add the kinase, its specific substrate, and the test compound at various concentrations in the appropriate kinase buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).[10]
-
Stop Reaction & Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value.
Protocol 4: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
If the compound induces cytotoxicity, it is important to determine if cell death occurs via apoptosis. This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane via fluorescently-labeled Annexin V.[3][12]
Materials:
-
Cells treated with the test compound at concentrations around the IC₅₀ value (e.g., 0.5x, 1x, 2x IC₅₀).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with the compound for a specified time (e.g., 24 or 48 hours). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.[13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Part 4: Data Summary and Dosage Guidance
The primary goal of these initial studies is to establish a biologically relevant concentration range for further in vitro experiments.
Table 1: Reported In Vitro IC₅₀ Values for Various Aminopyrimidine Derivatives
This table summarizes the reported potencies of different aminopyrimidine derivatives against various targets to provide a contextual reference for expected concentration ranges.
| Compound Class | Target/Assay | Cell Line(s) | Reported IC₅₀ Range (µM) | Reference |
| Aminopyrimidine-2,4-diones | BRD4 Inhibition | N/A (Biochemical) | 0.029 - 0.5 | [9] |
| 2-Aminopyrimidine Derivatives | β-Glucuronidase | N/A (Biochemical) | 2.8 - >100 | |
| Pyrrolo[2,3-d]pyrimidine Derivatives | Cytotoxicity (MTT) | MCF-7, HePG2, etc. | 1.7 - >50 (µg/mL) | [14] |
| Aminopyrimidine Hybrids | EGFR-TK Inhibition | N/A (Biochemical) | 0.7 - 0.9 | [8] |
| Aminopyrimidine Hybrids | Cytotoxicity (MTT) | MCF-7 | 31.8 - 37.7 | [8] |
Note: The wide range of IC₅₀ values highlights the critical need for empirical determination for each specific compound and assay system.
Application Note: Selecting a Dosage for In Vitro Studies
Based on the empirically determined IC₅₀ values from cytotoxicity and functional assays, a rational dosage range for subsequent in vitro studies can be selected. A common practice is to use concentrations that bracket the IC₅₀ value.
-
For mechanistic studies: Use concentrations at, above, and below the IC₅₀ (e.g., 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀) to observe dose-dependent effects on specific cellular events (e.g., protein phosphorylation, gene expression).
-
For long-term studies: It may be necessary to use concentrations below the cytotoxic IC₅₀ to avoid confounding effects from widespread cell death.
Ultimately, the optimal dosage for any in vitro study must be determined empirically, considering the specific cell type, assay duration, and biological question being addressed. This guide provides the foundational workflow to arrive at that determination in a scientifically rigorous manner.
References
-
BPS Bioscience. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit. Retrieved from [Link]
-
MDPI. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]
-
MDPI. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of New Pyrimidine Derivatives, Study of Anti-Сancer Activity, Structural Properties, and Molecular Docking. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Retrieved from [Link]
-
Elsevier. (n.d.). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Retrieved from [Link]
-
PMC - NIH. (2011). A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors. Retrieved from [Link]
-
BioAssay Systems. (n.d.). QuantiChrom™ β-Glucuronidase Assay Kit. Retrieved from [Link]
-
ACS Omega. (2017). Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations. Retrieved from [Link]
-
BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]
-
G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
AMSBIO. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit. Retrieved from [Link]
-
PMC - NIH. (2009). Direct quantification of polo-like kinase 1 activity in cells and tissues using a highly sensitive and specific ELISA assay. Retrieved from [Link]
-
WHO. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]
-
ResearchGate. (2018). Screening Plate Method for Detection of Bacterial β-Glucuronidase. Retrieved from [Link]
-
ResearchGate. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
MDPI. (2022). Evaluating the Effectiveness of Tyrosine Kinase Inhibitors on EGFR Mutations In Vitro. Retrieved from [Link]
-
MDPI. (2024). Binding Mechanism of Inhibitors to BRD4 and BRD9 Decoded by Multiple Independent Molecular Dynamics Simulations and Deep Learning. Retrieved from [Link]
-
ResearchGate. (2022). PLK1 oligomerization in vivo and in vitro. Retrieved from [Link]
-
ResearchGate. (2011). In Vitro Solubility Assays in Drug Discovery. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. atcc.org [atcc.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: 2-(Benzylmercapto)-4-hydroxy-6-aminopyrimidine as a Lead Compound in Drug Discovery
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of pharmacological activities.[1][2] This guide focuses on 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine , a trifunctionalized pyrimidine derivative, as a promising lead compound for drug discovery programs. Its structure, featuring a hydrogen bond donor/acceptor-rich aminohydroxypyrimidine core, a versatile benzylthio moiety, and multiple points for diversification, makes it an attractive starting point for developing novel therapeutics. These notes provide a comprehensive overview of its synthesis, potential biological applications based on structure-activity relationships of analogous compounds, and detailed protocols for its evaluation.
Introduction: The Rationale for this compound as a Lead Compound
Lead discovery is a critical phase in drug development, aimed at identifying chemical entities that can be systematically optimized into clinical candidates. This compound (Figure 1) emerges as a compelling lead for several reasons rooted in established medicinal chemistry principles.
-
Privileged Scaffold: The 4-amino-6-hydroxypyrimidine core is a "privileged" structure, known to interact with a variety of biological targets. The arrangement of nitrogen atoms and functional groups allows for crucial hydrogen bonding interactions with protein active sites, particularly kinases and receptors.[3]
-
Structural Analogy to Known Bioactive Molecules: Derivatives of the closely related precursor, 4-amino-6-hydroxy-2-mercaptopyrimidine, have been identified as potent and selective A₃ adenosine receptor (A₃AR) antagonists.[4] Furthermore, the broader class of 2-aminopyrimidine derivatives includes approved drugs targeting protein kinases, such as Imatinib.[5]
-
Synthetic Tractability: The compound is accessible through a straightforward and robust synthetic route, allowing for the rapid generation of analogs for structure-activity relationship (SAR) studies. The benzylthio group, in particular, serves as a modifiable vector to explore hydrophobic pockets within a target's binding site.
| Compound ID | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |
| Lead-01 | This compound | 37660-23-4 | C₁₁H₁₁N₃OS | 233.29 g/mol |
Table 1: Physicochemical Properties of the Lead Compound.[6]
Synthesis Protocols
The synthesis of this compound is a two-step process starting from commercially available reagents. The causality behind this workflow is the strategic construction of the pyrimidine ring followed by selective functionalization.
Figure 1: Synthetic workflow for the target lead compound.
Protocol 2.1: Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine
This protocol describes the condensation reaction to form the core pyrimidine ring structure. The mechanism involves the formation of a Michael adduct followed by cyclization and dehydration.
Rationale: This is a classic pyrimidine synthesis. Ethyl cyanoacetate provides the C4, C5, and C6 atoms of the ring, while thiourea provides the N1, C2 (with sulfur), and N3 atoms, along with the C6-amino group. A base is required to deprotonate the active methylene group of ethyl cyanoacetate, initiating the reaction.[7]
Materials:
-
Ethyl cyanoacetate
-
Thiourea
-
Sodium methoxide (or other suitable base)
-
Methanol
-
Water
-
Acetic acid
-
Standard reflux and filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (0.38 g) and ethyl cyanoacetate (0.57 g) in methanol (3 mL).
-
Carefully add a basic catalyst, such as the sodium salt of 2-hydroxypyridine (1.17 g) or an equivalent amount of sodium methoxide.[7]
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool and add water (4 mL) to dissolve the product.
-
Neutralize the solution with acetic acid (approx. 0.58 mL) until precipitation of the product is complete.[7]
-
Collect the white to pale yellow crystals by vacuum filtration, wash with cold water, and dry.
-
The expected yield is approximately 82%.[7] The product is typically a monohydrate.
Protocol 2.2: Synthesis of this compound
This protocol details the selective S-alkylation of the mercaptopyrimidine precursor.
Rationale: The thiol group of 4-amino-6-hydroxy-2-mercaptopyrimidine is more nucleophilic than the amino or hydroxyl groups under basic conditions. The base deprotonates the thiol to form a thiolate anion, which readily attacks the electrophilic benzylic carbon of benzyl bromide in a classic SN2 reaction, leading to selective formation of the S-benzyl derivative.[4][8]
Materials:
-
4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate (from Protocol 2.1)
-
Benzyl bromide or benzyl chloride
-
Sodium hydroxide (NaOH), 1 M solution
-
Methanol or Ethanol
-
Standard stirring and filtration apparatus
Procedure:
-
Suspend 4-amino-6-hydroxy-2-mercaptopyrimidine (1 equivalent) in methanol.
-
Add 1 M NaOH solution (1.1 equivalents) and stir until the solid dissolves, forming the sodium thiolate salt.
-
To this solution, add benzyl bromide (1.1 equivalents) dropwise at room temperature.[4]
-
Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction by TLC.
-
Upon completion, a precipitate of the product should form. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold methanol to remove unreacted starting materials and salts.
-
Recrystallize the crude product from a suitable solvent like ethanol if further purification is required.
Postulated Biological Activities and Screening Protocols
While direct biological data for this compound is scarce, the activities of structurally related compounds provide a strong basis for postulating its potential as a lead in several therapeutic areas.
Figure 2: Postulated therapeutic applications based on structural motifs.
Application Area 1: Oncology (Protein Kinase Inhibition)
Scientific Rationale: The 4-aminopyrimidine scaffold is a well-known "hinge-binder" for protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[3] The amino group and adjacent ring nitrogen form key hydrogen bonds with the kinase hinge region. The benzylthio group can be oriented to explore the hydrophobic pocket typically occupied by the adenine of ATP, offering a route to achieving potency and selectivity.[9] Analogs have shown inhibitory activity against targets like BRD4 and PLK1.[10]
Screening Protocol: General Spectrophotometric Kinase Inhibition Assay
This protocol provides a universal method for assessing the inhibition of a purified kinase where the reaction produces a change in absorbance.
Materials:
-
Purified kinase of interest (e.g., EGFR, SRC, CDK)
-
Specific peptide substrate for the kinase
-
This compound (dissolved in DMSO)
-
ATP (Adenosine Triphosphate)
-
Kinase assay buffer (optimized for pH and ionic strength)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Spectrophotometer or luminometer
-
96-well or 384-well plates
Procedure:
-
Reagent Preparation: Prepare stock solutions of the kinase, substrate, and lead compound in the appropriate assay buffer. Create a serial dilution of the lead compound (e.g., from 100 µM to 1 nM).
-
Reaction Setup: In a 96-well plate, add a fixed concentration of the kinase to wells containing varying concentrations of the lead compound. Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" background control.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should ideally be at or near its Km value for the specific kinase.
-
Kinetic Measurement: Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a set period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced (a measure of kinase activity).
-
Data Analysis: Measure the signal (luminescence or fluorescence) on a plate reader. Subtract the background, normalize the data to the "no inhibitor" control, and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
| Parameter | Description | Typical Value |
| Kinase Conc. | Final concentration in assay | 1-10 nM |
| Substrate Conc. | Final concentration in assay | 1-100 µM |
| ATP Conc. | Final concentration in assay | 1-100 µM (near Km) |
| Incubation Time | Duration of kinase reaction | 30-120 min |
| IC₅₀ | Concentration for 50% inhibition | Varies (nM to µM range) |
Table 2: Typical Parameters for a Kinase Inhibition Assay.
Application Area 2: Inflammation & Neuropathic Pain (A₃ Adenosine Receptor Antagonism)
Scientific Rationale: Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine have been synthesized and optimized as highly potent and selective antagonists of the A₃ adenosine receptor (A₃AR).[4] The A₃AR is implicated in inflammatory processes and pain signaling, making its antagonists promising candidates for treating conditions like rheumatoid arthritis and neuropathic pain. The core of the lead compound mimics the purine ring of the natural ligand, adenosine.
Screening Protocol: Radioligand Binding Assay
This protocol measures the ability of the lead compound to displace a known radiolabeled ligand from the A₃AR, providing a measure of its binding affinity (Ki).
Materials:
-
Cell membranes expressing the human A₃ adenosine receptor
-
Radioligand (e.g., [¹²⁵I]AB-MECA)
-
This compound (dissolved in DMSO)
-
Non-specific binding control (e.g., a high concentration of a known A₃AR ligand like NECA)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In test tubes or a 96-well filter plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the lead compound.
-
Control Wells: Prepare "total binding" wells (membranes + radioligand + buffer) and "non-specific binding" wells (membranes + radioligand + non-specific control).
-
Incubation: Incubate the mixture for 60-90 minutes at room temperature to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the lead compound's concentration. Use the Cheng-Prusoff equation to convert the IC₅₀ (concentration that displaces 50% of the radioligand) to the inhibition constant (Ki).
Lead Optimization Strategy
Once initial activity is confirmed, a lead optimization campaign can be initiated. The structure of this compound offers three primary vectors for modification to improve potency, selectivity, and pharmacokinetic properties.
Figure 3: Strategy for lead optimization.
-
R1 (Benzyl Group): Substitution on the phenyl ring (e.g., with halogens, methoxy, or alkyl groups) can probe for specific interactions within hydrophobic pockets and significantly impact potency and selectivity.[10][11]
-
R2 (4-Hydroxy Group): This group is likely a key hydrogen bond donor/acceptor. It can be alkylated or potentially converted to a leaving group (e.g., a chloro group) to allow for C-C coupling reactions, introducing further diversity.[3]
-
R3 (6-Amino Group): The amino group is a critical hydrogen bond donor. It can be acylated or alkylated to explore interactions in more solvent-exposed regions of a binding site.
Conclusion
This compound represents a synthetically accessible and highly versatile lead compound. Its structural similarity to known bioactive molecules, particularly kinase inhibitors and adenosine receptor antagonists, provides a strong rationale for its inclusion in drug discovery screening libraries. The protocols detailed in these notes offer a clear pathway for its synthesis and initial biological characterization, forming the foundation for a robust lead discovery and optimization program.
References
- MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- PrepChem.com. Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine.
- ResearchGate. Synthesis and Thermodynamic Investigation of 4-Amino-6-Hydroxy-2-Mercapto Pyrimidine (AHMP) Complexes with Some Selected Divalent Metal(II) Ions.
- MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- Brieflands. Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives.
- National Center for Biotechnology Information. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.
- CORE. A mini review of pyrimidine and fused pyrimidine marketed drugs.
- ResearchGate. Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A 3 Adenosine Receptor Antagonists.
- ResearchGate. Synthesis and Antioxidnat activity of novel 2-Mercapto Pyrimidine Derivatives.
- BenchChem. The Versatile Building Block: 4-Amino-2-(benzylthio)-6-chloropyrimidine in Drug Discovery.
- BenchChem. A Comparative Study of 2-(Benzylthio)-6-methylpyridine Derivatives: An Analysis of Biological Activity.
- SCIENCE & INNOVATION. SYNTHESIS OF S-BENZYL DERIVATIVE OF 4,6- DIAMINOPYRIMIDINE-2-THIOL.
- Sigma-Aldrich. 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate 98%.
- Guidechem. This compound 37660-23-4 wiki.
Sources
- 1. Synthesis and pharmacological evaluation of aminopyrimidine series of 5-HT1A partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. prepchem.com [prepchem.com]
- 8. scientists.uz [scientists.uz]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
Application Notes and Protocols: A Multi-Tiered Strategy for Elucidating the Biological Activity of 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The novel compound, 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine, is a synthetic derivative whose biological profile is yet to be characterized. Its structure, featuring a reactive mercapto group and the core aminopyrimidine moiety, suggests potential for interaction with various biological targets, particularly enzymes where cysteine residues play a key role in catalysis or regulation.
This guide presents a comprehensive, multi-tiered assay cascade designed to systematically investigate the biological activity of this compound. We move from broad phenotypic screens to specific biochemical and biophysical assays, providing a robust framework for identifying its mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for each experimental choice, ensuring a self-validating and logical progression of inquiry.[5][6]
Phase 1: Primary Screening for General Bioactivity
The initial phase aims to answer a fundamental question: does this compound exert a measurable effect on living cells? We will employ two standard, high-throughput assays to assess general cytotoxicity. A positive result in this phase provides the justification for more resource-intensive mechanistic studies.
Protocol 1: Assessment of Metabolic Activity via MTT Assay
Rationale: The MTT assay is a cornerstone of in vitro toxicology and pharmacology.[7] It measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. A decrease in formazan production is proportional to the number of viable, metabolically active cells. This assay provides a rapid and sensitive indication of a compound's effect on cell proliferation or its potential to induce cell death.[8]
Experimental Workflow:
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Step-by-Step Protocol:
-
Cell Seeding: Seed a cancer cell line (e.g., A549, human lung carcinoma) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Assessment of Membrane Integrity via Lactate Dehydrogenase (LDH) Assay
Rationale: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[9][10] It is an excellent orthogonal method to the MTT assay because it measures a distinct event in cell death (necrosis or late apoptosis) rather than metabolic activity.[11] Running both assays provides a more complete picture of the compound's cytotoxic effects.
Experimental Workflow:
Caption: Workflow of the LDH assay for membrane integrity.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. In addition to vehicle controls, include a "maximum LDH release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of wells 45 minutes before the end of the incubation.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Data Analysis: Subtract the background absorbance, then calculate the percentage of cytotoxicity relative to the maximum LDH release control.
| Parameter | MTT Assay | LDH Assay |
| Principle | Measures metabolic activity (mitochondrial function) | Measures membrane integrity (LDH release) |
| Endpoint | Colorimetric (Formazan) | Colorimetric (Formazan) |
| Indication | Reduced cell proliferation or viability | Cell lysis, necrosis, late apoptosis |
| Key Controls | Vehicle, Untreated | Vehicle, Maximum Release (Lysis) |
Phase 2: Target Deconvolution and Mechanistic Studies
If Phase 1 indicates bioactivity, the next logical step is to identify the molecular target(s). Given the prevalence of enzyme inhibitors within the pyrimidine class, a focused investigation into enzyme inhibition is a rational starting point.[12] We will use a generic biochemical assay followed by a biophysical assay to confirm direct target engagement.
Protocol 3: Generic Biochemical Assay for Enzyme Inhibition
Rationale: Biochemical assays are fundamental to drug discovery, allowing for the direct measurement of a compound's effect on a purified enzyme's activity under controlled conditions.[5][13][14] This protocol provides a template that can be adapted for various enzyme classes (e.g., kinases, proteases, phosphatases). The key is to have a substrate that produces a detectable signal (e.g., color, fluorescence, luminescence) upon enzymatic conversion. For an unknown compound, screening against a panel of representative enzymes is a common strategy.
Step-by-Step Protocol (Example: Kinase Assay):
-
Reagent Preparation:
-
Enzyme: Recombinant kinase (e.g., PLK1, a common target for pyrimidines) diluted in kinase buffer.[4]
-
Substrate: A specific peptide substrate for the kinase.
-
Cofactor: ATP at a concentration near its Kₘ for the enzyme.[15]
-
Detection Reagent: A reagent that detects the product (e.g., an antibody recognizing the phosphorylated substrate or a reagent that measures ATP depletion).
-
-
Compound Plating: Add 2 µL of serially diluted this compound to a 384-well assay plate. Include a known inhibitor as a positive control and DMSO as a negative control.
-
Enzyme Addition: Add 10 µL of the diluted kinase to each well. Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the substrate/ATP mixture to initiate the reaction.
-
Reaction Incubation: Incubate for 60 minutes at 30°C. The reaction must be run under initial velocity conditions.[15]
-
Detection: Stop the reaction and add 20 µL of the detection reagent. Incubate as per the manufacturer's instructions.
-
Data Acquisition: Read the signal (e.g., luminescence or fluorescence) on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC₅₀ value.
Protocol 4: Biophysical Confirmation of Target Engagement via Differential Scanning Fluorimetry (DSF)
Rationale: A biochemical assay may show inhibition, but it doesn't definitively prove direct binding. The compound could be an aggregator or interfere with the detection system. DSF, or Thermal Shift Assay, is a powerful biophysical technique that confirms direct physical interaction.[16][17] It measures the thermal stability of a protein, which typically increases upon ligand binding.[17] A shift in the protein's melting temperature (Tₘ) in the presence of the compound is strong evidence of direct target engagement.
Experimental Workflow:
Caption: Workflow for the Differential Scanning Fluorimetry (DSF) assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a master mix containing the purified target protein (e.g., 2 µM final concentration), a fluorescent dye (e.g., SYPRO Orange), and an appropriate buffer.
-
Dispensing: Dispense the master mix into the wells of a 96- or 384-well PCR plate.
-
Compound Addition: Add the test compound to the wells over a range of concentrations. Include DMSO controls.
-
Thermal Cycling: Place the sealed plate in a real-time PCR instrument. Program a temperature ramp from 25°C to 95°C, increasing by 1°C per minute, with fluorescence readings at each step.
-
Data Analysis: Plot the fluorescence intensity against temperature. The midpoint of the unfolding transition is the Tₘ. A positive ΔTₘ (Tₘ with compound - Tₘ with DMSO) indicates stabilization and binding.
Phase 3: Quantitative Characterization of Binding
Once a direct target is validated, the next step is to quantify the binding interaction in detail. This provides crucial information for structure-activity relationship (SAR) studies.
Protocol 5: Determining Binding Kinetics and Affinity with Surface Plasmon Resonance (SPR)
Rationale: SPR is a label-free biophysical technique that provides real-time quantitative data on molecular interactions.[18][19] It measures the binding affinity (Kᴅ), as well as the association (kₐ) and dissociation (kₒff) rate constants. This level of detail is critical for lead optimization, helping to understand not just how tightly a compound binds, but also its residence time on the target.[20]
Step-by-Step Protocol:
-
Ligand Immobilization: Covalently immobilize the purified target protein (the "ligand") onto the surface of an SPR sensor chip (e.g., via amine coupling).
-
Analyte Preparation: Prepare a series of precise dilutions of the this compound (the "analyte") in running buffer.
-
Binding Measurement:
-
Inject the running buffer over the sensor surface to establish a stable baseline.
-
Inject the lowest concentration of the analyte and monitor the binding response (association phase).
-
Switch back to running buffer and monitor the signal decrease (dissociation phase).
-
Repeat this cycle for each concentration of the analyte, from lowest to highest.
-
-
Surface Regeneration: If necessary, inject a regeneration solution to remove all bound analyte, returning the signal to the baseline before the next cycle.
-
Data Analysis:
-
The raw data (sensorgrams) are corrected by subtracting the signal from a reference channel.
-
The corrected data are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to calculate kₐ, kₒff, and the equilibrium dissociation constant (Kᴅ = kₒff / kₐ).
-
| Assay Type | Information Gained | Key Output | Throughput |
| Biochemical | Functional effect on target activity | IC₅₀ | High |
| DSF | Direct binding confirmation | ΔTₘ | Medium-High |
| SPR | Binding kinetics and affinity | Kᴅ, kₐ, kₒff | Low-Medium |
Conclusion
This application note provides a structured, hierarchical approach to characterizing the biological activity of the novel compound this compound. By progressing from broad cellular screening to specific biochemical and biophysical assays, researchers can efficiently identify and validate its mechanism of action. This logical workflow ensures that each experimental step is justified by the last, maximizing the value of the data generated and providing a solid foundation for any subsequent drug development efforts. The combination of functional cellular data, direct target engagement confirmation, and precise kinetic analysis creates a comprehensive and trustworthy biological profile of the compound.
References
-
Oreate AI Blog. (2023). Understanding Assay Development: The Backbone of Drug Discovery. Available at: [Link]
-
Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. Available at: [Link]
-
Concept Life Sciences. (n.d.). Biophysical Assays. Available at: [Link]
-
Gee, C. E., et al. (2016). Biophysical methods in early drug discovery. Progress in Biophysics and Molecular Biology. Available at: [Link]
-
baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Available at: [Link]
-
BMG LABTECH. (2023). Cytotoxicity assays – what your cells don't like. Available at: [Link]
-
Molecular Devices. (n.d.). Cell viability, cell proliferation, and cytotoxicity assays. Available at: [Link]
-
Coussens, N. P., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. Available at: [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]
-
Domainex. (n.d.). Biophysics: How to choose the right assay for your drug discovery project. Available at: [Link]
-
Amsbio. (n.d.). Enzyme Activity Assays. Available at: [Link]
-
Tzani, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. Available at: [Link]
-
Tzani, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. ResearchGate. Available at: [Link]
- Taosheng, C. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press.
-
Lê, N. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Dispendix. Available at: [Link]
-
News-Medical.Net. (2021). Fundamentals of Assay Design and Development. Available at: [Link]
-
BellBrook Labs. (2023). Biochemical Assay Development: Strategies to Speed Up Research. Available at: [Link]
-
Tzani, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed. Available at: [Link]
-
Inglese, J., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]
-
Krosky, P. M. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]
-
BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services. Available at: [Link]
-
Gębura, K., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Enzyme inhibitor. Available at: [Link]
-
Catto, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience. Available at: [Link]
-
Anichem. (n.d.). This compound. Available at: [Link]
-
Dar-isha, M. O., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals. Available at: [Link]
-
Al-Jumaili, A. H. A. (2022). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
PubChem. (n.d.). 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine. Available at: [Link]
-
Suzuki, E., et al. (1968). 2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidine, its preparation and reaction. Chemical & Pharmaceutical Bulletin. Available at: [Link]
Sources
- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Assay Development: The Backbone of Drug Discovery - Oreate AI Blog [oreateai.com]
- 6. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 9. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. amsbio.com [amsbio.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 18. nuvisan.com [nuvisan.com]
- 19. Biophysical Assays [conceptlifesciences.com]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Benzylmercapto)-4-hydroxy-6-aminopyrimidine
Welcome to the technical support center for the synthesis of 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions related to this synthetic pathway. Our goal is to equip you with the technical insights and practical solutions needed to overcome common challenges, optimize your reaction outcomes, and ensure the integrity of your results.
The synthesis is typically approached as a two-step process: first, the cyclocondensation reaction to form the 4-amino-6-hydroxy-2-mercaptopyrimidine core, followed by a selective S-alkylation with benzyl chloride. This guide addresses potential issues in both stages of the synthesis.
Synthetic Overview
The overall transformation involves the formation of a pyrimidine ring system followed by thioether linkage formation.
Caption: General two-step synthesis of the target compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Question 1: My yield for the first step, the synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine, is extremely low. What are the likely causes?
Answer: Low yield in this cyclocondensation reaction is a common issue and can often be traced back to a few critical parameters.
-
Suboptimal Base/pH: The reaction requires a sufficiently strong base to deprotonate the active methylene group of ethyl cyanoacetate, initiating the condensation. Sodium methoxide or ethoxide are commonly used. Ensure your alkoxide is fresh and not degraded by moisture. The overall basicity of the medium is crucial for the condensation to proceed efficiently.[1]
-
Purity of Reactants: Impurities in the ethyl cyanoacetate or thiourea can significantly inhibit the reaction.[2][3] Use freshly opened or purified reagents. Thiourea, in particular, can degrade over time.
-
Reaction Time and Temperature: This condensation often requires several hours at reflux to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a moderate increase in reaction time may be necessary.[2]
-
Work-up Procedure: The product is often precipitated by neutralizing the basic reaction mixture with an acid, like acetic acid.[4] Adding the acid too quickly or over-acidifying the solution can lead to the formation of soluble salts or byproducts, thus reducing the isolated yield. We recommend a slow, dropwise addition of acid while monitoring the pH.
Question 2: During the S-alkylation with benzyl chloride (Step 2), my reaction is sluggish, or I recover only the starting mercaptopyrimidine. Why is this happening?
Answer: This typically points to insufficient activation of the thiol group or issues with the alkylating agent.
-
Incomplete Deprotonation: The key to this reaction is the formation of the highly nucleophilic thiolate anion. This requires a suitable base (e.g., NaOH, KOH) to fully deprotonate the 2-mercapto group. In our experience, using at least one equivalent of a strong base in a solvent like aqueous ethanol is effective. The pyrimidine core is acidic, and incomplete deprotonation results in a poor nucleophile.
-
Quality of Benzyl Chloride: Benzyl chloride can degrade, especially if exposed to moisture, hydrolyzing to benzyl alcohol.[5][6] This is a common cause of reaction failure. Use a fresh bottle of benzyl chloride or distill it prior to use.
-
Solubility Issues: The starting mercaptopyrimidine may have poor solubility in purely organic solvents. The addition of an aqueous base not only forms the thiolate but also increases the solubility of the starting material, facilitating the reaction.
Question 3: My final product is a mixture of isomers. I see evidence of N- or O-alkylation in my NMR/MS data. How can I improve the selectivity for S-alkylation?
Answer: Achieving high selectivity is a classic challenge in the alkylation of ambident nucleophiles like mercaptopyrimidines. The sulfur, nitrogen, and oxygen atoms can all potentially act as nucleophiles.
-
Mechanism and Selectivity: According to Hard and Soft Acid and Base (HSAB) theory, the sulfur atom is a "soft" nucleophile, while nitrogen and oxygen are "harder" nucleophiles. Benzyl chloride's electrophilic carbon is relatively soft, thus favoring reaction with the soft sulfur atom. However, reaction conditions can override this preference.
-
Role of Solvent and Base: Performing the reaction in a protic solvent system (e.g., ethanol/water) generally favors S-alkylation. The protic solvent can solvate the harder N and O centers through hydrogen bonding, reducing their nucleophilicity and leaving the soft sulfur atom more available for attack. Using a base like NaOH or KOH ensures the formation of the thiolate, which is a much stronger and softer nucleophile than the neutral thiol.[7]
-
Temperature Control: Running the reaction at room temperature or slightly elevated temperatures (40-50°C) is usually sufficient. Excessively high temperatures can sometimes lead to decreased selectivity and the formation of byproducts.
Question 4: I've successfully synthesized the product, but it is difficult to purify. It comes out as a discolored oil or an impure solid. What purification strategies do you recommend?
Answer: Purification can indeed be challenging. Here are a few reliable methods:
-
Recrystallization: This is the most common and effective method. A solvent system of ethanol/water or DMF/water often works well.[8] If your product is oily, it may be due to residual solvent or low-melting impurities. Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification before attempting recrystallization.
-
Acid-Base Workup: This technique is excellent for removing non-basic or non-acidic impurities. Dissolve the crude product in a dilute aqueous base (like NaOH), which will deprotonate the hydroxyl group and form a soluble salt. Wash this basic aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-polar impurities. Finally, carefully re-precipitate your pure product by neutralizing the aqueous layer with a dilute acid (e.g., HCl or acetic acid).[1]
-
Column Chromatography: While less ideal for large-scale purification, silica gel chromatography can be effective for removing stubborn impurities. A mobile phase gradient of ethyl acetate in hexanes or methanol in dichloromethane is a good starting point.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the initial formation of the 4-amino-6-hydroxy-2-mercaptopyrimidine ring?
The reaction is a base-catalyzed cyclocondensation. It begins with the deprotonation of the α-carbon of ethyl cyanoacetate by a strong base. The resulting carbanion then attacks the electrophilic carbon of thiourea. A series of intramolecular condensation and elimination steps follow, leading to the formation of the stable pyrimidine ring.
Q2: Are there safer or more reactive alternatives to benzyl chloride?
Yes, benzyl bromide is a common alternative. It is generally more reactive than benzyl chloride, which can lead to shorter reaction times.[9] However, it is also a potent lachrymator and requires careful handling. From a green chemistry perspective, some researchers have explored using benzyl alcohol with solid acid catalysts, though this is for different types of benzylation and may not be directly applicable here without significant optimization.[10]
Q3: What are the critical safety precautions for this synthesis?
-
Thiourea: Thiourea is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat, within a fume hood.[11]
-
Benzyl Chloride: Benzyl chloride is a lachrymator (causes tearing), is corrosive, and is classified as a hazardous air pollutant.[5] Always handle it in a well-ventilated fume hood with proper PPE, including safety goggles and gloves.
-
Bases: Sodium hydroxide, potassium hydroxide, and sodium methoxide are corrosive. Avoid contact with skin and eyes.
Detailed Experimental Protocol
Part A: Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine
Adapted from established procedures for pyrimidine synthesis.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute methanol (approx. 15 mL per gram of sodium) under an inert atmosphere (e.g., nitrogen). Caution: This is a highly exothermic reaction.
-
Addition of Reactants: To the resulting sodium methoxide solution, add thiourea (1.0 eq) followed by the dropwise addition of ethyl cyanoacetate (1.0 eq).
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 10% Methanol/DCM solvent system).
-
Work-up and Isolation: After the reaction is complete, cool the mixture in an ice bath. Add water (approx. 10 mL per gram of thiourea) to dissolve the precipitated sodium salt. Neutralize the solution carefully by adding glacial acetic acid dropwise until the pH is ~6-7.
-
Purification: A white precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, followed by a small amount of cold ethanol. Dry the product under vacuum to yield 4-amino-6-hydroxy-2-mercaptopyrimidine.
Part B: Synthesis of this compound
Adapted from alkylation procedures for similar mercaptopyrimidines.[7]
-
Dissolution: In a round-bottom flask, suspend 4-amino-6-hydroxy-2-mercaptopyrimidine (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 ratio).
-
Base Addition: Add a solution of sodium hydroxide (1.1 eq) in water and stir until the solid dissolves completely, forming a clear solution of the sodium thiolate salt.
-
Alkylation: Add benzyl chloride (1.1 eq) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 6-8 hours or at 40°C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The product may precipitate directly. If not, neutralize the solution with dilute HCl to a pH of ~7 to induce precipitation.
-
Purification: Collect the crude product by vacuum filtration. Wash the solid with cold water. Recrystallize the product from an ethanol/water mixture to obtain pure this compound as a white or off-white solid.
Key Reaction Parameters Summary
| Parameter | Step 1: Cyclocondensation | Step 2: S-Alkylation |
| Key Reagents | Ethyl cyanoacetate, Thiourea | Benzyl chloride |
| Base | Sodium Methoxide | Sodium Hydroxide |
| Stoichiometry (Base) | 1.0 - 1.1 eq | 1.1 eq |
| Solvent | Methanol | Ethanol/Water |
| Temperature | Reflux (~65°C) | Room Temp to 40°C |
| Typical Reaction Time | 4 - 6 hours | 2 - 8 hours |
| Typical Yield | 75 - 85% | 80 - 90% |
| Monitoring Method | TLC | TLC |
Troubleshooting Workflow: S-Alkylation Selectivity
This diagram outlines a decision-making process to troubleshoot poor selectivity in the S-alkylation step.
Caption: Troubleshooting workflow for poor S-alkylation selectivity.
References
- Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Benchchem. Addressing challenges in the scale-up synthesis of pyrimidine compounds.
- Creative Proteomics.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1269845, Thiouracil. [Link]
- My School Exams. EASY GUIDE TO PYRIMIDINE SYNTHESIS AND BREAKDOWN.
- Benchchem. Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-Amino-4-hydroxy-6-methylpyrimidine.
- Benchchem.
-
PrepChem.com. Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine. [Link]
-
Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate. [Link]
-
Impactfactor.org. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. [Link]
- Benchchem. Technical Support Center: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7503, Benzyl chloride. [Link]
- Google Patents. US3718649A - Process for thiouracil production.
-
International Journal of Chemical Studies. (2024). Synthetic design of novel uracil and thiouracil derivatives. [Link]
-
Juniper Publishers. (2020). Study on Synthesis and Activity of Thiouracil as Antibacterial Lead Compounds. [Link]
-
ResearchGate. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. [Link]
-
ResearchGate. (2009). Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A3 Adenosine Receptor Antagonists. [Link]
-
Hemminki, K., Falck, K., & Vainio, H. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. PubMed. [Link]
- Benchchem. 2-Amino-4-hydroxy-6-methylpyrimidine as a Versatile Building Block in Organic Synthesis.
-
Taylor & Francis. Benzyl chloride – Knowledge and References. [Link]
-
ResearchGate. (2014). Replacing benzyl chloride with benzyl alcohol in heterogeneous catalytic benzylation of aromatic compounds. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thiouracil | C4H4N2OS | CID 1269845 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine
Welcome to the technical support center for the purification of 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its purification can be challenging due to its polarity and potential for side-product formation. This document provides a structured approach to troubleshooting common purification issues, offering detailed protocols and the scientific rationale behind them.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Question 1: My product has crashed out of solution as an oil during recrystallization. What should I do?
Answer: Oiling out is a common problem when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities. Here’s a systematic approach to resolve this:
-
Re-dissolve and Slow Cool: Reheat the solution until the oil completely dissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Rapid cooling often leads to supersaturation and oiling out. Let the flask cool to room temperature on the benchtop before moving it to an ice bath.
-
Reduce Solvent Volume: Your compound may be too soluble in the chosen solvent. Try to re-dissolve the oil in a minimum amount of hot solvent and then let it cool slowly.
-
Change Solvent System: If slow cooling doesn't work, the solvent is likely inappropriate. A good recrystallization solvent should dissolve the compound when hot but sparingly when cold. Consider a co-solvent system.[1] Dissolve your compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (an "anti-solvent") in which it is less soluble until the solution becomes slightly turbid. Heat to clarify and then cool slowly. Common solvent systems for pyrimidine derivatives include ethanol/water or ethyl acetate/hexanes.
-
Scratching and Seeding: To induce crystallization, scratch the inside of the flask at the meniscus with a glass rod. This creates microscopic scratches that can serve as nucleation sites. Alternatively, if you have a small amount of pure solid, add a "seed crystal" to the cooled solution to initiate crystallization.[2]
Question 2: After recrystallization, my product is still colored (e.g., yellow or brown). How can I remove the color?
Answer: Colored impurities are common in heterocyclic syntheses and can often be removed with activated charcoal.
-
Activated Charcoal Treatment: After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-5% w/w). Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. Let the solution cool slightly before adding the charcoal. Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Hot Filtration: Filter the hot solution through a fluted filter paper or a Celite® pad to remove the charcoal. This step should be done quickly to prevent premature crystallization of your product in the filter funnel. It's advisable to pre-heat the filtration apparatus.
-
Crystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization.[2][3]
Chromatography Challenges
Question 3: My compound is streaking or tailing on the silica gel column. What is causing this and how can I fix it?
Answer: Peak tailing for basic compounds like aminopyrimidines on silica gel is a common issue. It is often caused by strong interactions between the basic amine groups and acidic silanol groups on the silica surface.
-
Add a Basic Modifier to the Mobile Phase: To mitigate this interaction, add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (TEA) at a concentration of 0.1-1%. The TEA will compete with your compound for binding to the acidic sites on the silica, resulting in more symmetrical peaks. For very basic pyrimidines, adding a small amount of ammonia in methanol can also be effective.
-
Switch to a Different Stationary Phase: If modifying the mobile phase doesn't resolve the issue, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for basic compounds. Alternatively, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a buffer) may provide better separation.
Question 4: I'm not getting good separation between my product and a closely related impurity. What can I do?
Answer: Improving the resolution between two closely eluting compounds requires optimizing the chromatography conditions.
-
Optimize the Mobile Phase: The key is to find a solvent system that maximizes the difference in affinity of your compounds for the stationary phase. Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems with different polarities. Try mixtures of a non-polar solvent (e.g., hexanes, dichloromethane) with a more polar solvent (e.g., ethyl acetate, acetone, methanol).
-
Gradient Elution: If a single isocratic mobile phase doesn't provide adequate separation, a gradient elution can be very effective. Start with a less polar mobile phase and gradually increase the polarity during the column run. This will help to sharpen the peaks and improve resolution.
-
Column Parameters: Use a longer column or a stationary phase with a smaller particle size to increase the number of theoretical plates and improve separation efficiency. However, be aware that smaller particle sizes will lead to higher backpressure.
General Purity and Yield Issues
Question 5: My final product purity is low, and I suspect the presence of starting materials. How can I remove them?
Answer: The synthesis of this compound typically involves the S-alkylation of 4-amino-6-hydroxy-2-mercaptopyrimidine with benzyl bromide.[4] Unreacted starting materials can be a common impurity.
-
Acid-Base Extraction: An acid-base workup can be a powerful tool to separate your product from non-basic impurities.[2] Dissolve the crude product in a dilute aqueous acid (e.g., 1 M HCl). Your aminopyrimidine product, being basic, will dissolve to form the hydrochloride salt. Non-basic impurities can be removed by washing this acidic aqueous solution with an organic solvent like ethyl acetate or dichloromethane. After removing the organic layer, carefully neutralize the aqueous layer with a base (e.g., 1 M NaOH or saturated NaHCO3) to precipitate your pure product.
-
Recrystallization: If the starting materials have significantly different solubilities than your product, recrystallization from a suitable solvent should be effective.
Question 6: My overall yield is very low. What are the potential causes and how can I improve it?
Answer: Low yield can result from incomplete reactions, side reactions, or losses during workup and purification.
-
Reaction Optimization: Ensure your reaction has gone to completion by monitoring it with TLC. If the reaction is incomplete, consider increasing the reaction time or temperature.
-
Side Product Formation: A potential side reaction in pyrimidine synthesis is the formation of isomeric 1,3,5-triazine derivatives.[2] If you suspect the formation of isomers, you may need to modify the reaction conditions (e.g., order of reagent addition, solvent) to favor the desired pyrimidine formation. These isomers may require chromatographic separation.
-
Workup and Purification Losses: Avoid excessive washing with solvents in which your product has some solubility. During recrystallization, use the minimum amount of hot solvent necessary to dissolve the product to maximize recovery upon cooling. If a significant amount of product remains in the mother liquor, you can concentrate it and attempt a second crystallization.
Experimental Protocols
Protocol 1: Recrystallization from a Co-Solvent System (Ethanol/Water)
This protocol is a general guideline for the recrystallization of this compound.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir until the solid is fully dissolved.
-
Induce Precipitation: While the solution is still warm, slowly add water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography (Silica Gel)
This protocol outlines a general procedure for purifying your compound using silica gel chromatography.
-
TLC Analysis: Determine the optimal mobile phase by running TLC plates with your crude material in various solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexanes). Aim for an Rf value of 0.2-0.4 for your product. If tailing is observed, add 0.5% triethylamine to the mobile phase.
-
Column Packing: Prepare a silica gel slurry in the chosen mobile phase and carefully pack it into a glass column.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is an issue, you can adsorb the compound onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Data Summary
| Purification Technique | Common Solvents/Mobile Phases | Key Troubleshooting Tip |
| Recrystallization | Ethanol, Water, Ethanol/Water, Ethyl Acetate/Hexanes | Use a co-solvent system and slow cooling to prevent oiling out.[1] |
| Column Chromatography (Normal Phase) | Dichloromethane/Methanol, Ethyl Acetate/Hexanes | Add 0.1-1% triethylamine to the mobile phase to reduce peak tailing. |
| Column Chromatography (Reverse Phase) | Water/Acetonitrile, Water/Methanol (with buffer) | Useful for highly polar compounds that do not move on silica gel. |
| Acid-Base Extraction | 1 M HCl (acidic), 1 M NaOH (basic), Ethyl Acetate (organic) | Effective for removing non-basic impurities.[2] |
Visual Workflows
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting workflow for when a product oils out during recrystallization.
General Purification Strategy
Caption: Decision-making workflow for the purification of this compound.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
PrepChem. Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine. Available from: [Link]
-
Ramidus Store. RAM3448... This compound. Available from: [Link]
-
PrepChem. Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine. Available from: [Link]
-
Anichem. This compound. Available from: [Link]
-
ResearchGate. Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A 3 Adenosine Receptor Antagonists. Available from: [Link]
-
PubChem. 4-Amino-6-hydroxy-2-mercaptopyrimidine monohydrate. Available from: [Link]
Sources
Technical Support Center: Stability of 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine in Solution
Welcome to the technical support center for 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. By understanding the underlying chemical principles, you can proactively mitigate degradation and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a decrease in purity over a short period. What are the likely causes?
A1: The instability of this compound in solution can be attributed to several factors, primarily related to its functional groups. The benzylmercapto group is susceptible to oxidation, while the pyrimidine ring itself can be prone to hydrolysis and photodegradation, especially under certain pH and temperature conditions.[1][2][3]
Q2: I've observed the formation of a precipitate in my stock solution. What could this be?
A2: Precipitate formation could be due to several reasons. The degradation products might be less soluble than the parent compound. Alternatively, if the solution is stored at a low temperature, the compound itself may be precipitating out if its solubility limit is exceeded. It is also possible that oxidative degradation is leading to the formation of disulfides, which may have different solubility profiles.[4][5]
Q3: How does pH affect the stability of this compound?
A3: The pH of the solution is a critical factor. The pyrimidine ring contains nitrogen atoms that can be protonated or deprotonated, influencing the ring's susceptibility to hydrolysis.[2] Additionally, the mercapto group's reactivity can be pH-dependent. For instance, base-catalyzed oxidation of benzyl mercaptans is a known reaction pathway.[1] It is advisable to determine the optimal pH range for your specific application through stability studies.
Q4: Is this compound sensitive to light?
A4: Yes, pyrimidine derivatives can be susceptible to photodegradation.[2][6] It is recommended to protect solutions of this compound from light by using amber vials or by working in a dark environment to minimize the risk of light-induced degradation.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues with this compound solutions.
Issue 1: Rapid Degradation in Solution
| Potential Cause | Troubleshooting Steps | Rationale |
| Oxidation | 1. Degas your solvent before preparing the solution. 2. Prepare solutions fresh and use them promptly. 3. Consider adding an antioxidant, if compatible with your experimental system. | The benzylmercapto group is prone to oxidation by dissolved oxygen, which can be accelerated by light and certain metal ions.[1][5][7] |
| Hydrolysis | 1. Control the pH of your solution. Perform a pH stability profile to identify the optimal range. 2. Use aprotic solvents if your experimental design allows. | The pyrimidine ring can be susceptible to hydrolytic cleavage, and the rate of this reaction is often pH-dependent.[3][8] |
| Photodegradation | 1. Store solutions in amber vials or wrap containers in aluminum foil. 2. Minimize exposure to ambient light during experiments. | Pyrimidine-based structures can absorb UV light, leading to photochemical reactions and degradation.[2][6] |
Issue 2: Inconsistent Results in Biological Assays
| Potential Cause | Troubleshooting Steps | Rationale |
| Degradation of Active Compound | 1. Prepare fresh solutions for each experiment from a solid stock. 2. Analyze the purity of the solution before and after the experiment using a stability-indicating method like HPLC.[9] | If the compound degrades during the assay, the effective concentration will decrease, leading to variable results. |
| Interference from Degradants | 1. Identify the major degradation products using techniques like LC-MS. 2. If possible, test the activity of the identified degradants in your assay. | Degradation products may have their own biological activity, which could interfere with the interpretation of your results. |
Potential Degradation Pathways
Understanding the potential chemical transformations of this compound is key to preventing them. The following diagram illustrates the most probable degradation pathways based on the chemical nature of the molecule.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
To proactively assess the stability of your compound, a forced degradation study is highly recommended. This will help you identify the conditions under which the compound is unstable and develop a stability-indicating analytical method.
Protocol 1: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Then, dissolve in the initial solvent.
-
Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.
-
Workflow for Stability Assessment
Caption: Experimental workflow for a forced degradation study.
References
- Wallace, T. J., & Schriesheim, A. (1963). VII. Oxidative Desulfurization of Benzyl Mercaptan, Benzyl Disulfide, and Related Species. The Journal of Organic Chemistry, 28(5), 1311–1315.
- do Monte, S. A., & de Oliveira, H. C. B. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. International Journal of Molecular Sciences, 22(16), 8829.
- Kaur, M., & Singh, G. (2023). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega.
- Google Patents. (n.d.). WO2000034235A1 - Oxidation of mercaptans to disulfides.
- Dimmel, D. R., & Gautreaux, W. J. (1981). The Relative Behavior of Benzylic Alcohols and Mercaptans Toward Oxidation By Sodium Anthraquinone-1-Monosulfonate (Ams). Journal of Wood Chemistry and Technology, 2(3), 241-261.
- Lee, S., et al. (2015). A Mild and Environmentally Benign Oxidation of Thiols to Disulfides.
-
PubChem. (n.d.). Benzyl mercaptan. Retrieved from [Link]
- Johnson, T. B., & Cretcher, L. H. (1916). Researches on Pyrimidines. CXLVIII. Action of Chlorine on Mercaptopyrimidines. Journal of the American Chemical Society, 38(1), 112-121.
-
Anichem. (n.d.). This compound. Retrieved from [Link]
- Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651.
-
PubMed. (n.d.). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Retrieved from [Link]
- Dolgonos, G. A., & Rozhkov, V. V. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34.
-
ResearchGate. (n.d.). Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. Retrieved from [Link]
-
Ramidus Store. (n.d.). RAM3448... This compound. Retrieved from [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Structure of Novel Pyrimidine‐Thioethers: Structural Effects on Reactivity along with an Unpredicted Dimethylamination Reaction. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. Retrieved from [Link]
-
MDPI. (2023). Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. Retrieved from [Link]
-
ACS Publications. (n.d.). Journal of Natural Products. Retrieved from [Link]
-
National Institutes of Health. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Retrieved from [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine. Retrieved from [Link]
-
National Institutes of Health. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical synthesis of 4'-thio and 4'-sulfinyl pyrimidine nucleoside analogues. Retrieved from [Link]
-
National Institutes of Health. (2022). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. Retrieved from [Link]
-
PubChem. (n.d.). 2-Mercaptopyrimidine. Retrieved from [Link]
-
AccessScience. (n.d.). Hydrolysis. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2000034235A1 - Oxidation of mercaptans to disulfides - Google Patents [patents.google.com]
- 5. Benzyl mercaptan | C7H8S | CID 7509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Overcoming Solubility Challenges of 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine
Introduction
Welcome to the technical support center for 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a molecule with multiple functional groups that can engage in various intermolecular interactions, achieving the desired concentration in aqueous and organic media can be a significant hurdle. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address these issues. We will explore the underlying chemical principles and provide actionable, step-by-step protocols to help you overcome these challenges in your experiments.
While specific, experimentally-determined physicochemical data for this compound is not extensively available in public literature, this guide will leverage an understanding of its structural components to predict its behavior and propose robust solubilization strategies.[1]
Understanding the Molecule: A Structural Approach to Predicting Solubility
Before diving into solubilization techniques, it's crucial to understand the physicochemical characteristics of this compound.
Chemical Structure:
Caption: A decision tree for selecting a solubilization strategy.
pH-Dependent Ionization States
This diagram illustrates how the ionization state of this compound changes with pH, affecting its solubility.
Caption: The effect of pH on the ionization of the molecule.
References
- International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- MDPI. (n.d.). Cyclodextrins in Formulation Development: Complexation and Stability Enhance.
- ResearchGate. (2025). Techniques for solubility enhancement of poorly soluble drugs: An overview.
- PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- PubMed Central. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- ScienceDirect. (n.d.). Cyclodextrins and their applications in pharmaceutical and related fields.
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS.
- Semantic Scholar. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances.
- LinkedIn. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
- Pharmaguideline. (n.d.). Solubility Enhancement Techniques.
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
- Taylor & Francis. (n.d.). Co-solvent – Knowledge and References.
- Wikipedia. (n.d.). Cosolvent.
- PubMed Central. (n.d.). Development of Methods for the Determination of pKa Values.
- International Journal of Pharmaceutical Sciences and Medicine. (n.d.). SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES.
- International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs.
- Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.
- Journal of Advanced Pharmacy Education and Research. (2012). Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications.
- Chemaxon. (n.d.). LogP and logD calculations.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach.
- Guidechem. (n.d.). This compound 37660-23-4 wiki.
- SciRes Literature. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- ResearchGate. (2025). Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach.
- PubMed. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.
- ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and.
- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
- ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.
- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
- WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review.
- Anichem. (n.d.). This compound.
- Ramidus Store. (n.d.). RAM3448... This compound.
- Parchem. (n.d.). This compound (Cas 37660-23-4).
- Benchchem. (2025). Navigating the Solubility Landscape of 2-Amino-4-hydroxy-6-methylpyrimidine: A Technical Guide.
Sources
Technical Support Center: A Troubleshooting Guide for the Synthesis of 2-Aminopyrimidine
Welcome to the technical support center for the synthesis of 2-aminopyrimidine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to navigate the common challenges encountered during this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 2-aminopyrimidine?
A1: The most prevalent and dependable method for synthesizing 2-aminopyrimidine is the condensation reaction between a guanidine salt (commonly guanidine hydrochloride or carbonate) and a 1,3-dicarbonyl compound or a synthetic equivalent.[1][2] A widely used and commercially available 1,3-dicarbonyl equivalent is malonaldehyde bis(dimethyl acetal). This approach is favored for its relatively straightforward procedure and good yields.
Q2: My 2-aminopyrimidine synthesis is resulting in a very low yield. What are the primary factors I should investigate?
A2: Low yields in 2-aminopyrimidine synthesis are a common challenge and can often be attributed to several key factors:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. For instance, in the synthesis using malonaldehyde bis(dimethyl acetal) and guanidine hydrochloride, the reaction is typically performed in the presence of a base like sodium methoxide in a solvent such as ethanol or methanol.[3] Deviations from optimal temperature and reaction time can lead to incomplete reactions or the formation of side products.
-
Purity of Reactants: The purity of your starting materials, especially the 1,3-dicarbonyl compound, is paramount. Impurities can lead to unwanted side reactions and inhibit the desired condensation.
-
Inadequate Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to localized concentration gradients and reduced reaction rates.
-
Moisture Content: The presence of excessive water can interfere with the reaction, particularly if using moisture-sensitive reagents or intermediates.
Q3: I've obtained a yellowish or brownish tint in my final 2-aminopyrimidine product. What is the likely cause and how can I purify it?
A3: A colored tint in the final product often indicates the presence of impurities arising from side reactions or residual starting materials. To decolorize and purify the product, recrystallization is a highly effective method.[4] Treatment with activated charcoal during the recrystallization process can also help remove colored impurities.[4][5]
Q4: My purified 2-aminopyrimidine is difficult to handle and seems to be absorbing moisture from the air. What is the best way to handle and store it?
A4: 2-Aminopyrimidine can be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] To ensure its stability and purity, it should be handled in a dry environment, such as a glove box or under an inert atmosphere if possible. For storage, it is crucial to keep it in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[7][8][9]
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of 2-aminopyrimidine.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incorrect Stoichiometry: An improper molar ratio of guanidine to the 1,3-dicarbonyl compound can limit the reaction. | Ensure an appropriate molar ratio is used. Often, a slight excess of guanidine is employed to drive the reaction to completion. |
| Ineffective Base: The choice and amount of base are crucial for deprotonating the guanidine salt and catalyzing the reaction. | Use a strong base like sodium methoxide or sodium ethoxide in a suitable amount. Ensure the base is not old or degraded. | |
| Low Reaction Temperature: The condensation reaction may require a certain activation energy to proceed at a reasonable rate. | Optimize the reaction temperature. Refluxing in ethanol or methanol is a common condition. | |
| Formation of Side Products | Self-condensation of the 1,3-dicarbonyl compound: Under basic conditions, some 1,3-dicarbonyls can undergo self-condensation. | Add the 1,3-dicarbonyl compound slowly to the reaction mixture containing guanidine and the base. |
| Hydrolysis of intermediates: The presence of water can lead to the hydrolysis of reactive intermediates. | Use anhydrous solvents and dry glassware. | |
| Difficult Purification | Oily Product: The crude product may initially separate as an oil instead of a solid, which can be due to the presence of impurities. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, consider purification by column chromatography. |
| Product is too soluble in the recrystallization solvent: This will lead to poor recovery during crystallization. | Select a solvent in which the 2-aminopyrimidine has high solubility at elevated temperatures and low solubility at room temperature or below.[10] A mixed solvent system can also be effective.[11] |
Experimental Protocols
Synthesis of 2-Aminopyrimidine from Malonaldehyde bis(dimethyl acetal) and Guanidine Hydrochloride
This protocol provides a general framework for the synthesis. Optimization of specific conditions may be necessary depending on the scale and available equipment.
Materials:
-
Malonaldehyde bis(dimethyl acetal)
-
Guanidine hydrochloride
-
Sodium methoxide
-
Anhydrous ethanol
-
Hydrochloric acid (for neutralization)
-
Chloroform (for extraction)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in anhydrous ethanol under an inert atmosphere.
-
Addition of Reactants: To this solution, add guanidine hydrochloride and stir until it dissolves. Then, add malonaldehyde bis(dimethyl acetal) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with hydrochloric acid.
-
Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with chloroform.
-
Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Remove the chloroform under reduced pressure to yield the crude 2-aminopyrimidine. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or water.[12]
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in 2-aminopyrimidine synthesis.
Reaction Mechanism: Condensation of Guanidine with a 1,3-Dicarbonyl
Caption: A simplified mechanism for the synthesis of 2-aminopyrimidine.
Characterization of 2-Aminopyrimidine
Accurate characterization of the final product is essential to confirm its identity and purity.
| Technique | Expected Observations for 2-Aminopyrimidine |
| ¹H NMR | The proton NMR spectrum will show characteristic signals for the pyrimidine ring protons and the amino group protons. The chemical shifts and coupling patterns are unique to the 2-aminopyrimidine structure. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyrimidine ring. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 2-aminopyrimidine (95.10 g/mol ).[13] |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group and the C=N and C=C stretching vibrations of the pyrimidine ring. |
| Melting Point | The melting point of pure 2-aminopyrimidine is in the range of 122-126 °C.[13][14] A broad or depressed melting point suggests the presence of impurities. |
References
- BenchChem Technical Support Team. (2025, December). Troubleshooting low yield in Biginelli reaction for pyrimidines. BenchChem.
- BenchChem Technical Support Team. (2025, December). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
- BenchChem Technical Support Team. (n.d.). Common impurities in 2-Amino-4,6-dimethoxypyrimidine and their removal. BenchChem.
- BenchChem Technical Support Team. (n.d.). Technical Support Center: Purification of Polar Aminopyrimidine Compounds. BenchChem.
- BenchChem Technical Support Team. (2025, November). Troubleshooting common issues in pyrimidine synthesis. BenchChem.
- Iqbal, S., Shaikh, N. N., Khan, K. M., Kiran, S., Naz, S., Ul-Haq, Z., Perveen, S., & Choudhary, M. I. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786.
- El-Faham, A., El-Sayed, R., & Abdel-Megeed, A. M. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.
- Cui, X., Ma, J., Zeng, T., & Wang, X. (2021). Strategies for the synthesis of unsymmetrical 2-aminopyrimidine.
- Katritzky, A. R., & Dennis, N. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2005(3), 18-25.
- Iqbal, S., Shaikh, N. N., Khan, K. M., Kiran, S., Naz, S., Ul-Haq, Z., Perveen, S., & Choudhary, M. I. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI.
- BenchChem Technical Support Team. (2025, December).
- Overman, L. E., & Robinson, L. A. (2003). Synthesis of Polycyclic Guanidines by Cyclocondensation Reactions of N-Amidinyliminium Ions. The Journal of Organic Chemistry, 68(23), 8871–8883.
- Google Patents. (2013).
- University of Rochester, Department of Chemistry. (2026).
- ECHEMI. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- INEOS OPEN. (n.d.). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES.
- Gewald, K., & Hain, U. (1985). Condensation of Benzoxa(thia)zolyl-2-guanidines with Dicarbonyl Compounds. Synthesis, 1985(1), 62-63.
- ChemicalBook. (n.d.). 2-Aminopyrimidine(109-12-6) 1H NMR spectrum.
- Snider, B. B., & Shi, Z. (1993). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Tetrahedron Letters, 34(13), 2091-2094.
- Iqbal, S., Shaikh, N. N., Khan, K. M., Kiran, S., Naz, S., Ul-Haq, Z., Perveen, S., & Choudhary, M. I. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PubMed Central.
- Singh, R., & Kumar, A. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Journal of Drug Delivery and Therapeutics, 14(4), 1-10.
- Kappe, C. O. (2000). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. Molecules, 5(1), 1-2.
- BenchChem Technical Support Team. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds. BenchChem.
- Longdom Publishing. (n.d.).
- Robertson, M. P., & Miller, S. L. (1996). Prebiotic synthesis of diaminopyrimidine and thiocytosine. Journal of molecular evolution, 43(5), 453-8.
- Sigma-Aldrich. (n.d.). 2-Aminopyrimidine 97%.
- Thermo Fisher Scientific. (2025, September 12).
- Overman, L. E., & Rabinowitz, M. H. (1995). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. The Journal of Organic Chemistry, 60(25), 8203–8213.
- ChemicalBook. (n.d.). 2-Aminopyrimidine.
- Shkurko, O. P., & Mamaev, V. P. (1974). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 10(10), 1221-1224.
- Iqbal, S., Shaikh, N. N., Khan, K. M., Kiran, S., Naz, S., Ul-Haq, Z., Perveen, S., & Choudhary, M. I. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- National Center for Biotechnology Information. (n.d.). 2-Aminopyrimidine. PubChem.
- Sigma-Aldrich. (n.d.). 2-Aminopyrimidine 97%.
- Lemr, K., Adam, T., Frycák, P., & Friedecký, D. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in experimental medicine and biology, 486, 399–403.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. CN102952083A - Preparation method of 2-amino pyrimidine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. longdom.org [longdom.org]
- 11. How To [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 2-Aminopyrimidine 97 109-12-6 [sigmaaldrich.com]
- 14. 2-Aminopyrimidine | 109-12-6 [chemicalbook.com]
avoiding byproduct formation in benzylmercapto pyrimidine synthesis
Technical Support Center: Benzylmercapto Pyrimidine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for benzylmercapto pyrimidine synthesis. This guide is designed to provide in-depth, experience-driven advice to help you navigate the common challenges associated with this important class of reactions. We understand that unexpected byproduct formation can derail timelines and consume valuable resources. Here, we address the most frequent issues encountered in the lab, explaining the underlying chemical principles and offering robust, field-proven solutions to help you achieve high-purity target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing a significant amount of an unexpected, higher molecular weight byproduct in my reaction. What is it likely to be, and why is it forming?
A1: The most common culprit is dibenzyl disulfide (DBDS). This byproduct arises from the oxidative coupling of two molecules of your starting material, benzyl mercaptan (also known as benzyl thiol).
Causality & Mechanism: Benzyl mercaptan is highly susceptible to oxidation, especially under basic conditions or in the presence of atmospheric oxygen. The reaction proceeds via the thiolate anion, which is intentionally generated by the base to act as a nucleophile. However, this same thiolate can be oxidized by dissolved oxygen in the solvent, leading to the formation of a disulfide bond.[1][2] Heat and certain metal impurities can also catalyze this unwanted reaction.[2]
The process can be summarized as:
-
Deprotonation (Desired): Benzyl-SH + Base → Benzyl-S⁻ (Thiolate)
-
Oxidation (Undesired): 2 Benzyl-S⁻ + O₂ → Benzyl-S-S-Benzyl (DBDS)
This side reaction directly consumes your nucleophile, reducing the overall yield of the desired benzylmercapto pyrimidine and complicating purification.
.
Q2: My reaction is giving me a mixture of products, including what appears to be N-alkylation in addition to the desired S-alkylation. How can I improve S-selectivity?
A2: Achieving high S-selectivity over N-alkylation depends critically on controlling the reaction conditions, particularly the choice of base and solvent. Many pyrimidine precursors, such as 2-thiopyrimidines or 2-mercaptopyrimidines, exist in a tautomeric equilibrium between thiol and thione forms. The thione form has a nucleophilic nitrogen atom that can compete with the sulfur for the benzyl halide.
Causality & Troubleshooting:
-
Choice of Base: The strength and nature of the base are paramount.
-
Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) will completely deprotonate the thiol, making the thiolate the dominant nucleophile and strongly favoring S-alkylation.[3][4]
-
Weaker bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) establish an equilibrium.[5][6] While often sufficient, they may allow for a higher concentration of the competing N-nucleophile to exist, potentially leading to N-alkylation byproducts. The choice of K₂CO₃ can sometimes offer a good balance of reactivity and selectivity.[7]
-
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the cation of the base and promote the SNAr or SN2 reaction.[8] Protic solvents (like ethanol) can protonate the highly nucleophilic thiolate, reducing its reactivity and potentially altering the tautomeric equilibrium, which may increase N-alkylation.
-
Temperature: Running the reaction at the lowest temperature necessary for a reasonable rate can improve selectivity. Higher temperatures can sometimes provide enough energy to overcome the activation barrier for the less favored N-alkylation pathway.
.
Q3: My yield is consistently low, even after addressing disulfide formation and N-alkylation. What other factors should I investigate?
A3: Low yields often trace back to issues with reagent quality, reaction setup, or incomplete reaction.
Troubleshooting Checklist:
-
Reagent Purity:
-
Benzyl Mercaptan: This reagent is prone to air oxidation even during storage.[1] Use freshly opened bottles or purify older stock by distillation before use. A simple check is its odor; a strong "skunky" thiol smell is expected, but other off-odors may indicate degradation.
-
Halogenated Pyrimidine: Ensure the starting pyrimidine is pure and dry. Impurities can interfere with the reaction.
-
Base: Use freshly dispensed, high-purity base. Carbonates can absorb water, and reactive bases like NaH can lose activity if improperly stored.
-
-
Atmosphere Control: The single most effective technique to prevent disulfide formation is to rigorously exclude oxygen.
-
Degas Your Solvent: Sparge the solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes before use.
-
Inert Atmosphere: Conduct the entire reaction, from reagent addition to quenching, under a positive pressure of Argon or Nitrogen using standard Schlenk line or glovebox techniques.
-
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the reaction's progress. A common mistake is to stop the reaction prematurely. Ensure the limiting reagent (often the pyrimidine halide) has been fully consumed before proceeding with the work-up.
-
Order of Addition: For optimal results, first dissolve the 2-thiopyrimidine in the solvent, add the base to generate the thiolate in situ, stir for a short period (e.g., 15-30 minutes), and then add the benzyl halide dropwise.[5][6] This ensures the highly reactive nucleophile is ready to react as soon as the electrophile is introduced, maximizing the rate of the desired reaction over side reactions.
Visualizing the Reaction: Pathways and Troubleshooting
To better understand the chemistry, the following diagrams illustrate the key reaction pathways and a logical troubleshooting workflow.
Caption: Reaction pathways in benzylmercapto pyrimidine synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
Protocol & Data Reference
Protocol: Optimized Synthesis of 2-(Benzylthio)pyrimidines under Inert Atmosphere
This protocol is a general guideline for minimizing byproduct formation. Specific quantities and temperatures may require optimization for your particular substrate.
-
Preparation: Set up a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet.
-
Reagent Addition:
-
Add the 2-mercaptopyrimidine derivative (1.0 eq) to the flask.
-
Add anhydrous, degassed DMF (or another suitable polar aprotic solvent) to dissolve the starting material.
-
Under a positive flow of inert gas, add potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Safety Note: NaH is highly reactive; handle with extreme care.
-
-
Thiolate Formation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the thiolate.
-
Alkylation: Add benzyl chloride or benzyl bromide (1.1 eq) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature (or gently heat to 40-50 °C if necessary) and monitor its progress by TLC until the starting pyrimidine is consumed.
-
Work-up:
-
Cool the reaction to 0 °C and cautiously quench by adding cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the pure 2-(benzylthio)pyrimidine.
Table 1: Influence of Base and Conditions on Selectivity
The following table summarizes typical outcomes based on the choice of base, providing a quick reference for reaction design.
| Base | Solvent | Typical Temp. | Key Advantage | Primary Byproduct Risk |
| K₂CO₃ | DMF, Acetonitrile | 25 - 60 °C | Operationally simple, moderate conditions.[5] | Potential for N-alkylation, Disulfide if O₂ present. |
| NaH | THF, DMF | 0 - 25 °C | High S-selectivity, fast reaction.[4] | Requires strict inert/anhydrous technique. |
| Et₃N | THF, CH₂Cl₂ | 25 °C | Mild, good for acid-sensitive substrates.[6] | Higher risk of N-alkylation, slower rates. |
| Cs₂CO₃ | DMF | 25 °C | Often gives high O/S selectivity in related systems.[7] | More expensive, similar risks to K₂CO₃. |
References
-
Gao, S., et al. (2021). Reaction in the degradation of DBDS into benzyl mercaptan and its oxidation. ResearchGate. Available at: [Link]
-
Request PDF. (n.d.). A facile route for the synthesis of novel 2-benzylthio-4,6-disubstituted pyrimidine analogues. ResearchGate. Available at: [Link]
-
Patrick-Armand, A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11, 27-39. Available at: [Link]
-
Patrick-Armand, A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Scientific Research Publishing. Available at: [Link]
-
Synthesis and In-vitro Antimicrobial Activity of Pyrimidine Derivatives. (n.d.). Available at: [Link]
-
Synthesis of N-3 Alkylation of Pyrimidine and Its Derivatives. (n.d.). ResearchGate. Available at: [Link]
- Method for prodn. of dibenzyl disulfide. (n.d.). Google Patents.
-
Thiol Alkylation. (2024, February 9). YouTube. Available at: [Link]
-
Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. (n.d.). PMC - NIH. Available at: [Link]
-
Thiols And Thioethers. (2015, July 5). Master Organic Chemistry. Available at: [Link]
-
Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). Wordpress. Available at: [Link]
-
(PDF) Dibenzyl Disulfide in Transformer Oil. (2015, October 28). ResearchGate. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Available at: [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Available at: [Link]
-
Effects of Base, Electrophile, and Substrate on the Selective Alkylation of Heteroaromatic Systems | Request PDF. (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scirp.org [scirp.org]
- 6. scirp.org [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Analytical Troubleshooting for 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine
Welcome to the technical support center for the analytical troubleshooting of 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this molecule. By integrating fundamental analytical principles with practical, field-proven insights, this resource aims to empower you to achieve accurate, reliable, and reproducible results.
The analytical method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose, consistently producing reliable and accurate results.[1] This is a mandatory step in the pharmaceutical industry to guarantee the identity, strength, quality, and purity of drug substances.[1][2]
Part 1: Foundational Knowledge & Key Compound Characteristics
Before delving into troubleshooting, a solid understanding of the analyte is paramount. This compound (CAS No: 37660-23-4) possesses a molecular formula of C₁₁H₁₁N₃OS and a molecular weight of approximately 233.29 g/mol .[3][4] Its structure, featuring a pyrimidine core, an amino group, a hydroxyl group, and a benzylmercapto substituent, dictates its chemical behavior and analytical characteristics.
A crucial aspect to consider is the potential for tautomerism in the 4-hydroxy-6-aminopyrimidine core, which can exist in equilibrium between the hydroxy and keto forms.[5] This can influence its spectroscopic and chromatographic behavior.
Part 2: High-Performance Liquid Chromatography (HPLC) Analysis - Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of pyrimidine derivatives.[6] Reverse-phase HPLC with C8 or C18 columns is a common choice for separating these compounds.[6][7]
Frequently Asked Questions (FAQs) - HPLC Analysis
Q1: I am observing poor peak shape (tailing or fronting) for my this compound peak. What are the likely causes and solutions?
A1: Peak tailing or fronting can significantly impact the accuracy of quantification. Here’s a systematic approach to troubleshooting this issue:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute your sample or reduce the injection volume.[7]
-
-
Secondary Interactions: The amino group in the molecule can interact with residual silanols on the silica-based stationary phase, causing peak tailing.
-
Solution: Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%). Alternatively, operating at a lower pH can protonate the silanols and reduce these interactions.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte, influencing its retention and peak shape.
-
Solution: Experiment with the mobile phase pH. Given the presence of both acidic (hydroxyl) and basic (amino) functional groups, a pH range of 3-7 is a good starting point. Buffering the mobile phase is crucial for reproducible results.[6]
-
-
Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape.
-
Solution: If other troubleshooting steps fail, replace the column with a new one of the same type.
-
Q2: My retention times for this compound are drifting or have suddenly shifted. What should I do?
A2: Retention time shifts can invalidate your analytical method. Here's how to diagnose and resolve this problem:
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a common culprit.
-
Solution: Ensure accurate and consistent preparation of the mobile phase. Use a graduated cylinder for precise measurements and ensure the components are thoroughly mixed. If using a buffer, always double-check the pH.
-
-
Column Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
-
Column Equilibration: Insufficient column equilibration before analysis can lead to drifting retention times.
-
Solution: Equilibrate the column with the mobile phase for a sufficient amount of time (typically 15-30 minutes or until a stable baseline is achieved) before injecting your samples.
-
-
Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause inconsistent flow rates, leading to retention time shifts.
-
Solution: Inspect the pump for any visible leaks. Perform a pump performance test as per the manufacturer's instructions.
-
Q3: I am observing extraneous peaks (ghost peaks) in my chromatogram. Where are they coming from?
A3: Ghost peaks can arise from various sources and complicate data interpretation.
-
Contaminated Mobile Phase or Solvents: Impurities in the solvents used for mobile phase or sample preparation can appear as peaks.
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.
-
-
Sample Carryover: Residual sample from a previous injection can elute in a subsequent run.
-
Solution: Implement a robust needle wash protocol in your autosampler method. Injecting a blank solvent after a high-concentration sample can help identify carryover.
-
-
Degradation of the Analyte: this compound may be susceptible to degradation, especially under certain conditions (e.g., exposure to light, extreme pH, or high temperatures). The benzylmercapto group could be prone to oxidation.
-
Solution: Prepare samples fresh and protect them from light. Investigate the stability of the analyte in your chosen sample solvent. If degradation is suspected, LC-MS analysis can help identify the degradation products.
-
Experimental Protocol: A Starting Point for HPLC Method Development
This protocol provides a general starting point for the HPLC analysis of this compound. Optimization will likely be required for your specific application.
| Parameter | Recommended Starting Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by UV-Vis spectroscopy) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: For Mass Spectrometry (MS) compatible methods, formic acid is a suitable mobile phase modifier.[8]
Visualization of the HPLC Troubleshooting Workflow
Sources
- 1. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 2. particle.dk [particle.dk]
- 3. Page loading... [guidechem.com]
- 4. This compound - Anichem [anichemllc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
Comparative Validation of 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine Bioactivity: A Guide for Kinase and Adenosine Receptor Targeting
This guide provides a comprehensive technical comparison for researchers, scientists, and drug development professionals on the validation of bioactivity for 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine. We will explore its potential within the well-established context of aminopyrimidine and mercaptopyrimidine derivatives, which are recognized as privileged scaffolds in medicinal chemistry. The primary focus will be on two prominent areas of bioactivity for this structural class: protein kinase inhibition and A3 adenosine receptor antagonism.
The core structure, a substituted pyrimidine ring, is a versatile pharmacophore. Aminopyrimidines are particularly effective as kinase inhibitors because they can mimic the adenine ring of ATP, allowing them to competitively bind in the ATP pocket of a wide array of kinases[1][2]. The introduction of a mercapto group can further enhance biological activity, with various mercaptopyrimidine derivatives showing potential as anticancer, antimicrobial, and antioxidant agents[3][4].
This guide will provide the scientific rationale behind experimental designs, detailed protocols for bioactivity validation, and a comparative analysis against relevant alternative compounds, supported by experimental data from peer-reviewed literature.
Part 1: Comparative Bioactivity Analysis
The specific compound, this compound, belongs to a class of molecules that has shown significant promise in two key therapeutic areas. Below, we compare its potential against established compounds in these domains.
Potential as a Protein Kinase Inhibitor
The dysregulation of protein kinases is a primary driver in many cancers, making them a major target for oncology drug discovery[1][2]. The aminopyrimidine scaffold is the backbone of numerous FDA-approved kinase inhibitors. These compounds typically function as ATP-competitive inhibitors, blocking the phosphorylation cascade that leads to cell proliferation and survival[2][5].
Comparative Data:
The following table compares the inhibitory activity of known aminopyrimidine-based kinase inhibitors against various cancer-related kinases. This provides a benchmark against which this compound could be evaluated.
| Compound Name | Target Kinase(s) | IC50 Value (nM) | Reference Compound |
| Alisertib (MLN8237) | Aurora Kinase A (AURKA) | 1.2 | N/A |
| Barasertib (AZD1152) | Aurora Kinase B (AURKB) | 0.37 | N/A |
| Compound 32 | BTK / EGFR | 0.17 / 0.21 | N/A |
| Compound 4 | Human TS / DHFR | 46 / 120 | Pemetrexed |
| This compound | Hypothesized: EGFR, AURK, etc. | To Be Determined | Gefitinib, Alisertib |
Data synthesized from multiple sources indicating the potency of the aminopyrimidine scaffold[5][6][7].
Causality of Experimental Design: To validate the potential of our lead compound as a kinase inhibitor, a primary enzymatic assay is the logical first step. This directly measures the compound's ability to inhibit the kinase's catalytic activity. A cell-based assay should follow to confirm that the compound can penetrate the cell membrane and engage its target in a physiological context.
Potential as an A3 Adenosine Receptor (A3AR) Antagonist
The A3 adenosine receptor is implicated in inflammatory processes and cancer. Selective antagonists of A3AR are being investigated as potential therapeutics for these conditions. Notably, derivatives of a very close analog, 4-amino-6-hydroxy-2-mercaptopyrimidine, have been synthesized and shown to be highly potent and selective A3AR antagonists[8].
Comparative Data:
The table below presents data for a series of 4-amino-6-hydroxy-2-mercaptopyrimidine derivatives, demonstrating the high affinity achievable with this scaffold.
| Compound ID | R' Group (at Mercapto Position) | A3AR Binding Affinity (Ki, nM) | Selectivity vs A1/A2A AR |
| 5m | 4-Cl-benzyl | 3.5 | High |
| Analog X | Propyl | >1000 | Low |
| Analog Y | Benzyl | 50 | Moderate |
| Lead Compound | Benzyl | To Be Determined | To Be Determined |
Data derived from studies on 4-amino-6-hydroxy-2-mercaptopyrimidine derivatives[8]. The R' group corresponds to the substituent on the sulfur atom.
Causality of Experimental Design: The primary validation method for a receptor antagonist is a competitive binding assay. This experiment quantifies the affinity (Ki) of the test compound for the receptor by measuring its ability to displace a known radiolabeled ligand. Functional assays are then necessary to confirm that binding translates to a blockade of receptor signaling (antagonism).
Part 2: Experimental Validation Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, including necessary controls.
Protocol: In Vitro Kinase Inhibition Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust method for measuring kinase activity in a high-throughput format.
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-conjugated fluorophore (e.g., XL665) are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium and XL665 into close proximity and generating a FRET signal.
Workflow Diagram:
Caption: HTRF Kinase Inhibition Assay Workflow.
Step-by-Step Methodology:
-
Compound Preparation: Create a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting at a 1 mM concentration.
-
Assay Plate Setup: In a 384-well low-volume plate, add 2 µL of the diluted compound, a positive control (e.g., Staurosporine), and a negative control (DMSO vehicle).
-
Kinase Reaction:
-
Add 4 µL of a 2.5x kinase/substrate solution (containing the target kinase, e.g., EGFR, and a biotinylated substrate peptide).
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of a 2.5x ATP solution (at the Km concentration for the specific kinase).
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing the europium-labeled anti-phospho antibody and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader. Calculate the ratio of emission at 665 nm to 620 nm.
-
Analysis: Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol: Radioligand Binding Assay for A3AR
This protocol determines the binding affinity (Ki) of a test compound for the A3 adenosine receptor.
Principle: The assay measures the ability of a test compound to compete with a high-affinity radiolabeled ligand (e.g., [¹²⁵I]AB-MECA) for binding to membranes prepared from cells expressing the A3AR. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells overexpressing human A3AR in ice-cold buffer (e.g., 50 mM Tris-HCl). Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a Bradford assay.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of diluted test compound (this compound).
-
25 µL of radioligand (e.g., [¹²⁵I]AB-MECA) at a final concentration near its Kd.
-
100 µL of the membrane preparation.
-
Controls:
-
Total Binding: Vehicle (DMSO) instead of test compound.
-
Non-specific Binding: A high concentration of a known non-radioactive ligand (e.g., 10 µM NECA) to saturate all receptors.
-
-
-
Incubation: Incubate the plate for 90 minutes at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Place the filter mat in a scintillation vial with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 from the resulting competition curve.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Part 3: Signaling Pathway Context
Understanding the relevant signaling pathways is critical for interpreting experimental data and predicting downstream cellular effects.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase often targeted by aminopyrimidine inhibitors[1]. Its activation leads to cell proliferation and survival.
Caption: Simplified EGFR Signaling Pathway Inhibition.
This diagram illustrates how an ATP-competitive inhibitor like an aminopyrimidine derivative can block the EGFR kinase domain, preventing the downstream signaling cascades (RAS/RAF/MEK/ERK and PI3K/AKT) that drive cancer cell proliferation.
References
- Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide. Benchchem.
- The Interface of Organic Synthesis and Biomedical Research on Mercaptopyrimidine. Longdom Publishing.
- Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S.
- Identification of novel aminopyrimidine derivatives as protein kinase inhibitors blocking cell growth. I.R.I.S.
- Synthesis and biological activity of certain 8-mercaptopurine and 6-mercaptopyrimidine S-nucleosides. PubMed.
- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central.
- Biological activities of synthetic pyrimidine derivatives. (Specific source not provided in search results).
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
- Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. MDPI.
- Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PubMed Central.
- Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A3 Adenosine Receptor Antagonists.
- Synthesis and biological evaluation of some novel 2-mercapto pyrimidines.
- Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity.
- Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity (PDF).
- This compound 37660-23-4 wiki. Guidechem.
- Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofol
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 3. longdom.org [longdom.org]
- 4. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 5. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 7. Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
comparing 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine to other A3AR antagonists
An In-Depth Comparative Guide to A3 Adenosine Receptor Antagonists: Featuring 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine and Other Key Modulators
Introduction: The A3 Adenosine Receptor as a Therapeutic Target
The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that has garnered significant attention as a therapeutic target for a multitude of pathologies, including inflammatory diseases, cancer, and glaucoma.[1] As a member of the adenosine receptor family, which also includes A1, A2A, and A2B subtypes, the A3AR plays a crucial role in modulating various physiological processes.[2] Its activation by the endogenous ligand adenosine primarily initiates signaling through inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] This signaling cascade influences a wide array of cellular responses, from cell growth and inflammation to apoptosis.[3][5] The development of selective antagonists for the A3AR is a key area of research, as these molecules can block the receptor's activity and potentially offer therapeutic benefits in conditions where the A3AR is overactive.
This guide provides a comprehensive comparison of this compound, a pyrimidine-based A3AR antagonist, with other notable A3AR antagonists. We will delve into their comparative binding affinities, selectivity profiles, and the experimental methodologies used to characterize these compounds.
A3AR Signaling Pathways
The A3AR's ability to couple to different G proteins, primarily Gαi and Gαq, allows for a diverse range of downstream signaling events.[6] Understanding these pathways is fundamental to designing and interpreting functional assays for A3AR antagonists.
-
Gαi-Mediated Pathway: The canonical pathway involves the coupling of the A3AR to Gαi proteins.[3] Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, reducing the intracellular concentration of cAMP.[4] This decrease in cAMP leads to reduced activity of Protein Kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream targets.[2]
-
Gαq-Mediated Pathway: The A3AR can also couple to Gαq proteins, which activate phospholipase C (PLC).[2] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 mobilizes intracellular calcium stores, while DAG activates Protein Kinase C (PKC).[4]
-
MAPK Pathway: A3AR activation has also been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathways, such as ERK1/2, which can influence cell proliferation and survival.[6][7]
Caption: A3AR signaling cascades.
Comparative Analysis of A3AR Antagonists
The development of A3AR antagonists has progressed from less selective first-generation compounds to highly potent and selective molecules.[1] This section compares this compound to other well-characterized A3AR antagonists.
Performance Comparison of Key A3AR Antagonists
The following table summarizes the binding affinities (Ki) of this compound and other selected antagonists for the human A3, A1, and A2A adenosine receptors. A lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated as Ki (A1 or A2A) / Ki (A3).
| Compound | A3 Ki (nM) | A1 Ki (nM) | A2A Ki (nM) | A1 Selectivity Ratio | A2A Selectivity Ratio | Reference |
| This compound (5m) | 3.5 | >1000 | >1000 | >285 | >285 | [8] |
| MRS1220 | 0.65 | 1200 | 140 | 1846 | 215 | [1] |
| DPTN (MRS7799) | 1.65 | 162 | 121 | 98.2 | 73.3 | [9] |
| MRS1523 | 349 | >1000 | >1000 | >2.8 | >2.8 | [9] |
Data for MRS1523 is for the mouse A3AR, as it is often used in rodent models and shows poor affinity for the human receptor.[9]
From this data, this compound emerges as a highly potent and selective antagonist for the human A3AR, with a Ki of 3.5 nM and greater than 285-fold selectivity over A1 and A2A receptors.[8] Its potency is comparable to other well-established antagonists like MRS1220 and DPTN.
Experimental Protocols for A3AR Antagonist Characterization
The characterization of novel A3AR antagonists relies on robust and validated experimental protocols. Here, we detail two fundamental assays: the radioligand binding assay and the cAMP functional assay.
Radioligand Binding Assay
This assay is crucial for determining the binding affinity (Ki) of a test compound for the A3AR. It measures the ability of a non-labeled compound to compete with a radiolabeled ligand for binding to the receptor.
Workflow:
Caption: Workflow for radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably transfected with the human A3AR gene.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[10]
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.[10]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[11]
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[11]
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation (typically 20-50 µg of protein per well).[11]
-
Add varying concentrations of the unlabeled test compound (e.g., this compound).
-
Add a constant concentration of a suitable A3AR radioligand, such as [¹²⁵I]AB-MECA.[12]
-
For determining non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known A3AR ligand (e.g., 10 µM NECA).[10]
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[10][11]
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which traps the membranes with the bound radioligand.[10]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity retained on them using a scintillation counter.[11]
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
cAMP Functional Assay
This assay assesses the functional activity of an A3AR antagonist by measuring its ability to block the agonist-induced inhibition of cAMP production.
Workflow:
Caption: Workflow for cAMP functional assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed CHO or HEK293 cells stably expressing the human A3AR in a 96-well or 384-well plate and culture overnight.[13]
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with varying concentrations of the test antagonist for a specific period (e.g., 15-30 minutes).
-
Add a fixed concentration of an A3AR agonist (e.g., Cl-IB-MECA, typically at its EC80 concentration) along with forskolin (an adenylyl cyclase activator) to all wells except the negative control.[14] Forskolin is used to stimulate a measurable baseline of cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Data Analysis:
-
The antagonist's effect is seen as a reversal of the agonist-induced inhibition of forskolin-stimulated cAMP levels.
-
Plot the cAMP levels as a function of the log of the antagonist concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist's effect.
-
Conclusion
The pyrimidine derivative, this compound, demonstrates high potency and excellent selectivity for the human A3 adenosine receptor, positioning it as a valuable tool for research and a potential lead compound for drug development.[8] Its performance is comparable to other well-known A3AR antagonists such as MRS1220 and DPTN. The choice of an antagonist for a specific application will depend on various factors, including the required selectivity profile, species cross-reactivity, and the specific experimental model being used. The detailed experimental protocols provided in this guide offer a robust framework for the characterization and comparison of these and other novel A3AR modulators.
References
- Benchchem. An In-depth Technical Guide to A3 Adenosine Receptor Agonist Signaling Pathways.
- Benchchem. A Comparative Guide to A3 Adenosine Receptor Antagonists: First-Generation vs. a High-Affinity Selective Antagonist.
- Bio-Rad. Development - A3 receptor signaling Pathway Map.
- MDPI. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases.
- Benchchem. Application Notes and Protocols for Radioligand Binding Assays of Adenosine A2A and A3 Receptors.
- Benchchem. "Adenosine 2-amidine hydrochloride" radioligand binding assay protocol.
- NIH. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists.
- PubMed Central. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy.
- Benchchem. Validating A3 Receptor Antagonist Effects: A Comparative Guide with Knockout Models.
- PubMed Central. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species.
- NIH. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity.
- NIH. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists.
- PubMed Central. Investigational A3 adenosine receptor targeting agents.
- Eurofins Discovery. A3 Human Adenosine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay.
- SciSpace. Investigational A3 adenosine receptor targeting agents.
- NIH. Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data.
- PubMed Central. In vivo phenotypic validation of adenosine receptor-dependent activity of non-adenosine drugs.
- Eurofins Discovery. A3 Human Adenosine GPCR Cell Based Agonist cAMP LeadHunter Assay.
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
- NIH. Characterization by Flow Cytometry of Fluorescent, Selective Agonist Probes of the A3 Adenosine Receptor.
- Guidechem. This compound 37660-23-4 wiki.
- PubMed. Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists.
- ACS Publications. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral.
- NIH. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral.
- Benchchem. Comparative Guide to 4-Amino-6-hydroxy-2-mercaptopyrimidine Derivatives as A3 Adenosine Receptor Antagonists.
- Benchchem. Application Notes and Protocols for High-Throughput Screening of Novel A3 Adenosine Receptor (A3AR) Agonist Compounds.
- ACS Medicinal Chemistry Letters. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold.
- EMBL-EBI. Document: Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists. (CHEMBL1143166).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization by Flow Cytometry of Fluorescent, Selective Agonist Probes of the A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Mercaptopyrimidine Analogs for Drug Discovery
Introduction: The Pyrimidine Scaffold and the Quest for Specificity
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including nucleobases and numerous therapeutic agents.[1][2] Its inherent ability to engage in various biological interactions has led to the development of a wide array of derivatives with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] This guide focuses on the structure-activity relationship (SAR) of a specific class of pyrimidine derivatives: 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidines.
While the 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine scaffold (Figure 1) presents a promising framework for drug design, a comprehensive review of the current scientific literature reveals a notable scarcity of specific SAR studies on its analogs. To provide valuable insights for researchers in drug development, this guide will therefore adopt a comparative approach. We will first dissect the core structural features of the target scaffold and then draw parallels with closely related and well-studied classes of pyrimidine derivatives for which extensive experimental data is available. By examining the SAR of these related analogs, we can infer key structural determinants of activity and provide a rational framework for the design of novel this compound derivatives.
Figure 1: Core Scaffold of this compound
Caption: The core structure of this compound, highlighting the key substituent groups.
Comparative SAR Analysis: Insights from Related Pyrimidine Scaffolds
To understand the potential SAR of our target analogs, we will examine three closely related classes of pyrimidines for which significant research has been published:
-
2-Thio- and 2-Alkylthiopyrimidine Derivatives: These compounds share the key sulfur linkage at the 2-position.
-
4-Amino-6-oxo-pyrimidine Derivatives: These analogs inform on the importance of substitutions at the 4- and 6-positions.
-
N-Benzyl-pyrimidin-4-amine Derivatives: These provide insights into the role of the benzyl group in biological activity.
The Significance of the 2-Thioether Linkage and Benzyl Substitutions
The 2-thioether linkage is a common feature in many biologically active pyrimidines. Studies on 2-arylalkylthio-4-amino-6-benzylpyrimidines as HIV-1 non-nucleoside reverse transcriptase (NNRT) inhibitors have demonstrated the critical role of the substituent attached to the sulfur atom.[3]
Table 1: Anti-HIV-1 RT Activity of 2-Arylalkylthio-4-amino-6-benzylpyrimidine Analogs [3]
| Compound ID | R (Substituent on Benzyl Ring) | EC50 (µM) |
| 3a | H | > 100 |
| 3b | 4-CH3 | 15.2 |
| 3c | 4-OCH3 | 25.8 |
| 3d | 4-Cl | 8.5 |
| 3e | 4-Br | 5.2 |
| 3f | 3,4-di-Cl | 2.1 |
Analysis of SAR:
-
Impact of Benzyl Substitution: The unsubstituted benzyl analog (3a ) was inactive, highlighting the necessity of substitutions on the benzyl ring for anti-HIV-1 RT activity.
-
Electronic Effects: The introduction of both electron-donating (e.g., -CH3, -OCH3) and electron-withdrawing (e.g., -Cl, -Br) groups on the para-position of the benzyl ring led to a significant increase in potency.
-
Halogen Substitution: Halogen substituents, particularly chlorine and bromine, were found to be highly favorable. The di-chloro substituted analog (3f ) exhibited the most potent activity, suggesting that the size and electronic properties of these groups are crucial for optimal interaction with the enzyme's binding pocket.
These findings suggest that for this compound analogs, modifications on the benzyl ring are likely to be a key determinant of biological activity.
Caption: A generalized workflow for the synthesis of this compound analogs.
Step-by-Step Protocol:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 6-amino-2-thiouracil (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents).
-
Addition of Benzyl Chloride: To the stirred solution, add the appropriately substituted benzyl chloride (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and carefully acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Isolation and Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
In Vitro Kinase Inhibition Assay (Example)
This is a generalized protocol for assessing the inhibitory activity of the synthesized compounds against a specific kinase.
Step-by-Step Protocol:
-
Prepare Reagents: Prepare a stock solution of the test compound in DMSO. Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.
-
Initiate Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
While direct SAR studies on this compound analogs are currently limited, a comparative analysis of related pyrimidine scaffolds provides a strong foundation for rational drug design. The key takeaways for researchers are:
-
The Benzyl Moiety is a Prime Target for Modification: Substitutions on the benzyl ring are likely to have a significant impact on biological activity. A systematic exploration of electronic and steric effects through the introduction of various functional groups is warranted.
-
The 6-Amino Group is a Potential Pharmacophore: The 6-amino group is likely crucial for target engagement and can be a site for further derivatization to fine-tune activity and pharmacokinetic properties.
-
The 4-Hydroxy Group is Likely Essential: This group is a common hydrogen bond donor/acceptor in many bioactive pyrimidines and should likely be retained in initial analog design.
Future research should focus on synthesizing a library of this compound analogs with diverse substitutions on the benzyl ring and evaluating their activity against a panel of relevant biological targets, such as kinases, polymerases, or other enzymes implicated in disease. Such studies will be invaluable in elucidating the specific SAR of this promising scaffold and unlocking its therapeutic potential.
References
- Chekanov, M. O., Ostrynska, O. V., Tarnavskyi, S. S., Synyugin, A. R., Briukhovetska, N. V., Bdzhola, V. G., ... & Yarmoluk, S. M. (2014). Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors. Journal of enzyme inhibition and medicinal chemistry, 29(5), 639–646.
- Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Borzilleri, R. M. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658–6661.
- Patel, R. V., Kumari, P., Rajani, D. P., Chikhalia, K. H., & Patel, P. B. (2011). Synthesis and biological activity of some 2-amino-4,6-substituted-diarylpyrimidines. Rasayan Journal of Chemistry, 4(1), 17-23.
- Sharma, V., & Sharma, K. V. (2011).
- Wang, Z., Wang, Y., Zhang, Y., Xu, W., & Pan, F. (2010). Synthesis and biological evaluation of novel 2-arylalkylthio-4-amino-6-benzyl pyrimidines as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. Bioorganic & medicinal chemistry letters, 20(9), 3003–3005.
- Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019). Synthesis and biological evaluation of novel 2-S-, 4-, 5-substituted and bicyclic derivatives of 2-mercapto-6-methylpyrimidin-4-ol. Letters in Organic Chemistry, 16(5), 384-389.
-
Anichem. (n.d.). This compound. Retrieved from [Link]
- Sleebs, B. E., Nikolakopoulos, G., Street, I. P., Falk, H., & Baell, J. B. (2011). Identification of 5,6-substituted 4-aminothieno[2,3-d]pyrimidines as LIMK1 inhibitors. Bioorganic & medicinal chemistry letters, 21(19), 5992–5994.
- Dexter, E. U., Chen, J., Tummala, R., Muralidharan, A., An, H., & Deng, J. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of medicinal chemistry, 57(19), 8099–8110.
- Norman, M. H., Chen, N., Chen, Z., Fotsch, C., Hale, C., Han, N., ... & Xu, R. (2007). Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR. Bioorganic & medicinal chemistry letters, 17(8), 2305–2309.
- Abdel-Aziz, S. A., El-Azab, A. S., & El-Tahir, K. E. H. (2013). Design, synthesis and antidiabetic activity of some new 4-amino (or 6-oxo)-2-methyl/benzylthio (or substituted amino) pyrimidine derivatives. Journal of the Chinese Chemical Society, 60(1), 47-58.
- Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., El-Gazzar, A. R. B. A., & El-Ansary, A. A. (2022).
- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2015). Synthesis and biological evaluation of 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2, 4 (1H, 3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Molecules, 20(11), 20387-20410.
- Kumar, A., & Kumar, R. (2022). Synthesis and Biological Evaluation of 2-aminopyrimidinones and Their 6-aza-analogs as a New Class of CK2 Inhibitors. Letters in Applied NanoBioScience, 11(2), 3631-3640.
- Sangeetha, R., & Sekar, M. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity-A Review. Current medicinal chemistry, 29(24), 4238–4255.
- Wilson, J. W., Connolly, P. J., & Lin, R. (2015). Discovery and Structure Enabled Synthesis of 2, 6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS medicinal chemistry letters, 6(8), 913–917.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 2-arylalkylthio-4-amino-6-benzyl pyrimidines as potent HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine and Known Inhibitors of Folate Biosynthesis
A Senior Application Scientist's Guide for Researchers in Drug Development
In the landscape of antimicrobial drug discovery, the folate biosynthesis pathway remains a cornerstone target due to its essential role in bacterial survival and the existence of significant differences between the microbial and mammalian pathways. This guide provides a comparative analysis of the novel compound 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine against two classes of well-established inhibitors of this pathway: sulfonamides and trimethoprim. While the specific biological target and inhibitory activity of this compound are not yet extensively characterized in publicly available literature, its structural features, particularly the 4-hydroxy-6-aminopyrimidine core, suggest a potential interaction with enzymes involved in folate metabolism.
This document will delve into the established mechanisms of action of sulfonamides and trimethoprim, propose a hypothetical inhibitory role for this compound, and provide detailed experimental protocols to validate this hypothesis. The objective is to equip researchers with the foundational knowledge and practical methodologies to investigate the potential of this and similar novel compounds as antimicrobial agents.
The Folate Biosynthesis Pathway: A Proven Antimicrobial Target
Bacteria, unlike mammals who obtain folate from their diet, must synthesize it de novo. This metabolic pathway is crucial for the production of tetrahydrofolate (THF), a vital cofactor in the synthesis of purines, thymidine, and certain amino acids – the building blocks of DNA, RNA, and proteins.[1][] The pathway's absence in humans makes its constituent enzymes attractive targets for selective toxicity.
Two key enzymes in this pathway that have been successfully targeted by antibiotics are dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR).[3][4]
Figure 2: Workflow for the DHPS enzyme inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5).
-
Enzyme: Dilute recombinant DHPS to the desired concentration in assay buffer.
-
Substrates: Prepare stock solutions of p-aminobenzoic acid (PABA) and dihydropterin pyrophosphate (DHPP).
-
Test Compound: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer. A known DHPS inhibitor (e.g., sulfamethoxazole) should be used as a positive control.
-
-
Assay Plate Setup:
-
Add 5 µL of the test compound dilutions or controls (DMSO for negative control, sulfamethoxazole for positive control) to the wells of a 384-well plate.
-
Add 10 µL of the diluted DHPS enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Reaction Initiation and Incubation:
-
Prepare a substrate mix containing PABA and DHPP in assay buffer.
-
Add 5 µL of the substrate mix to each well to initiate the reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Signal Detection:
-
Add 20 µL of a pyrophosphate detection reagent (e.g., PPiLight™ Inorganic Pyrophosphate Assay Kit, Lonza) to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the luminescence using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
2. Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay monitors the activity of DHFR by measuring the decrease in absorbance as NADPH is oxidized to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
-
Causality: This spectrophotometric assay directly follows the consumption of a cofactor (NADPH), which is stoichiometric with the enzyme's turnover of its substrate (DHF). A decrease in the rate of NADPH consumption upon addition of the test compound is a direct measure of DHFR inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer such as 50 mM potassium phosphate, pH 7.5.
-
Enzyme: Dilute recombinant DHFR to the desired concentration in assay buffer.
-
Substrates: Prepare stock solutions of dihydrofolate (DHF) and NADPH.
-
Test Compound: Prepare a serial dilution of this compound in DMSO, with a final dilution in assay buffer. Use trimethoprim as a positive control.
-
-
Assay Setup:
-
In a UV-transparent 96-well plate, add assay buffer, DHF solution, NADPH solution, and the test compound dilutions or controls.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the diluted DHFR enzyme solution to each well.
-
Immediately place the plate in a spectrophotometer capable of kinetic reads.
-
Monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADPH) every 30 seconds for 15-20 minutes at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value.
-
Conclusion and Future Directions
The structural characteristics of this compound present a compelling case for its investigation as a potential inhibitor of the bacterial folate biosynthesis pathway. By employing the detailed biochemical assays outlined above, researchers can systematically evaluate its inhibitory activity against DHPS and DHFR. A positive result in either of these assays, particularly a low IC₅₀ value, would warrant further investigation, including determination of the mode of inhibition (e.g., competitive, non-competitive), evaluation of its spectrum of activity against a panel of clinically relevant bacteria, and assessment of its cytotoxicity against mammalian cell lines to determine its selectivity index.
This guide provides a logical framework for the initial characterization of novel compounds like this compound. The systematic approach of comparing against well-understood inhibitors and employing robust, self-validating experimental protocols is fundamental to advancing early-stage drug discovery programs.
References
- Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indic
- Trimethoprim. Wikipedia.
- Sulfonamide: Mechanism of Action & Uses. Study.com.
- Dihydroptero
- What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
- What is the mechanism of Trimethoprim?.
- Trimethoprim: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD.
- Sulfonamide Antibiotics: Definition, Mechanism and Research. BOC Sciences.
- Introduction to Trimethoprim Drug ; Mechanism of action, Uses, Effects, Pharmacokinetics. YouTube.
- Sulfonamide: Mechanism of Action & Uses - Lesson. Study.com.
- Replacing sulfa drugs with novel DHPS inhibitors.
- Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors (2020).
- Dihydropteroate Synthase (Sulfonamides) and Dihydrofolate Reductase Inhibitors.
Sources
A Comparative Guide to the Experimental Cross-Validation of 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine and Structurally Related Analogs
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This guide provides an in-depth technical comparison of the experimental validation of 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine and its close structural analogs. By examining the available data on related compounds, we can extrapolate potential biological activities and establish robust experimental frameworks for future validation.
The core structure, this compound (CAS No. 37660-23-4), features a pyrimidine ring with key functional groups that suggest potential for diverse biological interactions.[1][2] While specific experimental data for this exact molecule is not extensively published, the broader class of 2-thio- and 2-amino-pyrimidine derivatives has been widely studied, revealing significant potential in antimicrobial and anticancer applications.[3][4] This guide will, therefore, focus on a comparative analysis of these related compounds, providing the necessary experimental protocols to validate the efficacy of novel derivatives like this compound.
Comparative Analysis of Biological Activity
To establish a baseline for comparison, we will consider pyrimidine derivatives with similar structural motifs. The key features of our target compound are the 2-mercapto linkage (as a benzylthio ether), a 4-hydroxy group, and a 6-amino group. We will compare analogs where these positions are varied to understand their impact on biological activity.
Table 1: Comparative Anticancer Activity of Pyrimidine Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Reference |
| 2-Thiopyrimidine Derivatives | Leukemia (HL-60, SR) | Compound 1c showed GI50 < 0.01 µM | [5] |
| Quinazoline-based Pyrimidodiazepines | Leukemia (K-562, RPMI-8226), Colon (HCT-116), Melanoma (LOX IMVI), Breast (MCF7) | Compound 14g showed GI50 values between 0.622–1.81 μM | [6] |
| N-benzyl-2-phenylpyrimidin-4-amine derivatives | Non-small cell lung cancer | Nanomolar USP1/UAF1 inhibitory potency | [7] |
| 2-Aminopyrimidine-2,4-diones | Breast (MDA-MB-231), Colorectal (HT-29), Renal (U-937) | Compound 4 showed IC50 of 0.029 µM (BRD4) and 0.094 µM (PLK1) | [8] |
Table 2: Comparative Antimicrobial Activity of Pyrimidine Derivatives
| Compound/Derivative Class | Tested Microorganism(s) | Method | Reported Activity (e.g., Zone of Inhibition, MIC) | Reference |
| 2,4-Diamino-5-benzylpyrimidines | Bacteroides species, Fusobacterium, Neisseria gonorrhoeae, Staphylococcus aureus | In vitro susceptibility testing | High activity, in some cases better than metronidazole | [9] |
| Phenothiazinyl Pyrimidines | E. faecalis, E. coli, B. subtilis | Filter Paper Disc Method | Compound 4b highly active against E. faecalis | [10] |
| Chromenopyrimidine Derivatives | S. aureus, B. subtilis, B. pumilus, P. aeruginosa, E. coli | Agar Diffusion Method | MIC values ranging from 12.2–27.3 µg/mL against various strains | [11] |
| Carbazole Derivatives | S. aureus, E. coli, P. aeruginosa | CLSI guidelines | MIC value of 32 µg/mL for Staphylococcus strains | [12] |
Experimental Protocols for Validation
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are standard, validated methods for assessing the key biological activities discussed.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a primary screening tool for anticancer activity.[13][14]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[3] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[13] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol 2: Antimicrobial Susceptibility Testing using the Agar Well Diffusion Method
This method is a standard procedure for evaluating the antimicrobial activity of a substance.[16][17]
Principle: The test compound diffuses from a well through a solid agar medium that has been uniformly inoculated with a test microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.
Step-by-Step Methodology:
-
Media Preparation: Prepare Mueller-Hinton agar plates. The depth of the agar should be uniform, typically 4 mm.[4]
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly swab the surface of the agar plates with the prepared bacterial inoculum.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar plates.
-
Compound Application: Add a specific volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well. Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).[16]
-
Incubation: Incubate the plates at 37°C for 16-24 hours.[16]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters.
Workflow for Agar Well Diffusion Assay
Caption: Workflow for antimicrobial susceptibility testing via agar well diffusion.
Conclusion
While direct experimental data for this compound is limited in the public domain, a comprehensive review of its structural analogs provides a strong rationale for its potential as a bioactive agent, particularly in the realms of anticancer and antimicrobial applications. The pyrimidine core, substituted with functional groups that can participate in hydrogen bonding and hydrophobic interactions, is a well-established pharmacophore.
The provided experimental protocols for MTT and agar well diffusion assays offer a robust framework for the systematic evaluation of this and other novel pyrimidine derivatives. By adhering to these standardized methods, researchers can generate reliable and comparable data, contributing to the collective understanding of this important class of heterocyclic compounds and accelerating the drug discovery process.
References
-
Al-Omair, M. A., et al. (2017). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 22(9), 1529. [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
Oxford Academic. (2008). Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method. Journal of Antimicrobial Chemotherapy. [Link]
-
Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]
-
El-Sayed, N. F., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3645. [Link]
-
Juniper Publishers. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Synthesis and biological evaluation of novel 2-arylalkylthio-4-amino-6-benzyl pyrimidines as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. Retrieved from [Link]
-
Juniper Publishers. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Synthesis and Biological Evaluation of 2-Thioxopyrimidin-4(1H)-one Derivatives as Potential Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2004). Synthesis and biological activities of octyl 2,3-di-O-sulfo-alpha-L-fucopyranosyl-(1-->3)-2-O-sulfo-alpha-L-fucopyranosyl-(1-->4)-2,3-di-O-sulfo-alpha-L-fucopyranosyl-(1-->3)-2-O-sulfo-alpha-L-fucopyranosyl-(1-->4)-2,3-di-O-sulfo-beta-L-fucopyranoside. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. [Link]
-
National Center for Biotechnology Information. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Retrieved from [Link]
-
Anichem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Novel Derivatives on the Basis of 4-Hydrazinyl-6-methyl-2-(alkylthio)pyrimidines and Their Preliminary Biological Evaluation. [Link]
-
SpringerLink. (2024). Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]. [Link]
-
National Center for Biotechnology Information. (1993). Antimicrobial and cytotoxic properties of 9,10-dihydrophenanthrenes: structure-activity studies on juncusol. Retrieved from [Link]
-
National Center for Biotechnology Information. (1987). 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 13. Some alkenyl derivatives with high in vitro activity against anaerobic organisms. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. [Link]
-
National Center for Biotechnology Information. (2012). Synthesis and Antimicrobial Activity of 2-[2-(2,6-dichloro phenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Chemical profile and biological activities of Lysiphyllum binatum (Blanco) de Wit. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Structural Characterization and Antimicrobial Activities of 7H-Benzo[h]chromeno[2,3-d]pyrimidine and 14H-Benzo[h]chromeno[3,2-e][13][14]triazolo[1,5-c] pyrimidine Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound - Anichem [anichemllc.com]
- 3. broadpharm.com [broadpharm.com]
- 4. asm.org [asm.org]
- 5. apec.org [apec.org]
- 6. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 13. Some alkenyl derivatives with high in vitro activity against anaerobic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eu-opensci.org [eu-opensci.org]
- 11. Structural Characterization and Antimicrobial Activities of 7H-Benzo[h]chromeno[2,3-d]pyrimidine and 14H-Benzo[h]chromeno[3,2-e][1,2,4]triazolo[1,5-c] pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. One moment, please... [hereditybio.in]
- 17. chemistnotes.com [chemistnotes.com]
A Comparative Guide to Assessing the Selectivity of 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine (BMAP) as a Putative Kinase Inhibitor
Introduction: The Imperative of Selectivity in Kinase Drug Discovery
The human kinome, comprising over 500 protein kinases, represents one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] These enzymes function as central nodes in signaling pathways that govern cell growth, differentiation, and survival.[3] However, the high degree of structural conservation in the ATP-binding pocket across the kinome presents a formidable challenge: achieving inhibitor selectivity.[2][4][5] A promiscuous inhibitor that binds to numerous "off-target" kinases can lead to unforeseen toxicities or confound the interpretation of biological results.[1] Conversely, a highly selective compound is a precision tool, essential for both validating a kinase as a therapeutic target and for developing safer, more effective medicines.[6][7]
This guide provides a comprehensive framework for assessing the selectivity of a novel investigational compound, 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine (hereafter referred to as BMAP ). For the purpose of this guide, we will treat BMAP as a putative inhibitor of the Src family kinases (SFKs) , a group of non-receptor tyrosine kinases frequently overactive in cancer.[7] We will outline robust in vitro and cell-based methodologies, explain the rationale behind experimental choices, and compare the hypothetical selectivity profile of BMAP against two well-characterized clinical candidates that also target SFKs: the multi-kinase inhibitor Dasatinib and the dual Src/Abl inhibitor Saracatinib .
Part 1: Foundational Strategy for Selectivity Profiling
The initial step is to define the scope of the investigation. Since we hypothesize that BMAP targets Src family kinases, our screening strategy must be twofold:
-
Confirm Potency Against the Primary Target Family: Determine the inhibitory activity (IC₅₀) against key members of the SFK family (e.g., c-Src, Lck, Fyn, Yes).
-
Profile Against a Broad Kinome Panel: Assess BMAP's activity against a diverse panel of kinases to identify potential off-targets and quantify its selectivity.
The choice of a screening panel is critical. Commercial services offer comprehensive panels covering hundreds of kinases, which is the gold standard for a definitive profile.[8][9] This broad screen is essential for discovering unexpected interactions that would be missed by a narrow, target-focused panel.
Part 2: In Vitro Selectivity Assessment: Biochemical Kinase Assays
Biochemical assays, which measure the direct inhibition of purified kinase enzymes, are the cornerstone of selectivity profiling.[10] A radiometric filter-binding assay using ³³P-labeled ATP is a highly sensitive and established method.[8]
Experimental Protocol: Radiometric IC₅₀ Determination
This protocol describes the determination of IC₅₀ values for BMAP across a panel of kinases.
Objective: To quantify the concentration of BMAP required to inhibit 50% of the activity of each kinase in the panel.
Materials:
-
Purified recombinant kinases
-
Corresponding peptide substrates
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
[γ-³³P]ATP
-
"Cold" (unlabeled) ATP
-
Test Compound (BMAP) and Control Compounds (Dasatinib, Saracatinib) dissolved in 100% DMSO
-
P81 phosphocellulose filter plates
-
0.75% Phosphoric acid wash buffer
-
Microplate scintillation counter
Step-by-Step Methodology:
-
Compound Preparation: Create a 10-point serial dilution series for BMAP, Dasatinib, and Saracatinib in 100% DMSO, typically starting from a 100X final concentration (e.g., 1 mM for a 10 µM top final concentration).
-
Kinase Reaction Setup:
-
To each well of a 96-well plate, add 5 µL of the kinase/substrate mixture in reaction buffer.
-
Add 0.5 µL of the serially diluted compound or DMSO vehicle control (for 0% and 100% inhibition controls, respectively).
-
Allow the kinase and inhibitor to pre-incubate for 10 minutes at room temperature. This step is crucial to allow the compound to bind to the kinase before the competitive substrate (ATP) is introduced.
-
-
Initiate Reaction: Start the phosphorylation reaction by adding 5 µL of ATP solution (containing a mix of [γ-³³P]ATP and cold ATP, diluted in reaction buffer to the Kₘ concentration for each specific kinase). The use of ATP at its Kₘ value is a standard practice that allows for a more direct comparison of intrinsic inhibitor affinities between different kinases.[1]
-
Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at 30°C. This time should be within the linear range of the kinase reaction.
-
Stop Reaction & Capture Substrate: Stop the reaction by adding 20 µL of 0.75% phosphoric acid. Transfer the entire reaction volume to a P81 phosphocellulose filter plate. The P81 paper binds the phosphorylated peptide substrate, while the negatively charged [γ-³³P]ATP is washed away.
-
Washing: Wash the filter plate three times with 100 µL of 0.75% phosphoric acid to remove all unbound radiolabeled ATP.
-
Detection: Dry the plate, add scintillant to each well, and measure the amount of incorporated ³³P using a microplate scintillation counter.
-
Data Analysis:
-
Convert raw counts per minute (CPM) to percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each kinase.
-
Data Presentation and Interpretation
The resulting IC₅₀ values should be compiled into a clear, comparative table. A selectivity score can be calculated by dividing the IC₅₀ of an off-target kinase by the IC₅₀ of the primary target (e.g., c-Src). A higher score indicates greater selectivity.
Table 1: Hypothetical In Vitro Kinase Selectivity Profile (IC₅₀ in nM)
| Kinase Target | BMAP (Hypothetical) | Dasatinib (Reference)[11][12][13] | Saracatinib (Reference)[14][15][16] |
| c-Src | 5 | 0.8 | 2.7 |
| Lck | 15 | 1.1 | 10 |
| Fyn | 25 | 2.0 | 4 |
| Yes | 30 | 1.5 | 6 |
| Bcr-Abl | >10,000 | 1.0 | 30 |
| c-Kit | 850 | 12 | 1,500 |
| PDGFRβ | 1,200 | 28 | >10,000 |
| ALK2 | >10,000 | >1,000 | 6.7 |
| EGFR | 5,500 | 500 | >10,000 |
| VEGFR2 | 3,000 | 80 | >10,000 |
Interpretation: Based on this hypothetical data, BMAP demonstrates potent inhibition of c-Src with moderate selectivity against other SFK members (3 to 6-fold). Crucially, it shows exceptional selectivity against common off-targets of Src inhibitors like Bcr-Abl, c-Kit, and PDGFRβ, which are potently inhibited by Dasatinib.[11][13] This profile suggests BMAP could be a more specific tool to probe Src biology compared to Dasatinib. Saracatinib shows a different profile, with high potency against SFKs and Abl, but also potent inhibition of ALK2.[14][17]
Part 3: Cellular Selectivity Assessment: Target Engagement and Pathway Inhibition
While in vitro assays are essential, they do not account for cell permeability, metabolic stability, or engagement with the target in its native environment.[18] Therefore, cell-based assays are a mandatory validation step.[1] A Western blot analysis of downstream substrate phosphorylation is a direct and reliable method to confirm on-target activity and assess selectivity in a cellular context.
Experimental Protocol: Western Blot for Downstream Pathway Inhibition
Objective: To determine if BMAP inhibits c-Src kinase activity inside cancer cells by measuring the phosphorylation of a known downstream substrate, such as STAT3 at tyrosine 705 (p-STAT3 Y705).
Materials:
-
Human breast cancer cell line with active Src signaling (e.g., MDA-MB-231)
-
Cell culture medium and serum
-
BMAP, Dasatinib, Saracatinib, and DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Y705), anti-total STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate MDA-MB-231 cells and allow them to adhere overnight.
-
Starve cells in serum-free medium for 4-6 hours to reduce baseline signaling.
-
Treat cells with a dose-response of BMAP, Dasatinib, Saracatinib (e.g., 0, 10, 50, 100, 500 nM) or DMSO vehicle for 2 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold RIPA buffer.
-
Scrape the cell lysate, collect it in a microfuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Normalize lysate concentrations and boil with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To ensure observed changes are not due to protein degradation, strip the membrane and re-probe with an antibody for total STAT3 and then for β-actin as a loading control.
Interpretation: A dose-dependent decrease in the p-STAT3 signal with BMAP treatment, without a change in total STAT3 or β-actin, would confirm on-target cellular activity. Comparing the effective concentrations of BMAP to Dasatinib and Saracatinib provides a cellular measure of relative potency.
Part 4: Visualizing the Scientific Framework
Diagrams are essential for conveying complex biological and experimental relationships.
Signaling Pathway Context
Caption: Simplified c-Src signaling pathway and point of inhibition.
Experimental Workflow
Caption: Experimental workflow for assessing kinase inhibitor selectivity.
Conclusion
This guide outlines a rigorous, multi-faceted strategy for characterizing the selectivity of a novel compound, this compound (BMAP), as a hypothetical Src kinase inhibitor. The process begins with broad, unbiased in vitro profiling to establish a quantitative measure of potency and selectivity, followed by essential cell-based assays to confirm on-target activity in a physiological context. By systematically comparing BMAP's performance against established inhibitors like Dasatinib and Saracatinib, researchers can precisely define its therapeutic window and utility as a chemical probe. Adherence to this self-validating framework is paramount for making informed decisions in the complex but rewarding field of kinase inhibitor development.
References
-
Bamborough, P., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal. Available at: [Link][9]
-
Bantscheff, M., et al. (2011). Quantitative chemical proteomics and kinome profiling. Nature Biotechnology. Available at: [Link][17]
-
Christopher, L.J., et al. (2008). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition. Available at: [Link][19]
-
Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]
-
Dunne, J., et al. (2004). Comparison of on-chip and off-chip microfluidic kinase assay formats. Assay and Drug Development Technologies. Available at: [Link][1]
-
Green, T.P., et al. (2011). Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva. Journal of Bone and Mineral Research. Available at: [Link][14]
-
Hennessy, E.J., et al. (2012). Development of a Highly Selective c-Src Kinase Inhibitor. ACS Chemical Biology. Available at: [Link][7][20]
-
Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]
-
Ouellette, M., et al. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Blog. Available at: [Link][21]
-
Rix, U., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. Available at: [Link][11]
-
Ward, R.A., et al. (2013). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link][1]
-
Williams, D.H., et al. (2010). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology. Available at: [Link][22]
-
Wilson, M.B., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. PNAS. Available at: [Link][12]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 4. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acquisition of a “Group A”-Selective Src Kinase Inhibitor via A Global Targeting Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. ashpublications.org [ashpublications.org]
- 12. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Dual Drug Repurposing: The Example of Saracatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine: A Comparative Guide for Drug Discovery Professionals
Introduction: The Promise of a Privileged Scaffold
The aminopyrimidine core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically successful therapeutic agents.[1] Its versatility allows for diverse substitutions, enabling the fine-tuning of pharmacological properties to engage a wide array of biological targets. From the revolutionary kinase inhibitor imatinib in oncology to various antimicrobial and anti-inflammatory agents, the aminopyrimidine scaffold has consistently demonstrated its therapeutic potential.[2][3] This guide focuses on a novel derivative, 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine , providing a strategic framework for its comprehensive evaluation against current standards of care. Lacking specific preclinical data for this molecule, we will establish a robust benchmarking cascade within the context of oncology, a field where aminopyrimidine derivatives have shown profound success, particularly as kinase inhibitors.[4][5]
Strategic Rationale for Benchmarking in Oncology
Given the prevalence of the aminopyrimidine scaffold in approved cancer therapeutics that target protein kinases, a logical starting point for the evaluation of this compound is to assess its potential as a kinase inhibitor.[6] Cyclin-dependent kinases (CDKs), particularly CDK4/6, are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, including hormone receptor-positive (HR+) breast cancer.[5] The FDA-approved CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—are all built upon the aminopyrimidine core, making this a highly relevant and well-defined therapeutic space for comparative analysis.[4]
This guide will therefore benchmark our compound of interest against the current standard-of-care CDK4/6 inhibitors in the context of HR+ breast cancer.
Current Landscape: Standard of Care in HR+ Breast Cancer
The current therapeutic strategy for advanced or metastatic HR+ breast cancer typically involves endocrine therapy (e.g., aromatase inhibitors or selective estrogen receptor degraders) in combination with a CDK4/6 inhibitor. This combination has demonstrated a significant improvement in progression-free survival compared to endocrine therapy alone.
| Current CDK4/6 Inhibitors | Mechanism of Action | Commonly Used In |
| Palbociclib (Ibrance) | Selective, reversible inhibitor of CDK4 and CDK6 | HR+, HER2- metastatic breast cancer |
| Ribociclib (Kisqali) | Selective, reversible inhibitor of CDK4 and CDK6 | HR+, HER2- metastatic breast cancer |
| Abemaciclib (Verzenio) | Selective, reversible inhibitor of CDK4 and CDK6 | HR+, HER2- metastatic breast cancer |
Experimental Benchmarking Cascade
A tiered approach is essential for a thorough and cost-effective evaluation. The following experimental workflow outlines a logical progression from broad, initial screening to more specific, mechanistic studies.
Tier 1: Initial Viability and Proliferation Screening
The primary objective of this tier is to determine if this compound exhibits anti-proliferative activity in a relevant cancer cell line.
Experimental Protocol: Cell Viability Assay (MTT/XTT)
-
Cell Line Selection: MCF-7 is a well-characterized HR+, HER2- human breast cancer cell line suitable for initial screening.
-
Cell Seeding: Plate MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound and the reference CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) in culture medium. The concentration range should be broad (e.g., 0.01 µM to 100 µM) to capture a full dose-response curve. Add the compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the tetrazolium salt to a colored formazan product.
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves. Determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Causality and Self-Validation: A lower IC50 value for this compound compared to the standard drugs would be the first indication of potent anti-proliferative activity. The inclusion of well-characterized inhibitors serves as a positive control and validates the assay's sensitivity.
Caption: Tier 1 Proliferation Screening Workflow.
Tier 2: Target Engagement and Mechanistic Validation
If the compound shows promising anti-proliferative activity, the next step is to determine if it acts on the intended target (CDK4/6) and modulates the downstream signaling pathway.
Experimental Protocol: Western Blot for Phospho-Rb
-
Cell Treatment: Treat MCF-7 cells with this compound and a positive control (e.g., palbociclib) at their respective IC50 concentrations for 24 hours.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-retinoblastoma (p-Rb) protein and total Rb protein. A housekeeping protein (e.g., GAPDH or β-actin) should also be probed as a loading control.
-
Secondary Antibody and Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities. A significant reduction in the p-Rb/total Rb ratio upon treatment would indicate inhibition of the CDK4/6 pathway.
Causality and Self-Validation: The retinoblastoma (Rb) protein is a key substrate of CDK4/6. Inhibition of CDK4/6 prevents the phosphorylation of Rb. Observing a decrease in p-Rb levels provides direct evidence of target engagement.
Caption: Simplified CDK4/6 Signaling Pathway and Point of Inhibition.
Tier 3: In Vitro Kinase Inhibition Assay
To directly compare the enzymatic inhibitory activity of this compound against the standard drugs, a cell-free kinase assay is necessary.
Experimental Protocol: In Vitro CDK4/6 Kinase Assay
-
Assay Principle: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ or LanthaScreen™). These assays typically involve recombinant CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes, a specific substrate (e.g., a peptide derived from Rb), and ATP.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference inhibitors.
-
Kinase Reaction: In a multi-well plate, combine the kinase, substrate, ATP, and the test compounds.
-
Incubation: Allow the kinase reaction to proceed for the recommended time at the specified temperature.
-
Detection: Add the detection reagent, which measures the amount of ADP produced (in the case of ADP-Glo™) or the degree of substrate phosphorylation.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 values for both CDK4 and CDK6.
Causality and Self-Validation: This cell-free assay provides a direct measure of the compound's potency against the isolated enzymes, removing the complexities of cellular uptake and metabolism. Comparing the IC50 values directly with those of palbociclib, ribociclib, and abemaciclib will provide a clear benchmark of enzymatic potency and selectivity for CDK4 versus CDK6.
Comparative Data Summary
The data generated from the benchmarking cascade should be compiled into a clear and concise table for easy comparison.
| Parameter | This compound | Palbociclib | Ribociclib | Abemaciclib |
| MCF-7 Proliferation IC50 (µM) | Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| CDK4 IC50 (nM) | Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| CDK6 IC50 (nM) | Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| p-Rb Inhibition in MCF-7 cells | Qualitative/Quantitative Result | Positive Control | Positive Control | Positive Control |
Future Directions and Advanced Benchmarking
Should this compound demonstrate superior or comparable activity in the initial tiers, further studies would be warranted, including:
-
Kinome Profiling: To assess the selectivity of the compound against a broad panel of kinases.
-
In Vivo Xenograft Studies: To evaluate the anti-tumor efficacy in an animal model.
-
Pharmacokinetic and ADME Studies: To determine the drug-like properties of the compound.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the initial benchmarking of this compound. By leveraging the well-understood biology of CDK4/6 inhibition in HR+ breast cancer and comparing against established standards of care, researchers can efficiently and effectively evaluate the therapeutic potential of this novel aminopyrimidine derivative. The proposed experimental cascade ensures a logical progression from cellular activity to specific target engagement and enzymatic inhibition, providing the critical data needed to make informed decisions in the drug discovery process.
References
- The Aminopyrimidine Core: A Privileged Scaffold in Drug Discovery - A Technical Guide - Benchchem.
- 2-Aminopyrimidine derivatives as anticancer drugs. - ResearchGate.
- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI.
- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents.
- From Molecular Alterations to the Targeted Therapy: Treatment of Thalamic Glioma in Pediatric Patients - MDPI.
- Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi - Impactfactor.
- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(Benzylmercapto)-4-hydroxy-6-aminopyrimidine Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-(benzylmercapto)-4-hydroxy-6-aminopyrimidine analogs and related pyrimidine derivatives, focusing on their therapeutic potential and the underlying structure-activity relationships that govern their biological effects. By synthesizing data from peer-reviewed studies, we aim to offer a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction to the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including nucleic acids and various therapeutic agents. Its versatile structure allows for extensive chemical modification, making it a privileged scaffold in medicinal chemistry. Pyrimidine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory effects.[1][2] The this compound core represents a specific pharmacophore with potential for targeted therapeutic interventions. This guide will delve into the comparative analysis of analogs based on this core structure and its close relatives.
Comparative Biological Activities
While direct comparative studies on a wide range of this compound analogs are limited in publicly accessible literature, we can draw valuable insights from studies on structurally related pyrimidine derivatives. These studies provide a framework for understanding how modifications to the pyrimidine core influence biological activity.
Anticancer Activity
Pyrimidine analogs have been extensively investigated for their anticancer properties. For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies, particularly in non-small cell lung cancer.[3] Although not exact analogs, these compounds share the N-benzyl and pyrimidine features, suggesting that the benzyl group in the 2-(benzylmercapto) position could also play a crucial role in binding to therapeutic targets.
In another study, novel 6-amino-5-cyano-2-thiopyrimidine derivatives were synthesized and evaluated as anticancer agents against leukemia, demonstrating the potential of the 6-aminopyrimidine scaffold in oncology.[4] Furthermore, pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline have shown significant cytotoxic activity against various cancer cell lines, with some derivatives being more potent than the standard anticancer drug doxorubicin.[5]
The general mechanism of action for many anticancer pyrimidine derivatives involves the inhibition of key signaling pathways, such as the FAK/PI3K/Akt pathway, or interference with DNA synthesis and repair.[1]
Antimicrobial Activity
The pyrimidine scaffold is a common feature in many antimicrobial agents. Studies on 2-mercapto pyrimidine derivatives have revealed promising antibacterial and antifungal activities.[6] For example, a series of novel 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]-6-(substituted aryl)pyrimidines have been synthesized and shown to be active against both gram-positive and gram-negative bacteria.[2]
Additionally, 2,4-diamino-5-benzylpyrimidine derivatives have demonstrated high in vitro antibacterial activity against anaerobic organisms, with some compounds showing efficacy equal to or better than metronidazole.[7] The antimicrobial potential of these compounds often stems from their ability to inhibit essential microbial enzymes or disrupt cell wall synthesis.
Enzyme Inhibition
Beyond cancer and infectious diseases, pyrimidine derivatives have been developed as potent enzyme inhibitors for various therapeutic targets. For example, derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine have been identified as novel, potent, and selective A3 adenosine receptor antagonists.[8][9] In another study, 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives were designed as potent xanthine oxidase inhibitors, with some compounds exhibiting submicromolar inhibitory potency.[10]
The structure-activity relationship (SAR) studies in these reports highlight the importance of specific substitutions on the pyrimidine ring for achieving high potency and selectivity. For instance, in the case of A3 adenosine receptor antagonists, the nature of the substituents at the R, R', and R'' positions of the 4-amino-6-hydroxy-2-mercaptopyrimidine core was critical for binding affinity.[8][9]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs is intrinsically linked to their three-dimensional structure and the nature of the substituents on the pyrimidine ring.
Caption: Key Structure-Activity Relationships for Pyrimidine Analogs.
-
The Benzylmercapto Group at Position 2: The benzyl group can engage in hydrophobic and π-stacking interactions within the binding pockets of target proteins. Modifications to the phenyl ring of the benzyl group, such as the addition of electron-withdrawing or electron-donating groups, can significantly modulate binding affinity and selectivity.
-
The Hydroxy Group at Position 4: This group can act as a hydrogen bond donor and acceptor, which is often crucial for anchoring the molecule to its biological target. Esterification or etherification of this group can alter the compound's pharmacokinetic properties.
-
The Amino Group at Position 6: The amino group can also participate in hydrogen bonding and can be a site for further chemical modification to explore different regions of the target's binding site. Acylation or alkylation of this group can lead to analogs with altered biological profiles.
Experimental Protocols
To facilitate further research, this section outlines standard experimental protocols for the synthesis and biological evaluation of pyrimidine analogs, based on methodologies reported in the cited literature.
General Synthesis of this compound
A common route for the synthesis of the core structure involves the condensation of a suitable thiouracil derivative with a benzyl halide.
Caption: General Synthetic Workflow.
Step-by-Step Protocol:
-
Dissolve 6-amino-2-thiouracil in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Add a base (e.g., sodium hydroxide or potassium carbonate) to the mixture to deprotonate the thiol group.
-
Add the benzyl halide (e.g., benzyl bromide) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a suitable acid.
-
Extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired this compound.
In Vitro Anticancer Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[1]
Step-by-Step Protocol:
-
Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Prepare a serial dilution of the test compounds in a 96-well microtiter plate with a suitable broth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Summary
The following table summarizes the biological activities of representative pyrimidine analogs from the literature.
| Compound Class | Target/Activity | Potency (IC50/MIC) | Reference |
| N-benzyl-2-phenylpyrimidin-4-amine derivatives | USP1/UAF1 deubiquitinase inhibition | Nanomolar range | [3] |
| 4-amino-6-hydroxy-2-mercaptopyrimidine derivatives | A3 adenosine receptor antagonism | Ki of 3.5 nM for the most potent compound | [8][9] |
| 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives | Xanthine oxidase inhibition | IC50 of 0.132 μM for the most potent compound | [10] |
| 2,4-diamino-5-benzylpyrimidine derivatives | Antibacterial (anaerobic organisms) | High in vitro activity, comparable to metronidazole | [7] |
| 6-amino-2-thio-3H-pyrimidin-4-one derivatives | Platelet aggregation inhibition | 87-91% inhibition at 10⁻⁴M | [11] |
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising area for therapeutic development. The existing body of research on related pyrimidine derivatives provides a strong foundation for the rational design of novel compounds with enhanced potency and selectivity. Future research should focus on synthesizing and screening a broader library of these specific analogs against a diverse panel of biological targets. A deeper understanding of their mechanism of action and pharmacokinetic profiles will be crucial for translating these promising scaffolds into clinical candidates.
References
[3] Chen, Y., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-110. [Link]
[8] Cosimelli, B., et al. (2008). Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists. Journal of Medicinal Chemistry, 51(15), 4757-4766. [Link]
[12] Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). Journal of Population Therapeutics and Clinical Pharmacology, 14(6). [Link]
[6] Synthesis and biological evaluation of some novel 2-mercapto pyrimidines. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 735-739. [Link]
[13] Anichem. (n.d.). This compound. [Link]
[11] Gnerre, C., et al. (2020). Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. Molecules, 25(1), 133. [Link]
[10] Li, J., et al. (2018). Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 155, 590-595. [Link]
[2] Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]. (n.d.). Rasayan Journal of Chemistry. [Link]
[14] Al-Issa, S. A. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(14), 5369. [Link]
[7] Roth, B., et al. (1988). 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 13. Some alkenyl derivatives with high in vitro activity against anaerobic organisms. Journal of Medicinal Chemistry, 31(1), 122-129. [Link]
[9] ChEMBL. (n.d.). Document: Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists. (CHEMBL1143166). [Link]
[4] Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. (2024). Scientific Reports, 14(1), 3708. [Link]
[5] Abonia, R., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24803-24817. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eu-opensci.org [eu-opensci.org]
- 3. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 13. Some alkenyl derivatives with high in vitro activity against anaerobic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Document: Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as novel, potent, and selective A3 adenosine receptor antagonists. (CHEMBL1143166) - ChEMBL [ebi.ac.uk]
- 10. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jchr.org [jchr.org]
- 13. This compound - Anichem [anichemllc.com]
- 14. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
